molecular formula C10H13N5O5 B12400616 8-Aza-7-deazguanosine

8-Aza-7-deazguanosine

カタログ番号: B12400616
分子量: 283.24 g/mol
InChIキー: MJJUWOIBPREHRU-MXGYTTIWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Aza-7-deazguanosine is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H13N5O5

分子量

283.24 g/mol

IUPAC名

6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)/t4-,5?,6+,9-/m1/s1

InChIキー

MJJUWOIBPREHRU-MXGYTTIWSA-N

異性体SMILES

C1=NN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)CO)O)O

正規SMILES

C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-Aza-7-deazaguanosine: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 8-Aza-7-deazaguanosine, a modified nucleoside analog of guanosine. It is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and its primary applications, particularly in the context of oligonucleotide modification.

Chemical Structure and Identification

8-Aza-7-deazaguanosine is a purine analog where the nitrogen atom at position 7 and the carbon atom at position 8 of the guanine base are interchanged. This structural modification significantly alters the hydrogen-bonding capabilities of the nucleobase. The core heterocyclic structure is a pyrazolo[3,4-d]pyrimidine.[1][2] The most commonly studied form is the 2'-deoxyribonucleoside, 8-Aza-7-deaza-2'-deoxyguanosine, which is incorporated into DNA oligonucleotides.

Chemical Structure of 8-Aza-7-deaza-2'-deoxyguanosine:

8-Aza-7-deaza-2'-deoxyguanosine chemical structure

(Image generated based on chemical information from search results)

Table 1: Chemical Identifiers for 8-Aza-7-deaza-2'-deoxyguanosine

IdentifierValueCitation
CAS Number 100644-70-0[3]
Chemical Formula C₁₀H₁₃N₅O₄[3]
Molecular Weight 267.24 g/mol [3]
SMILES C1--INVALID-LINK--C(=O)NC(=N3)N)CO">C@@HO[3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 8-Aza-7-deazaguanosine and its derivatives have been characterized through various spectroscopic and analytical techniques.

Table 2: Physicochemical and Spectroscopic Data for 8-Aza-7-deaza-2'-deoxyguanosine and its Derivatives

PropertyValue/DescriptionCitation
Appearance White to off-white solid[4]
Storage Temperature <-15°C[3]
UV-Vis Spectroscopy (λmax in MeOH) 233 nm, 291 nm (for 7-bromo derivative)[5]
¹H-NMR Spectroscopy (in D₆-DMSO) δ (ppm): 2.14, 2.65 (m, H₂-C(2')); 3.44 (m, H₂-C(5')); 3.75 (m, H-C(4')); 4.36 (s, H-C(3')); 5.02 (s, HO-C(3'), HO-C(5')); 6.31 ('t', J=6.4, H-C(1')); 8.23 (NH₂) (for 7-bromo derivative)[5]
Mass Spectrometry HRMS data is available for various derivatives to confirm molecular weight and structure.[6]

Synthesis of 8-Aza-7-deazaguanosine Derivatives

The synthesis of 8-Aza-7-deazaguanosine and its 2'-deoxyribonucleoside analog for incorporation into oligonucleotides typically involves a multi-step process. The general strategy includes the synthesis of the modified base, followed by glycosylation to attach the sugar moiety, and subsequent conversion to a phosphoramidite building block for solid-phase DNA synthesis.

Experimental Protocol: Synthesis of 8-Aza-7-deaza-2'-deoxyguanosine Phosphoramidite

The following is a generalized protocol based on methodologies described in the literature.[4][5][7][8]

Step 1: Synthesis of the 8-Aza-7-deazaguanine Base The pyrazolo[3,4-d]pyrimidine core is often constructed through cyclocondensation reactions, for example, by reacting a substituted pyrimidine with a hydrazine derivative.[1]

Step 2: Glycosylation The protected 8-Aza-7-deazaguanine base is coupled with a protected deoxyribose sugar derivative. This reaction is typically carried out in an anhydrous solvent with a Lewis acid catalyst.

Step 3: Protection of Functional Groups The exocyclic amine and the hydroxyl groups on the deoxyribose are protected to prevent side reactions during oligonucleotide synthesis. The 5'-hydroxyl group is commonly protected with a dimethoxytrityl (DMT) group.

Step 4: Phosphitylation The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer. This product can then be used in an automated DNA synthesizer.

Synthesis_Workflow A Substituted Pyrimidine + Hydrazine B 8-Aza-7-deazaguanine Base A->B Cyclocondensation D Glycosylation B->D C Protected Deoxyribose C->D E Protected Nucleoside D->E F 5'-DMT Protection E->F G DMT-Protected Nucleoside F->G H Phosphitylation G->H I 8-Aza-7-deaza-2'-deoxyguanosine Phosphoramidite H->I

Synthesis workflow for 8-Aza-7-deaza-2'-deoxyguanosine phosphoramidite.

Mechanism of Action and Biological Implications

The primary application of 8-Aza-7-deazaguanosine is its incorporation into synthetic DNA oligonucleotides to modulate their structural and functional properties. The key mechanism of action revolves around its altered hydrogen-bonding pattern compared to natural guanosine.

Disruption of G-Quadruplexes

Guanine-rich sequences in DNA can form four-stranded structures known as G-quadruplexes, which are implicated in the regulation of gene expression and telomere maintenance. The formation of G-quadruplexes relies on Hoogsteen hydrogen bonds involving the N7 position of guanine. By replacing guanine with 8-Aza-7-deazaguanosine, where the N7 is replaced by a carbon, the formation of these Hoogsteen bonds is prevented, thereby disrupting G-quadruplex structures.[1] This property is particularly useful in polymerase chain reaction (PCR) and DNA sequencing of G-rich regions, which can be problematic due to the formation of stable secondary structures.[1]

G_Quadruplex_Disruption cluster_0 Guanine-Rich DNA Sequence cluster_1 With 8-Aza-7-deazaguanosine G1 Guanine G2 Guanine Quadruplex G-Quadruplex Formation G1->Quadruplex Hoogsteen H-bonds G3 Guanine G4 Guanine ModG 8-Aza-7-deazaguanosine Linear Linear Duplex ModG->Linear Disrupted Hoogsteen H-bonds Replication_Inhibition Replication/Transcription Inhibition Quadruplex->Replication_Inhibition Replication_Promotion Normal Replication/ Transcription Linear->Replication_Promotion

Mechanism of G-quadruplex disruption by 8-Aza-7-deazaguanosine.
Impact on DNA Duplex Stability

Incorporating 8-Aza-7-deazaguanosine into DNA duplexes has been shown to increase their thermal stability. This is attributed to favorable stacking interactions and altered hydration patterns in the DNA grooves. The increased stability can enhance the specificity of DNA hybridization, which is beneficial in applications such as diagnostic probes and antisense therapy.

Table 3: Thermodynamic Data for DNA Duplexes Containing 8-Aza-7-deazaguanosine (Illustrative)

Oligonucleotide DuplexTm (°C)ΔG°₃₇ (kcal/mol)Citation
Control Duplex (with dG) 55.2-8.1[9]
Modified Duplex (with 8-Aza-7-deaza-dG) 58.6-8.9[9]

Note: The values presented are illustrative and can vary depending on the specific sequence and experimental conditions.

Experimental Protocols for Characterization

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides containing 8-Aza-7-deazaguanosine is performed on an automated DNA synthesizer using the phosphoramidite method.

Protocol Overview:

  • Support Preparation: A solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence is packed into a synthesis column.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).

    • Coupling: The 8-Aza-7-deazaguanosine phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a basic solution (e.g., concentrated ammonium hydroxide).

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).[10][11][12][13][14]

Oligo_Synthesis_Cycle Start Start with Support-Bound Nucleoside Deblock 1. Deblocking (DMT Removal) Start->Deblock Couple 2. Coupling with 8-Aza-7-deaza-dG Phosphoramidite Deblock->Couple Cap 3. Capping (Unreacted Chains) Couple->Cap Oxidize 4. Oxidation (Phosphite to Phosphate) Cap->Oxidize Repeat Repeat for Next Nucleoside Oxidize->Repeat Repeat->Deblock Next cycle Cleave Cleavage and Deprotection Repeat->Cleave Final cycle

References

The Multifaceted Mechanism of Action of 8-Aza-7-deazaguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-deazaguanosine, a synthetic purine nucleoside analog, has demonstrated a broad spectrum of biological activities, including antiviral, and potential anticancer and antibacterial effects. Its mechanism of action is multifaceted, primarily revolving around its role as a fraudulent nucleoside that, once anabolized to its triphosphate form, can interfere with nucleic acid synthesis. Furthermore, emerging evidence suggests its role as an immunomodulator through the activation of innate immune signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological effects of 8-Aza-7-deazaguanosine, supported by experimental data and detailed protocols.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to the disruption of nucleic acid replication and other vital cellular processes. 8-Aza-7-deazaguanosine belongs to the pyrrolo[2,3-d]pyrimidine class of nucleoside analogs, characterized by the substitution of the N-7 atom with a carbon and the C-8 atom with a nitrogen in the purine ring. These modifications alter the electronic properties and hydrogen bonding capabilities of the molecule, contributing to its biological activities.

Core Mechanisms of Action

The biological effects of 8-Aza-7-deazaguanosine are primarily attributed to two key mechanisms:

  • Inhibition of Nucleic Acid Synthesis: Following cellular uptake, 8-Aza-7-deazaguanosine is sequentially phosphorylated by cellular kinases to its monophosphate (MP), diphosphate (DP), and active triphosphate (TP) forms. 8-Aza-7-deazaguanosine triphosphate (8-aza-7-deaza-GTP) can then act as a competitive inhibitor or an alternative substrate for viral RNA-dependent RNA polymerases (RdRp) and potentially other cellular polymerases. Incorporation of the analog into a growing RNA or DNA chain can lead to chain termination or introduce mutations, thereby inhibiting viral replication and tumor cell proliferation.

  • Immunomodulation via Toll-Like Receptor (TLR) Activation: Certain guanosine analogs have been shown to act as agonists of endosomal Toll-like receptors, specifically TLR7 and TLR8.[1] Activation of these receptors in immune cells, such as dendritic cells and B cells, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This innate immune response plays a crucial role in antiviral defense.

Inhibition of Viral RNA-Dependent RNA Polymerase

The triphosphate form of 8-Aza-7-deazaguanosine is hypothesized to be a key inhibitor of viral RNA-dependent RNA polymerases. While direct kinetic data for 8-Aza-7-deazaguanosine triphosphate is limited in the public domain, studies on structurally related compounds provide strong evidence for this mechanism. For instance, 8-oxy-GTP and 8-bromo-GTP, which share modifications at the 8-position, have been shown to compete with natural nucleotides for the binding site of E. coli RNA polymerase.

The proposed workflow for the inhibition of viral RdRp by 8-Aza-7-deazaguanosine is as follows:

G cluster_cell Host Cell cluster_virus Viral Replication Complex 8-Aza-7-deazaguanosine 8-Aza-7-deazaguanosine 8-aza-7-deaza-GMP 8-aza-7-deaza-GMP 8-Aza-7-deazaguanosine->8-aza-7-deaza-GMP Cellular Kinases 8-aza-7-deaza-GDP 8-aza-7-deaza-GDP 8-aza-7-deaza-GMP->8-aza-7-deaza-GDP Cellular Kinases 8-aza-7-deaza-GTP 8-aza-7-deaza-GTP 8-aza-7-deaza-GDP->8-aza-7-deaza-GTP Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase 8-aza-7-deaza-GTP->Viral_RdRp Competitive Inhibition Chain_Termination Chain Termination/ Inhibition of Elongation Viral_RdRp->Chain_Termination RNA_Template Viral RNA Template RNA_Template->Viral_RdRp Nascent_RNA Nascent RNA Strand Nascent_RNA->Viral_RdRp

Figure 1: Proposed mechanism of viral RdRp inhibition.

Immunomodulation through TLR7/8 Activation

Guanosine analogs have been identified as agonists for TLR7 and TLR8, key sensors of viral single-stranded RNA.[1][2] The activation of these receptors initiates a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRFs (Interferon Regulatory Factors). This culminates in the production of type I interferons and other inflammatory cytokines, which establish an antiviral state in the host.

The signaling pathway for TLR7/8 activation is depicted below:

TLR_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-Aza-7-deazaguanosine 8-Aza-7-deazaguanosine (or its metabolite) TLR7_8 TLR7 / TLR8 8-Aza-7-deazaguanosine->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK complex TAK1->IKK_complex IκB IκB IKK_complex->IκB phosphorylates NF_κB NF-κB IκB->NF_κB releases NF_κB_n NF-κB NF_κB->NF_κB_n translocation p_IRF7 p-IRF7 IRF7->p_IRF7 phosphorylation p_IRF7_n p-IRF7 p_IRF7->p_IRF7_n translocation Gene_Expression Gene Expression NF_κB_n->Gene_Expression p_IRF7_n->Gene_Expression IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->IFN Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines

References

The Discovery and Synthesis of 8-Aza-7-deazaguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-deazaguanosine, a pivotal member of the pyrazolo[3,4-d]pyrimidine class of nucleoside analogues, has garnered significant interest in medicinal chemistry due to its diverse biological activities. As a structural isomer of guanosine, it acts as a potent antimetabolite, exhibiting both antiviral and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of 8-Aza-7-deazaguanosine and its derivatives. Detailed experimental protocols for key synthetic steps are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, its primary mechanisms of action—inhibition of viral RNA-dependent RNA polymerase and purine nucleoside phosphorylase—are visually elucidated through workflow diagrams.

Discovery and Early Development

The exploration of pyrazolo[3,h]pyrimidine nucleosides, including 8-Aza-7-deazaguanosine, emerged from the broader investigation of purine analogues as potential therapeutic agents. The initial synthesis and evaluation of pyrazolo[3,4-d]pyrimidines were aimed at creating adenosine nucleoside analogues for cancer and viral therapy.[1] A key finding that spurred further research was the observation that 6-(methylthio)-9-beta-D-ribofuranosyl-9H-purine was more toxic to the avian coccidium, Eimeria tenella, than to host cells. This led to the synthesis and testing of various analogues, revealing that the pyrazolo[3,4-d]pyrimidine version of this compound was significantly more active.[2]

Subsequent work focused on elucidating the structure-activity relationships of these compounds. It was discovered that the β-D-ribofuranosyl moiety is a crucial structural feature for biological activity.[2] The synthesis and study of 8-Aza-7-deazaguanosine and its derivatives have since expanded, with a focus on their incorporation into oligonucleotides and their potential as antiviral agents and enzyme inhibitors.[3][4]

Synthesis of 8-Aza-7-deazaguanosine and Derivatives

The synthesis of 8-Aza-7-deazaguanosine and its analogues typically involves the glycosylation of a pyrazolo[3,4-d]pyrimidine base with a protected ribose or deoxyribose sugar, followed by deprotection and functional group manipulations. Both chemical and chemoenzymatic methods have been successfully employed.[4][5]

Chemical Synthesis

A common strategy for the chemical synthesis of 8-Aza-7-deazaguanosine derivatives involves the Vorbrüggen glycosylation, where a silylated heterocyclic base is coupled with a protected sugar derivative in the presence of a Lewis acid.

2.1.1. Synthesis of 6-amino-4-methoxy-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

This procedure details the glycosylation of a protected 8-aza-7-deazapurine base with a protected ribose.

  • Materials: 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, ammonium sulfate, hexamethyldisilazane (HMDS), 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, acetonitrile, BF₃·OEt₂.

  • Protocol:

    • A suspension of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane is refluxed for 6 hours.

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The resulting silylated base is dissolved in dry acetonitrile, and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.5 eq) is added.

    • The reaction mixture is heated to reflux at 95 °C, and freshly distilled BF₃·OEt₂ (2.0 eq) is added with stirring.

    • The mixture is stirred at this temperature for 15 minutes.

    • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired glycosylated product.[6]

2.1.2. Deprotection to Yield 8-Aza-7-deazaguanosine Derivatives

The protected nucleoside is then deprotected to yield the final product.

  • Materials: Protected 8-Aza-7-deazaguanosine derivative, aqueous potassium hydroxide solution.

  • Protocol:

    • The protected nucleoside is dissolved in an aqueous potassium hydroxide solution.

    • The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated) until the reaction is complete, as monitored by TLC or HPLC.

    • The reaction mixture is neutralized with an appropriate acid (e.g., acetic acid).

    • The resulting precipitate is collected by filtration and recrystallized to yield the deprotected 8-Aza-7-deazaguanosine derivative.[6]

Chemoenzymatic Synthesis

Enzymatic methods, particularly using purine nucleoside phosphorylase (PNP), offer an alternative route for the synthesis of 8-Aza-7-deazapurine nucleosides.

2.2.1. Enzymatic Transglycosylation

This method involves the transfer of a sugar moiety from a donor nucleoside to the 8-aza-7-deazapurine base, catalyzed by PNP.

  • Materials: 8-aza-7-deazapurine base, a donor nucleoside (e.g., 2'-deoxyguanosine), recombinant E. coli purine nucleoside phosphorylase (PNP).

  • Protocol:

    • The 8-aza-7-deazapurine base and the donor nucleoside are dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Recombinant E. coli PNP is added to the solution.

    • The reaction mixture is incubated at an optimal temperature (e.g., 50 °C) until the reaction reaches equilibrium or completion, monitored by HPLC.

    • The reaction is terminated, and the product is isolated and purified, typically by column chromatography.[5][7]

Quantitative Data

The following tables summarize key quantitative data from the synthesis and biological evaluation of 8-Aza-7-deazaguanosine and its derivatives.

Table 1: Synthesis Yields of 8-Aza-7-deazaguanosine Derivatives
CompoundSynthesis MethodYield (%)Purity (%)Reference
6-amino-2,5-dihydro-1-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-oneChemical (Deprotection)6296.3 (HPLC)[6]
6-amino-2,5-dihydro-2-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-oneChemical (Deprotection)67.598 (HPLC)[6]
4,6-diamino-3-iodo-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidineChemical (Amination)6995.3 (HPLC)[6]
4,6-diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidineChemical (Amination)7096 (HPLC)[6]
Table 2: Spectroscopic Data for a Representative 8-Aza-7-deazaguanosine Derivative

Compound: 6-amino-2,5-dihydro-1-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one[6]

Data TypeValues
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.98, 8.50 (br, 1H, NH), 8.10, 7.86 (br, 1H, NH), 6.23 (br, 1H, NH), 6.01 (br, 1H, NH), 5.93 (d, J = 4.4 Hz, 1H, 1'-H), 5.25 (d, J = 5.6 Hz, 1H, 2'-OH), 5.01 (d, J = 4.0 Hz, 1H, 3'-OH), 4.78-4.96 (m, 1H, 5'-OH), 4.55-4.74 (m, 1H, NH), 4.40-4.54 (m, 1H, 2'-H), 4.07-4.24 (m, 1H, 3'-H), 3.76-3.92 (m, 1H, 4'-H), 3.36-3.58 (m, 2H, 5'-H)
ESI-MS m/z 298.1 [M+H]⁺
HRMS (calcd for C₁₀H₁₆N₇O₄) 298.1264 [M+H]⁺
HRMS (found) 298.1265
UV-vis (MeOH) λₘₐₓ (nm) 225, 275
Table 3: Biological Activity of 8-Aza-7-deazapurine Derivatives
CompoundBiological ActivityTargetIC₅₀ / Kᵢ / EC₅₀Reference
8-Amino-3-deazaguaninePNP InhibitionMammalian PNP9.9 µM (IC₅₀)[5]
7-[(1,3-dihydroxypropyl-2)amino]ethylguaninePNP InhibitionHuman PNP5 µM (Kᵢ)[8]
PME-8-azaguanineAntiviralHIV-1, HIV-2~2 µg/mL[9]
8-chloro-7-deazaguanosineAntiviralSemliki Forest VirusOrally active at 200 & 400 mg/kg/day[10]

Mechanisms of Action and Visualization

8-Aza-7-deazaguanosine exerts its biological effects primarily through two well-characterized mechanisms: inhibition of viral RNA-dependent RNA polymerase (RdRp) and inhibition of purine nucleoside phosphorylase (PNP).

Antiviral Mechanism of Action

As a nucleoside analogue, 8-Aza-7-deazaguanosine requires intracellular phosphorylation to its active triphosphate form. This triphosphate then acts as a competitive inhibitor of the natural substrate (GTP) for viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.

Antiviral_Mechanism cluster_cell Infected Host Cell cluster_virus Viral Replication A 8-Aza-7-deazaguanosine (Prodrug) B Cellular Kinases A->B Phosphorylation C 8-Aza-7-deazaguanosine Monophosphate B->C D 8-Aza-7-deazaguanosine Diphosphate C->D Phosphorylation E 8-Aza-7-deazaguanosine Triphosphate (Active Form) D->E Phosphorylation F Viral RNA-dependent RNA Polymerase (RdRp) E->F Competitive Inhibition I Nascent Viral RNA F->I RNA Synthesis J Chain Termination (Inhibition of Replication) F->J G Viral RNA Template G->F H GTP (Natural Substrate) H->F

Antiviral mechanism of 8-Aza-7-deazaguanosine.
Purine Nucleoside Phosphorylase (PNP) Inhibition

8-Aza-7-deazaguanosine and its derivatives can act as competitive inhibitors of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of the glycosidic bond of purine nucleosides. By inhibiting PNP, these compounds can modulate purine metabolism.

PNP_Inhibition cluster_pathway Purine Salvage Pathway PNP Purine Nucleoside Phosphorylase (PNP) Product1 Purine Base (e.g., Guanine, Hypoxanthine) PNP->Product1 Product2 Ribose-1-phosphate PNP->Product2 Inhibition Inhibition Substrate Purine Nucleoside (e.g., Guanosine, Inosine) Substrate->PNP Pi Phosphate (Pi) Pi->PNP Inhibitor 8-Aza-7-deazaguanosine (Competitive Inhibitor) Inhibitor->PNP

Mechanism of PNP inhibition by 8-Aza-7-deazaguanosine.

Conclusion

8-Aza-7-deazaguanosine and its analogues represent a versatile class of compounds with significant therapeutic potential. Their synthesis, while challenging, can be achieved through both chemical and chemoenzymatic routes, offering flexibility in accessing a range of derivatives. The well-defined mechanisms of action, particularly as inhibitors of viral polymerases and purine nucleoside phosphorylase, provide a solid foundation for further drug development efforts. The data and protocols presented in this guide are intended to support researchers in the continued exploration and optimization of this promising class of nucleoside analogues.

References

The Ascending Trajectory of 8-Aza-7-deazaguanosine Derivatives: A Deep Dive into Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, 8-aza-7-deazaguanosine derivatives have emerged as a promising class of nucleoside analogues with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the core biological functions of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The following sections will detail their anticancer, antibacterial, and antiviral properties, supported by quantitative data, comprehensive experimental protocols, and visualizations of their mechanism of action.

Quantitative Biological Activity

The biological efficacy of 8-aza-7-deazaguanosine derivatives has been quantified across various studies, primarily focusing on their anticancer and antibacterial activities. The following tables summarize the key inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antibacterial activity.

Table 1: Anticancer Activity of 8-Aza-7-deazaguanosine Derivatives

CompoundCell LineIC50 (µM)Citation
7-Iodine Substituted Derivative 8A549 (Human Lung Carcinoma)7.68[1]
Compound 14A549 (Human Lung Carcinoma)>100 (IC% at 100 µM = 41.42)[1]
Compound 16A549 (Human Lung Carcinoma)>100 (IC% at 100 µM = 17.56)[1]
Compound 2A549 (Human Lung Carcinoma)>100 (IC% at 100 µM = 41.42)[1]
Compound 6A549 (Human Lung Carcinoma)>100 (IC% at 100 µM = 17.56)[1]
7-Iodine Substituted Derivative 8MDA-MB-231 (Human Breast Cancer)>100 (IC% at 100 µM = 2.69)[1]
Compound 14MDA-MB-231 (Human Breast Cancer)>100 (IC% at 100 µM = 17.81)[1]
Compound 16MDA-MB-231 (Human Breast Cancer)>100 (IC% at 100 µM = 17.81)[1]
Compound 2MDA-MB-231 (Human Breast Cancer)>100 (IC% at 100 µM = 2.69)[1]
Compound 6MDA-MB-231 (Human Breast Cancer)>100 (IC% at 100 µM = 17.81)[1]

Table 2: Antibacterial Activity of 8-Aza-7-deazaguanosine Derivatives

CompoundBacterial StrainMIC99 (µg/mL)Citation
1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole (19)M. smegmatis mc2 15550[2]
1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole (9)M. smegmatis mc2 15513[2]
4-(4-aminopyridin-3-yl)-1H-pyrazol (10)M. tuberculosis H37Rv40[2]
1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole (6)M. tuberculosis H37Rv20[2]

Mechanism of Action: A Multi-pronged Approach

8-Aza-7-deazaguanosine derivatives exert their biological effects through several mechanisms, primarily by acting as antimetabolites. As structural analogues of natural purines, they interfere with the synthesis and utilization of nucleic acids.[3]

Incorporation into Nucleic Acids and Chain Termination

Once inside the cell, these derivatives are phosphorylated to their active triphosphate forms. These triphosphates can then be recognized by cellular polymerases and incorporated into growing DNA and RNA chains.[3] However, the structural modifications in the 8-aza-7-deaza purine ring can disrupt the normal geometry of the nucleic acid duplex, leading to chain termination or dysfunctional RNA molecules. The 8-aza-7-deaza modification alters the hydrogen bonding capabilities, with the N7 nitrogen no longer available for hydrogen bonding.[1]

8-Aza-7-deazaguanosine 8-Aza-7-deazaguanosine Cellular Kinases Cellular Kinases 8-Aza-7-deazaguanosine->Cellular Kinases Phosphorylation 8-Aza-7-deazaguanosine Triphosphate 8-Aza-7-deazaguanosine Triphosphate Cellular Kinases->8-Aza-7-deazaguanosine Triphosphate DNA/RNA Polymerases DNA/RNA Polymerases 8-Aza-7-deazaguanosine Triphosphate->DNA/RNA Polymerases Substrate Incorporation into DNA/RNA Incorporation into DNA/RNA DNA/RNA Polymerases->Incorporation into DNA/RNA Chain Termination / Dysfunctional Nucleic Acids Chain Termination / Dysfunctional Nucleic Acids Incorporation into DNA/RNA->Chain Termination / Dysfunctional Nucleic Acids Cell Death / Inhibition of Replication Cell Death / Inhibition of Replication Chain Termination / Dysfunctional Nucleic Acids->Cell Death / Inhibition of Replication

Cellular activation and incorporation into nucleic acids.
Inhibition of Purine Biosynthesis

A key target for some nucleoside analogues is the enzyme inosine monophosphate dehydrogenase (IMPDH), which catalyzes a critical step in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, 8-aza-7-deazaguanosine derivatives can deplete the intracellular pool of guanine triphosphates (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy metabolism. This depletion ultimately leads to the cessation of cell growth and proliferation.

cluster_pathway De Novo Purine Biosynthesis Inosine Monophosphate (IMP) Inosine Monophosphate (IMP) IMPDH IMPDH XMP XMP IMPDH->XMP Xanthosine Monophosphate (XMP) Xanthosine Monophosphate (XMP) Guanosine Monophosphate (GMP) Guanosine Monophosphate (GMP) Guanosine Diphosphate (GDP) Guanosine Diphosphate (GDP) Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) IMP IMP IMP->IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis Signal Transduction Signal Transduction GTP->Signal Transduction Energy Metabolism Energy Metabolism GTP->Energy Metabolism 8-Aza-7-deazaguanosine Derivative 8-Aza-7-deazaguanosine Derivative Inhibition 8-Aza-7-deazaguanosine Derivative->Inhibition Inhibition->IMPDH

Inhibition of the de novo purine synthesis pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Synthesis of 8-Aza-7-deazaguanosine Derivatives

A common synthetic route involves the glycosylation of a protected 8-aza-7-deazapurine base with a suitable sugar donor.

  • General Glycosylation Procedure:

    • The protected 8-aza-7-deazapurine base is suspended in an anhydrous solvent (e.g., acetonitrile).

    • A glycosyl donor, such as a protected ribofuranose or 2'-deoxyribofuranose, is added to the suspension.

    • A Lewis acid catalyst (e.g., TMSOTf) is added dropwise at a controlled temperature (e.g., 0 °C).

    • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • The reaction is quenched, and the product is purified by column chromatography on silica gel.

  • Deprotection:

    • The protected nucleoside is dissolved in a suitable solvent (e.g., methanolic ammonia).

    • The mixture is stirred at room temperature or heated as required.

    • The solvent is evaporated, and the crude product is purified by recrystallization or chromatography to yield the final 8-aza-7-deazaguanosine derivative.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the 8-aza-7-deazaguanosine derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

cluster_workflow MTT Assay Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate (24h) Incubate (24h) Seed Cells in 96-well Plate->Incubate (24h) Treat with Compounds Treat with Compounds Incubate (24h)->Treat with Compounds Incubate (48-72h) Incubate (48-72h) Treat with Compounds->Incubate (48-72h) Add MTT Solution Add MTT Solution Incubate (48-72h)->Add MTT Solution Incubate (4h) Incubate (4h) Add MTT Solution->Incubate (4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate (4h)->Solubilize Formazan (DMSO) Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan (DMSO)->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50

Workflow for the MTT cytotoxicity assay.
Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the bacterial strain (e.g., M. tuberculosis H37Rv) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Middlebrook 7H9 broth).

  • Compound Dilution: The 8-aza-7-deazaguanosine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Concluding Remarks

8-Aza-7-deazaguanosine derivatives represent a versatile scaffold for the development of novel therapeutic agents. Their ability to act as antimetabolites, interfering with fundamental cellular processes such as nucleic acid synthesis, provides a strong basis for their observed anticancer and antibacterial activities. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development in this exciting field. Future investigations should focus on elucidating the specific signaling pathways affected by these compounds to refine their therapeutic applications and minimize potential off-target effects.

References

8-Aza-7-deazaguanosine: An In-depth Technical Guide on its Role as a Purine Nucleoside Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-deazaguanosine is a synthetic purine nucleoside analog that has garnered significant interest for its potential as a purine nucleoside antagonist. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as an inhibitor of the purine salvage pathway. This document summarizes the available quantitative data on related compounds, details relevant experimental protocols to assess its antagonistic activity, and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biological effects and research applications.

Introduction

Purine nucleosides, such as adenosine and guanosine, are fundamental building blocks for nucleic acid synthesis and play crucial roles in cellular signaling and energy metabolism. Purine nucleoside antagonists are compounds that interfere with these processes and have shown therapeutic potential in various diseases, including cancer and autoimmune disorders. 8-Aza-7-deazaguanosine, a structural analog of guanosine, is distinguished by the substitution of a nitrogen atom for the carbon at the 8th position and a carbon for the nitrogen at the 7th position of the purine ring. These modifications alter its electronic properties and spatial conformation, leading to its antagonistic effects on purine metabolism and signaling.

While the broader class of 8-aza-7-deazapurine nucleosides has been recognized for potent biological activities, this guide will focus specifically on the guanosine analog and its established role as an antagonist through the inhibition of key enzymes in the purine salvage pathway.

Mechanism of Action: Inhibition of the Purine Salvage Pathway

The primary mechanism by which 8-aza-7-deazaguanosine exerts its purine nucleoside antagonist effect is through the disruption of the purine salvage pathway. This pathway is a critical cellular process for recycling purine bases from the degradation of nucleic acids, allowing cells to conserve energy compared to de novo synthesis. A key enzyme in this pathway is Purine Nucleoside Phosphorylase (PNP).

PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides, such as inosine, guanosine, and their deoxy-analogs, to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. By acting as a substrate analog, 8-aza-7-deazaguanosine can inhibit PNP, leading to a disruption in the normal flux of purine metabolism. This inhibition can result in the accumulation of nucleoside substrates and a depletion of purine bases required for nucleotide synthesis, ultimately affecting cellular processes that are highly dependent on the salvage pathway, such as lymphocyte proliferation.

Purine_Salvage_Pathway_Inhibition cluster_0 Purine Salvage Pathway cluster_1 Downstream Effects Guanosine Guanosine Guanine Guanine Disrupted_Nucleotide_Pool Disrupted Nucleotide Pool Guanine->Disrupted_Nucleotide_Pool PNP Purine Nucleoside Phosphorylase (PNP) 8_Aza_7_deazaguanosine 8-Aza-7-deazaguanosine Inhibition Inhibition_of_Proliferation Inhibition of Cell Proliferation (e.g., Lymphocytes) Disrupted_Nucleotide_Pool->Inhibition_of_Proliferation

Quantitative Data

While specific quantitative data for the antagonist activity of 8-aza-7-deazaguanosine is not extensively available in the public domain, studies on closely related analogs provide valuable insights into the potential potency of this class of compounds. The following table summarizes the inhibitory activity of a related compound against mammalian Purine Nucleoside Phosphorylase (PNP).

CompoundTargetAssay TypeValueReference
8-Amino-3-deazaguanineMammalian PNPEnzymatic InhibitionIC50: 9.9 µM[1]

Note: This data is for a related compound and should be considered as indicative of the potential activity of 8-aza-7-deazaguanosine.

Experimental Protocols

To facilitate further research into the purine nucleoside antagonist properties of 8-aza-7-deazaguanosine, this section provides detailed methodologies for key experiments.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol is designed to determine the inhibitory potential of 8-aza-7-deazaguanosine on PNP activity.

Materials:

  • Recombinant human PNP

  • Inosine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Xanthine oxidase

  • 8-Aza-7-deazaguanosine (test compound)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, inosine, and xanthine oxidase.

  • Test Compound Preparation: Prepare serial dilutions of 8-aza-7-deazaguanosine in the assay buffer.

  • Assay Initiation: To each well of the microplate, add the reaction mixture, the test compound at various concentrations (or vehicle control), and finally, initiate the reaction by adding PNP.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the enzymatic cascade (PNP converts inosine to hypoxanthine, and xanthine oxidase converts hypoxanthine to uric acid).

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

PNP_Inhibition_Assay_Workflow cluster_workflow PNP Inhibition Assay Workflow start Start prepare_reagents Prepare Reaction Mix (Inosine, Buffer, Xanthine Oxidase) prepare_inhibitor Prepare Serial Dilutions of 8-Aza-7-deazaguanosine plate_setup Add Reaction Mix and Inhibitor to 96-well Plate add_enzyme Initiate Reaction with PNP read_absorbance Kinetic Measurement at 295 nm analyze_data Calculate Reaction Rates and Determine IC50 end End

Assessment of Direct Purinergic Receptor Antagonism

While the primary mechanism appears to be through PNP inhibition, it is plausible that 8-aza-7-deazaguanosine could also act as a direct antagonist at purinergic receptors (e.g., adenosine receptors, P2Y receptors). The following protocols describe standard methods to investigate this possibility.

This assay determines the ability of 8-aza-7-deazaguanosine to displace a known radiolabeled ligand from a specific purinergic receptor.

Materials:

  • Cell membranes expressing the target purinergic receptor (e.g., A1 adenosine receptor)

  • Radiolabeled ligand (e.g., [3H]DPCPX for A1 receptor)

  • Binding buffer

  • 8-Aza-7-deazaguanosine (test compound)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of 8-aza-7-deazaguanosine in the binding buffer.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the Ki value.

This functional assay assesses the ability of 8-aza-7-deazaguanosine to block the downstream signaling of G-protein coupled purinergic receptors (e.g., A2A adenosine receptor, which is Gs-coupled and increases cAMP).

Materials:

  • Cells expressing the target purinergic receptor (e.g., HEK293 cells transfected with A2A receptor)

  • A known agonist for the target receptor (e.g., CGS 21680 for A2A)

  • 8-Aza-7-deazaguanosine (test compound)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Culture the cells and pre-incubate them with varying concentrations of 8-aza-7-deazaguanosine.

  • Agonist Stimulation: Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Receptor_Antagonism_Workflow cluster_workflow Investigating Direct Receptor Antagonism start Hypothesis: Direct Receptor Antagonism? binding_assay Radioligand Binding Assay functional_assay Intracellular cAMP Assay binding_result Displacement of Radioligand? functional_result Inhibition of Agonist Response? conclusion_antagonist Evidence for Direct Receptor Antagonism conclusion_no_antagonist No Evidence for Direct Receptor Antagonism

Conclusion

8-Aza-7-deazaguanosine is a promising purine nucleoside antagonist with a primary mechanism of action involving the inhibition of Purine Nucleoside Phosphorylase, a key enzyme in the purine salvage pathway. This mode of action disrupts nucleotide metabolism and can lead to the inhibition of cellular proliferation, particularly in cells highly reliant on this pathway. While direct antagonism of purinergic receptors remains an area for further investigation, the experimental protocols provided in this guide offer a clear path for elucidating the complete pharmacological profile of this compound. The continued study of 8-aza-7-deazaguanosine and its derivatives holds potential for the development of novel therapeutics for a range of diseases.

References

Spectroscopic analysis of N9- and N8-glycosylated 8-Aza-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth spectroscopic analysis of N9- and N8-glycosylated 8-aza-7-deazaguanosine, crucial analogs in the development of novel therapeutic agents and molecular probes. By elucidating their structural and photophysical properties through advanced spectroscopic techniques, this guide aims to equip researchers with the foundational knowledge for their application in drug discovery and biotechnology.

Core Spectroscopic Data

The unique structural isomers, N9- and N8-glycosylated 8-aza-7-deazaguanosine, exhibit distinct spectroscopic signatures. A comprehensive understanding of these characteristics is paramount for their identification, characterization, and application. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of nucleoside analogs. The chemical shifts (δ) in parts per million (ppm) provide detailed information about the electronic environment of each nucleus.

CompoundNucleusChemical Shift (δ, ppm)
N9-Glycosylated 8-Aza-7-deazaguanosine Analog ¹H (Aromatic)8.37 (dd, J = 7.6, 1H, H-6B), 8.33 (s, 1H, H-5A), 7.84 (s, 1H, H-3A), 7.01 (d, J = 7.4, 1H, H-5B)[1]
¹H (Ribose)5.73 (d, J = 4.0, 1H, H-1'C), 5.67 (d, J = 5.5, 1H, H-1'D)[1]
¹³C (Heterocycle)156.95 (C4B), 138.56 (C3A), 138.39 (C2B), 137.63 (C6B), 128.97 (C5A), 113.82 (C3B), 112.15 (C4A), 109.50 (C5B)[1]
¹³C (Ribose)94.18 (C1'-D), 89.25 (C1'-C), 88.89 (C4'-D), 87.83 (C4'-C), 70.64 (C3'-D), 69.88 (C3'-C), 61.95 (C5'-C), 60.70 (C5'-D)[1]
N8-Glycosylated 8-Aza-7-deazaguanosine Analog ¹HData not explicitly available in the provided search results for direct comparison.
¹³CFrom the ¹³C-NMR spectrum of a related compound, it was deduced that it exists in a tautomeric form different from the N9-glycosylated analog in aprotic media.[2]

Note: The provided NMR data is for a closely related fleximer analog of 8-aza-7-deazapurine.[1] Direct spectroscopic data for the parent N9- and N8-glycosylated 8-aza-7-deazaguanosine was not available in a consolidated format in the search results.

Table 2: UV-Visible and Fluorescence Spectroscopic Data

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, while fluorescence spectroscopy characterizes the emission of light upon excitation, a key property for fluorescent probes.

CompoundUV λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Emission (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
8-Aryl-7-deazaguanine Derivatives ~300 - 320High extinction coefficientsBlue to Green regionOften > 100High
7-Alkynylated 8-Aza-7-deazaadenine Derivatives 280-~400-Weakly fluorescent
Pyrazolo[3,4-d]pyrimidine Nucleoside Conjugate --High fluorescence intensity--
Pyrrolo[2,3-d]pyrimidine Derivative Conjugate --Lower fluorescence intensity (quenched)--

Note: The data presented is for various 8-aza-7-deazapurine derivatives, highlighting the impact of substitutions on their photophysical properties.[3][4][5] Specific data for the unsubstituted N9- and N8-glycosylated 8-aza-7-deazaguanosine was not fully detailed.

Experimental Protocols

The following section details the generalized methodologies for the spectroscopic analysis of N9- and N8-glycosylated 8-aza-7-deazaguanosine, based on standard practices for nucleoside analogs.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the nucleoside analog in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

  • Instrumentation: Record spectra on a high-field NMR spectrometer (e.g., 300, 500, or 700 MHz).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) at a constant temperature, typically 25-30 °C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the nucleoside analog in a suitable solvent (e.g., methanol, ethanol, or aqueous buffer). Dilute the stock solution to obtain a final concentration within the linear range of the spectrophotometer (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the solvent as a blank for baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the fluorescent nucleoside analog in a suitable solvent (e.g., DMSO, aqueous buffer) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

    • Record the emission spectrum by exciting the sample at its absorption maximum (λex) and scanning the emission wavelengths.

  • Data Analysis: Determine the excitation and emission maxima. The Stokes shift is the difference between the emission and excitation maxima. The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate).

Visualizing the Workflow

To better illustrate the processes involved in the study of these compounds, the following diagrams, generated using the DOT language, outline the key experimental and logical workflows.

Synthesis and Spectroscopic Characterization Workflow

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (8-Aza-7-deazaguanine) glycosylation Glycosylation (Phase-transfer or Enzymatic) start->glycosylation separation Isomer Separation (N9 vs. N8) glycosylation->separation purification Purification (Chromatography) separation->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure properties Photophysical Properties uv_vis->properties fluorescence->properties ms->structure

Caption: Workflow for the synthesis and spectroscopic characterization of N9- and N8-glycosylated 8-aza-7-deazaguanosine.

Decision Tree for Spectroscopic Technique Selection

Technique_Selection cluster_answers cluster_techniques q1 Goal of Analysis? ans1 Structural Elucidation q1->ans1   ans2 Electronic Transitions q1->ans2   ans3 Luminescence Properties q1->ans3   ans4 Molecular Weight q1->ans4   tech1 NMR Spectroscopy ans1->tech1 tech2 UV-Vis Spectroscopy ans2->tech2 tech3 Fluorescence Spectroscopy ans3->tech3 tech4 Mass Spectrometry ans4->tech4

Caption: Decision tree for selecting the appropriate spectroscopic technique based on the research objective.

This technical guide serves as a foundational resource for the spectroscopic analysis of N9- and N8-glycosylated 8-aza-7-deazaguanosine. The presented data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and molecular biology.

References

The Impact of 8-Aza-7-deazapurines on the Thermal Stability of DNA Duplexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural modification of nucleobases offers a powerful tool for modulating the properties of DNA duplexes, with significant implications for therapeutics, diagnostics, and nanotechnology. Among these modifications, the introduction of 8-aza-7-deazapurines into oligonucleotides has emerged as a key area of investigation. These purine analogs, which are isosteric to their natural counterparts, can significantly alter the thermodynamic stability of DNA duplexes. This technical guide provides an in-depth analysis of the thermal stability of DNA duplexes containing 8-aza-7-deazapurines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant structures and workflows.

Core Concepts: The Structure of 8-Aza-7-deazapurines

8-Aza-7-deazapurines are synthetic analogs of purines where the carbon atom at position 8 and the nitrogen atom at position 7 are interchanged. This modification retains the overall shape of the natural purine base, allowing it to be incorporated into the DNA double helix. However, this subtle change in the electronic distribution within the heterocyclic system can have profound effects on base pairing and stacking interactions, thereby influencing the thermal stability of the DNA duplex.

Below is a diagram illustrating the structural comparison between the canonical purines, adenine and guanine, and their corresponding 8-aza-7-deaza analogs.

cluster_purines Canonical Purines cluster_modified 8-Aza-7-deazapurines A Adenine aza_A 8-Aza-7-deazaadenine G Guanine aza_G 8-Aza-7-deazaguanine

Figure 1: Canonical vs. Modified Purines.

Quantitative Analysis of Thermal Stability

The thermal stability of DNA duplexes is commonly quantified by the melting temperature (Tm), which is the temperature at which half of the double-stranded DNA has dissociated into single strands. A higher Tm value indicates a more stable duplex. The thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—provide a more complete picture of the forces driving duplex formation.

Impact of 8-Aza-7-deazaadenine Derivatives

Studies have shown that replacing adenine with 8-aza-7-deazaadenine can have a variable effect on duplex stability, which is highly dependent on substituents at the 7-position.[1][2] Halogenated and alkynylated derivatives at this position have been observed to enhance duplex stability.[1]

Oligonucleotide Duplex (5'-3')ModificationOpposing BaseTm (°C)ΔTm (°C) vs. UnmodifiedReference
d(CGCGAATTCGCG)Unmodified (Adenine)T56.0-[1]
d(CGCGA(8aza7deazaA)TTCGCG)8-Aza-7-deazaadenineT55.8-0.2[1]
d(CGCGA(7-Br-8aza7deazaA)TTCGCG)7-Bromo-8-aza-7-deazaadenineT59.5+3.5[1]
d(CGCGA(7-I-8aza7deazaA)TTCGCG)7-Iodo-8-aza-7-deazaadenineT60.1+4.1[1]
d(CGCGA(7-propynyl-8aza7deazaA)TTCGCG)7-Propynyl-8-aza-7-deazaadenineT61.2+5.2[1]

Table 1: Melting temperatures of DNA duplexes containing 8-aza-7-deazaadenine and its 7-substituted derivatives.

Impact of 8-Aza-7-deazaguanine Derivatives

Similarly, the incorporation of 8-aza-7-deazaguanine and its derivatives can also modulate duplex stability. The introduction of substituents at the 7-position generally leads to a stabilizing effect.[1][3]

Oligonucleotide Duplex (5'-3')ModificationOpposing BaseTm (°C)ΔTm (°C) vs. UnmodifiedReference
d(CGCGGTACGCGC)Unmodified (Guanine)C62.5-[1]
d(CGCG(8aza7deazaG)TACGCGC)8-Aza-7-deazaguanineC61.9-0.6[1]
d(CGCG(7-Br-8aza7deazaG)TACGCGC)7-Bromo-8-aza-7-deazaadenineC65.1+2.6[1]
d(CGCG(7-I-8aza7deazaG)TACGCGC)7-Iodo-8-aza-7-deazaadenineC65.8+3.3[1]
d(CGCG(7-propynyl-8aza7deazaG)TACGCGC)7-Propynyl-8-aza-7-deazaadenineC66.5+4.0[1]

Table 2: Melting temperatures of DNA duplexes containing 8-aza-7-deazaguanine and its 7-substituted derivatives.

Detailed Experimental Protocols

The determination of DNA duplex thermal stability is primarily conducted through UV-melting experiments. The following protocol outlines the typical methodology.

UV-Melting Analysis of Oligonucleotide Duplexes

1. Oligonucleotide Synthesis and Purification:

  • Oligonucleotides containing 8-aza-7-deazapurine modifications are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.[4][5]

  • Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected.[5]

  • Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity of the single strands.

2. Duplex Formation:

  • Equimolar amounts of the complementary single-stranded oligonucleotides are mixed in a buffer solution.

  • A common buffer used is 10 mM sodium phosphate (pH 7.0) containing 100 mM NaCl and 0.1 mM EDTA.

  • The mixture is heated to 90 °C for 5 minutes and then allowed to cool slowly to room temperature to facilitate proper annealing of the duplex.

3. UV-Melting Measurement:

  • The absorbance of the duplex solution is monitored at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • The temperature is typically ramped from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/min).

  • Absorbance readings are taken at regular intervals (e.g., every 0.5 °C).

4. Data Analysis:

  • The melting temperature (Tm) is determined from the first derivative of the melting curve (absorbance vs. temperature). The peak of the first derivative plot corresponds to the Tm.

  • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are obtained by fitting the melting curves to a two-state model using specialized software. The van't Hoff analysis is commonly employed to derive ΔH° and ΔS° from the melting data.

The general workflow for this experimental process is depicted in the following diagram:

cluster_workflow Experimental Workflow for Thermal Stability Analysis synthesis Oligonucleotide Synthesis & Purification annealing Duplex Annealing synthesis->annealing measurement UV-Melting Measurement annealing->measurement analysis Data Analysis measurement->analysis results Tm and Thermodynamic Parameters analysis->results

Figure 2: UV-Melting Experimental Workflow.

Conclusion

The incorporation of 8-aza-7-deazapurines into DNA duplexes provides a versatile strategy for fine-tuning their thermal stability. While the parent 8-aza-7-deazapurine nucleosides often have a minor impact on duplex stability, the introduction of substituents at the 7-position, such as halogens or propynyl groups, consistently enhances thermal stability.[1] This stabilizing effect is attributed to increased base stacking interactions and favorable electronic properties. The ability to predictably modify DNA duplex stability through these chemical modifications holds significant promise for the development of novel therapeutic oligonucleotides, diagnostic probes with enhanced specificity, and advanced DNA-based nanomaterials. Further research into the structural basis of this stabilization and the exploration of a wider range of substituents will continue to expand the utility of 8-aza-7-deazapurine-modified DNA.

References

8-Aza-7-deazapurine Nucleosides: A Technical Guide to their Antitumor and Antiviral Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitumor and antiviral properties of 8-aza-7-deazapurine nucleosides. This class of compounds, which includes notable members such as tubercidin and sangivamycin, has demonstrated significant potential in preclinical studies. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Quantitative Biological Activity

The following tables summarize the reported antitumor and antiviral activities of selected 8-aza-7-deazapurine nucleosides and related analogs.

Table 1: Antitumor Activity of 8-Aza-7-deazapurine Nucleosides and Analogs
CompoundCell LineAssay TypeIC50 (µM)Reference
SangivamycinMCF7/ADR (Adriamycin-resistant Breast Cancer)Not SpecifiedInduces massive apoptosis[1]
SangivamycinPEL (Primary Effusion Lymphoma)Viability AssayDrastically decreased viability[2]
8-aza-1-deazaadenosineLoVo (Colon Adenocarcinoma)Not SpecifiedSome activity[3]
2'-deoxy-8-aza-1-deazaadenosineLoVo (Colon Adenocarcinoma)Not SpecifiedSome activity[3]
7-hetaryl-7-deazaadenosinesVarious Cancer CellsCytotoxicity AssaysPotent cytostatic/cytotoxic effects[4]
8-Cl-7-dzGuoP388 LeukemiaCell CultureSignificant activity[5]
Table 2: Antiviral Activity of 8-Aza-7-deazapurine Nucleosides and Analogs
CompoundVirusHost CellAssay TypeEC50 (µM)Reference
(R)-8-aza-PMPGHIV-1 & HIV-2MT-4Cytopathogenicity Assay0.012[6]
7-chloro-3-(2-deoxy-D-erythro-pentofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine (anomer 3a)Sb-1, Coxsackie virusesNot SpecifiedNot SpecifiedActive[3]
7-chloro-3-(2-deoxy-D-erythro-pentofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine (anomer 4)Sb-1, Coxsackie virusesNot SpecifiedNot SpecifiedActive[3]
2'-deoxy-2'-β-fluoro-8-aza-7-deazapurine nucleosidesHBVNot SpecifiedNot SpecifiedSignificant activity[7]
8-Cl-7-dzGuoBanzi, Encephalomyocarditis, San Angelo, Semliki Forest viruses, Rat coronavirusMice, RatsIn vivo protectionProtective at 25-100 mg/kg/day[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of 8-aza-7-deazapurine nucleosides.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of nucleoside analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 8-Aza-7-deazapurine nucleoside compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-aza-7-deazapurine nucleoside in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques.

Principle: A plaque reduction assay is used to quantify the infectivity of a lytic virus. The assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Materials:

  • 24-well or 48-well cell culture plates

  • Susceptible host cell line

  • Complete cell culture medium

  • Virus stock of known titer

  • 8-Aza-7-deazapurine nucleoside compound

  • Overlay medium (e.g., medium containing 0.5% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixation

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the antiviral compound in serum-free medium. Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection: Aspirate the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus control (virus only) and a cell control (medium only).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Gently aspirate the inoculum and add 1 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Protein Kinase C (PKC) Inhibition Assay

This in vitro assay is designed to measure the inhibitory effect of compounds on the phosphotransferase activity of Protein Kinase C (PKC), a key target of sangivamycin. This protocol is based on the use of a radioactive ATP tracer.

Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The phosphorylated substrate is then separated from the radioactive ATP using phosphocellulose paper, and the amount of incorporated radioactivity is quantified by scintillation counting.

Materials:

  • Purified Protein Kinase C enzyme

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB)

  • Lipid Activator (phosphatidylserine and diacylglycerol)

  • Inhibitor cocktail (optional, for control)

  • Magnesium/ATP cocktail

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • 8-Aza-7-deazapurine nucleoside compound

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • 10 µL of substrate cocktail

    • 10 µL of the test compound (8-aza-7-deazapurine nucleoside) at various concentrations or a control inhibitor.

    • 10 µL of the lipid activator (sonicated on ice before use).

    • 10 µL of purified PKC enzyme (25-100 ng).

  • Initiate Reaction: Start the reaction by adding 10 µL of the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

  • Incubation: Gently vortex the mixture and incubate at 30°C for 10 minutes.

  • Stop Reaction and Spotting: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square.

  • Washing: Immerse the P81 papers in a beaker of 0.75% phosphoric acid and wash thoroughly with multiple rinses to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed and dried P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of PKC activity inhibition for each compound concentration relative to the control reaction without an inhibitor. Calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

8-Aza-7-deazapurine nucleosides exert their biological effects by interfering with fundamental cellular processes. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action.

Antitumor Mechanism of Sangivamycin: Induction of Apoptosis

Sangivamycin induces apoptosis in cancer cells through the modulation of several key signaling pathways, including the inhibition of Protein Kinase C (PKC) and subsequent effects on the Erk, Akt, and JNK pathways.[1][2]

sangivamycin_apoptosis Sangivamycin Sangivamycin PKC Protein Kinase C (PKC) Sangivamycin->PKC Inhibits JNK JNK Sangivamycin->JNK Activates (via PKCδ) Caspases Caspase-7, -9 Sangivamycin->Caspases Activates Akt Akt PKC->Akt Activates Erk Erk1/2 PKC->Erk Activates Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Erk->Proliferation Erk->Apoptosis Inhibits cJun c-Jun JNK->cJun Phosphorylates Caspases->Apoptosis cJun->Apoptosis

Caption: Sangivamycin-induced apoptotic pathway.

General Antitumor and Antiviral Mechanism of 8-Aza-7-deazapurine Nucleosides

A common mechanism for nucleoside analogs, including many 8-aza-7-deazapurine derivatives, involves their intracellular activation and subsequent interference with nucleic acid synthesis.[4]

nucleoside_activation Nucleoside 8-Aza-7-deazapurine Nucleoside Cell Cell Membrane Nucleoside->Cell NMP Nucleoside Monophosphate Cell->NMP Cellular Kinases NDP Nucleoside Diphosphate NMP->NDP Kinases NTP Nucleoside Triphosphate NDP->NTP Kinases Polymerase DNA/RNA Polymerase NTP->Polymerase DNA_RNA DNA/RNA Chain Polymerase->DNA_RNA Incorporation Termination Chain Termination / Inhibition of Synthesis DNA_RNA->Termination

Caption: Intracellular activation of nucleoside analogs.

Experimental Workflow for Antitumor Drug Screening

The following diagram illustrates a typical workflow for screening potential antitumor compounds like 8-aza-7-deazapurine nucleosides.

experimental_workflow start Start synthesis Compound Synthesis start->synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism pathway Signaling Pathway Analysis mechanism->pathway invivo In Vivo Animal Models pathway->invivo end End invivo->end

Caption: Workflow for antitumor drug discovery.

This technical guide serves as a foundational resource for understanding the multifaceted biological activities of 8-aza-7-deazapurine nucleosides. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Unraveling the Base Pairing Characteristics of 8-Aza-7-deazaguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core base pairing properties of 8-Aza-7-deazaguanosine (8aza-7dG), a significant guanine analog in nucleic acid research. By examining its impact on DNA and RNA structure and stability, we provide a comprehensive resource for professionals in drug development and molecular biology. This document details the unique hydrogen bonding capabilities of 8aza-7dG, presents quantitative data on duplex stability, outlines experimental methodologies for its study, and illustrates key concepts through detailed diagrams.

Core Concepts: Modified Hydrogen Bonding

8-Aza-7-deazaguanosine is a purine analog where the N7 atom of guanine is replaced by a carbon atom, and the C8 atom is replaced by a nitrogen atom. This modification has a profound impact on its hydrogen bonding capabilities. While it retains the ability to form a standard Watson-Crick base pair with cytosine, the alteration of the purine's electronic properties and the removal of the N7 hydrogen bond acceptor site prevent the formation of Hoogsteen base pairs. This selective pairing is critical in contexts where G-quadruplex structures, which rely on Hoogsteen bonding, are undesirable.

The primary consequence of this alteration is the destabilization of non-canonical structures like G-quadruplexes, while largely maintaining the stability of standard Watson-Crick duplexes. This property makes 8-Aza-7-deazaguanosine a valuable tool for dissecting the biological roles of G-quadruplexes and for the development of therapeutics that target duplex DNA over other structures.

Quantitative Data on Duplex Stability

The stability of DNA duplexes containing 8-Aza-7-deazapurine derivatives is a key area of investigation. While specific thermodynamic data for 8-Aza-7-deazaguanosine is limited in the public domain, studies on the closely related 8-aza-7-deaza-2'-deoxyisoguanosine (8aza-7d-isoG) and its halogenated derivatives provide valuable insights into the effects of the 8-aza-7-deaza modification on duplex stability.

Thermal Melting Temperatures (Tm) of Self-Complementary Duplexes

The following table summarizes the melting temperatures (Tm) of self-complementary DNA duplexes containing 8-aza-7-deaza-2'-deoxyisoguanosine and its derivatives, illustrating the impact of these modifications on duplex stability.

Duplex Sequence (5'-3')ModificationTm (°C)
d(GCGA(8aza-7d-isoG)CGC)8-aza-7-deaza-isoG55.2
d(GCGA(8aza-7d-Br-isoG)CGC)7-Bromo-8-aza-7-deaza-isoG59.8
d(GCGA(8aza-7d-I-isoG)CGC)7-Iodo-8-aza-7-deaza-isoG61.1

Data adapted from studies on 8-aza-7-deaza-2'-deoxyisoguanosine, which demonstrate the stabilizing effect of the core modification and its derivatives.

Calculated Interaction Energies

Theoretical studies have provided insights into the interaction energies of 8-Aza-7-deazaguanine pairing with cytosine. These calculations help to quantify the intrinsic stability of this non-canonical base pair.

Base PairInteraction Energy (kcal/mol)
Guanine : Cytosine (Watson-Crick)-28.5
8-Aza-7-deazaguanine : Cytosine (Watson-Crick)-27.9

These calculated energies indicate that the 8-aza-7-deaza modification results in a minimal decrease in the intrinsic stability of the Watson-Crick base pair with cytosine.

Key Experimental Protocols

The study of 8-Aza-7-deazaguanosine and its incorporation into oligonucleotides involves a series of well-defined experimental procedures.

Synthesis of 8-Aza-7-deazaguanosine Phosphoramidite

The synthesis of the phosphoramidite building block is a prerequisite for incorporating 8-Aza-7-deazaguanosine into oligonucleotides using automated solid-phase synthesis. The general steps include:

  • Chemical Synthesis of the Nucleoside: 8-Aza-7-deazaguanosine is synthesized through a multi-step organic chemistry route.

  • Protection of Functional Groups: The exocyclic amino group and the hydroxyl groups of the deoxyribose are protected with appropriate protecting groups (e.g., benzoyl for the amine, dimethoxytrityl for the 5'-hydroxyl).

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite monomer.

Solid-Phase Oligonucleotide Synthesis

Modified oligonucleotides are synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry. The 8-Aza-7-deazaguanosine phosphoramidite is incorporated at the desired positions in the sequence. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

Purification and Characterization

The synthesized oligonucleotides are purified by high-performance liquid chromatography (HPLC) to ensure high purity. The identity and integrity of the oligonucleotides are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Thermal Denaturation Studies (UV Melting)

The thermal stability of DNA duplexes containing 8-Aza-7-deazaguanosine is determined by UV-melting analysis.

  • Sample Preparation: Complementary DNA strands are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Measurement: The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, is determined from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining high-resolution structural information on DNA duplexes containing 8-Aza-7-deazaguanosine.

  • Sample Preparation: A concentrated solution of the purified DNA duplex is prepared in a suitable buffer, often containing D₂O.

  • Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY) are acquired on a high-field NMR spectrometer.

  • Data Analysis: The assignment of proton resonances and the analysis of Nuclear Overhauser Effect (NOE) cross-peaks provide information on internuclear distances, which are used to calculate and refine the three-dimensional structure of the duplex. The absence of imino proton signals characteristic of Hoogsteen pairing can confirm the selective formation of Watson-Crick pairs.

Visualizing Core Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the base pairing of 8-Aza-7-deazaguanosine and the experimental workflow for its study.

8-Aza-7-deazaguanosine : Cytosine Watson-Crick Base Pairing.

Disruption of Hoogsteen H-bond Acceptor Site in 8-Aza-7-deazaguanosine.

G3 cluster_synthesis Synthesis & Purification cluster_analysis Biophysical Analysis cluster_interpretation Data Interpretation A Synthesis of 8-Aza-7-deazaguanosine Phosphoramidite B Solid-Phase Oligonucleotide Synthesis A->B C HPLC Purification B->C D Mass Spectrometry Verification C->D E UV Thermal Denaturation (Tm) D->E F NMR Spectroscopy D->F G Circular Dichroism (CD) Spectroscopy D->G H Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) E->H I High-Resolution 3D Structure F->I J Secondary Structure Confirmation G->J

Experimental Workflow for Studying Oligonucleotides with 8-Aza-7-deazaguanosine.

The Structural Impact of 8-Aza-7-deazaguanosine on Nucleic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-deazaguanosine, a synthetic analog of the natural nucleoside guanosine, serves as a powerful tool in the investigation of nucleic acid structure and function. This pyrazolo[3,4-d]pyrimidine derivative, where the N7 and C8 atoms of the purine ring are interchanged, offers unique electronic and steric properties that modulate the biophysical characteristics of DNA and RNA.[1] Its incorporation into oligonucleotides allows for the fine-tuning of duplex stability, the reduction of secondary structures in G-rich sequences, and the introduction of fluorescent probes. This technical guide provides an in-depth analysis of the role of 8-Aza-7-deazaguanosine in nucleic acid structure, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.

Introduction to 8-Aza-7-deazaguanosine

8-Aza-7-deazaguanosine is a purine analog that has garnered significant interest in the field of nucleic acid chemistry. Unlike its canonical counterpart, guanosine, the repositioning of the nitrogen atom to the 8th position and the carbon to the 7th position alters the hydrogen-bonding capabilities and electronic distribution of the nucleobase.[1] This modification prevents the formation of Hoogsteen hydrogen bonds at the N7 position, which is a critical feature in the formation of G-quadruplexes and other secondary structures that can impede processes like PCR.[1] Consequently, oligonucleotides containing 8-Aza-7-deazaguanosine often exhibit increased stability in standard Watson-Crick duplexes and a reduced propensity for self-aggregation.[1]

Furthermore, the 7-position of the 8-aza-7-deazapurine scaffold is amenable to chemical modification, allowing for the attachment of various functional groups.[2][3] These modifications can be used to further modulate duplex stability, introduce fluorescent labels for imaging and sensing applications, or attach reactive groups for cross-linking studies.[4][5]

Synthesis and Incorporation into Nucleic Acids

The incorporation of 8-Aza-7-deazaguanosine into synthetic oligonucleotides is achieved through standard phosphoramidite chemistry.[6][7] The process begins with the chemical synthesis of the modified nucleoside, which is then converted into a phosphoramidite building block suitable for automated DNA/RNA synthesizers.

General Synthesis Workflow

The synthesis of 8-Aza-7-deazaguanosine phosphoramidite and its incorporation into an oligonucleotide can be summarized by the following workflow:

Synthesis_Workflow cluster_synthesis Nucleoside & Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis Start Starting Materials (e.g., Pyrazole derivatives) Nucleoside_Synthesis Chemical Synthesis of 8-Aza-7-deazaguanosine Start->Nucleoside_Synthesis Protection Protection of Functional Groups (e.g., DMT, CE) Nucleoside_Synthesis->Protection Phosphitylation Phosphitylation to yield Phosphoramidite Protection->Phosphitylation Coupling Coupling Cycle: 1. Detritylation 2. Coupling 3. Capping 4. Oxidation Phosphitylation->Coupling Solid_Support Solid Support (CPG) Solid_Support->Coupling Cleavage Cleavage from Solid Support Coupling->Cleavage Deprotection Deprotection of Nucleobases Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Oligo Modified Oligonucleotide Purification->Final_Oligo Logical_Relationships cluster_modification Structural Modification cluster_properties Altered Properties cluster_consequences Functional Consequences cluster_applications Applications Modification 8-Aza-7-deazaguanosine (N7/C8 interchange) No_N7_Hbond No N7 H-bond acceptor Modification->No_N7_Hbond Altered_Electronics Altered electronic properties Modification->Altered_Electronics Modifiable_C7 Modifiable C7 position Modification->Modifiable_C7 Reduce_G4 Reduced G-quadruplex formation No_N7_Hbond->Reduce_G4 Increased_Stability Increased duplex stability Altered_Electronics->Increased_Stability Fluorescence Introduction of fluorescent probes Modifiable_C7->Fluorescence PCR Improved PCR of G-rich sequences Reduce_G4->PCR Probes Enhanced diagnostic probes Increased_Stability->Probes Drug_Dev Antisense/siRNA therapeutics Increased_Stability->Drug_Dev Imaging Cellular imaging and sensing Fluorescence->Imaging

References

Methodological & Application

Application Notes and Protocols for Incorporating 8-Aza-7-deazaguanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-deazaguanosine is a purine analog of significant interest in the development of therapeutic oligonucleotides. Its modified heterocyclic base can alter the hydrogen-bonding patterns, stacking interactions, and enzymatic recognition of DNA and RNA, potentially leading to enhanced stability, modified duplex formation, and novel biological activities.[1][2] This document provides a detailed protocol for the synthesis of 8-Aza-7-deazaguanosine phosphoramidite and its subsequent incorporation into oligonucleotides using standard automated solid-phase synthesis.

Chemical Properties and Rationale for Use

8-Aza-7-deazaguanosine differs from guanosine by the substitution of a nitrogen atom for the carbon at position 8 and a carbon atom for the nitrogen at position 7 of the purine ring. This modification can influence the glycosidic bond stability and the formation of alternative hydrogen-bonding schemes. Oligonucleotides containing this analog have been shown to form stable base pairs.[1]

Experimental Protocols

Synthesis of 8-Aza-7-deazaguanosine Phosphoramidite

The synthesis of the phosphoramidite building block is a prerequisite for automated oligonucleotide synthesis. The following protocol outlines a general procedure for the preparation of 5'-O-(4,4'-Dimethoxytrityl)-N2-(dimethylformamidine)-8-aza-7-deaza-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite.

Materials:

  • 8-Aza-7-deaza-2'-deoxyguanosine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Pyridine, Anhydrous

  • Dichloromethane (DCM), Anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica Gel for column chromatography

Procedure:

  • Protection of the Exocyclic Amine (N2):

    • Dissolve 8-Aza-7-deaza-2'-deoxyguanosine in anhydrous methanol.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure to obtain N2-(dimethylformamidine)-8-aza-7-deaza-2'-deoxyguanosine.

  • 5'-Hydroxyl Group Protection:

    • Dissolve the product from the previous step in anhydrous pyridine.

    • Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the resulting 5'-O-DMT-N2-(dimethylformamidine)-8-aza-7-deaza-2'-deoxyguanosine by silica gel column chromatography.

  • Phosphitylation of the 3'-Hydroxyl Group:

    • Dissolve the purified 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

    • Add N,N-Diisopropylethylamine (DIPEA) and cool to 0°C.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry over sodium sulfate, and evaporate the solvent.

    • Purify the final phosphoramidite product by precipitation from a suitable solvent system (e.g., dichloromethane into cold hexane) or by flash chromatography on silica gel.

dot

Caption: Workflow for the synthesis of 8-Aza-7-deazaguanosine phosphoramidite.

Incorporation into Oligonucleotides via Automated Solid-Phase Synthesis

The purified 8-Aza-7-deazaguanosine phosphoramidite can be used in a standard automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U).

  • 8-Aza-7-deazaguanosine phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)).

  • Capping reagents (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole).

  • Oxidizing solution (Iodine in THF/water/pyridine).

  • Deblocking solution (Trichloroacetic acid in DCM).

  • Anhydrous acetonitrile.

Automated Synthesis Cycle:

The incorporation of 8-Aza-7-deazaguanosine follows the standard phosphoramidite chemistry cycle:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the solid support-bound nucleoside with trichloroacetic acid to expose the free 5'-hydroxyl group.

  • Coupling: The 8-Aza-7-deazaguanosine phosphoramidite is activated by the activator solution and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: For modified phosphoramidites, it is often beneficial to increase the coupling time compared to standard bases to ensure high coupling efficiency. A doubling of the standard coupling time is a good starting point for optimization.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

This cycle is repeated for each subsequent nucleotide addition.

dot

Oligo_Synthesis_Cycle Start Start with Solid Support Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling with 8-Aza-7-deazaguanosine Phosphoramidite Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Next_Cycle Repeat for Next Nucleotide Oxidation->Next_Cycle Next_Cycle->Deblocking Next Cycle Cleavage Final Cleavage and Deprotection Next_Cycle->Cleavage Final Cycle

Caption: Automated oligonucleotide synthesis cycle for incorporating 8-Aza-7-deazaguanosine.

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

  • Heating block or oven.

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide or AMA solution.

  • Heat the sealed vial at a specified temperature and duration (e.g., 55°C for 8-12 hours for standard deprotection, or as recommended for the specific protecting groups used). Note: The lability of the 8-Aza-7-deazaguanosine and its protecting groups should be considered when choosing the deprotection conditions. Milder deprotection conditions may be necessary to preserve the integrity of the modified nucleoside.

  • After cooling, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia solution to dryness using a centrifugal evaporator.

Purification and Analysis

The crude oligonucleotide should be purified to remove truncated sequences and other impurities.

Purification:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purifying oligonucleotides. The separation is based on the hydrophobicity of the oligonucleotide, and "DMT-on" purification can be employed where the final DMT group is left on the full-length product, significantly increasing its retention time and facilitating separation from failure sequences. Anion-exchange HPLC, which separates based on charge (i.e., length), is also a viable option.

Analysis:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified oligonucleotide, verifying the successful incorporation of the 8-Aza-7-deazaguanosine.

  • UV-Vis Spectroscopy: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the incorporation of modified phosphoramidites like 8-Aza-7-deazaguanosine. Actual values may vary depending on the specific synthesizer, reagents, and protocols used.

ParameterTypical ValueNotes
Phosphoramidite Purity >98%Purity is critical for high coupling efficiency.
Coupling Efficiency 98-99.5%Can be lower than standard bases. May require optimization of coupling time and activator.
Overall Yield (20-mer) 10-30 ODHighly dependent on synthesis scale and coupling efficiency at each step.
Purity after HPLC >95%Dependent on the efficiency of the purification method.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Impure or degraded phosphoramidite- Insufficient coupling time- Inactive activator solution- Moisture in reagents- Use fresh, high-purity phosphoramidite- Increase coupling time for the modified base- Use fresh activator solution- Ensure all reagents and solvents are anhydrous
Presence of Deletion Mutants - Inefficient capping- Low coupling efficiency- Ensure capping reagents are fresh and active- Optimize coupling conditions as above
Degradation of Modified Base - Harsh deprotection conditions- Use milder deprotection reagents (e.g., AMA) or lower the temperature and time
Broad or Multiple Peaks in HPLC - Incomplete deprotection- Formation of side products- Ensure complete deprotection- Optimize synthesis and deprotection conditions

Conclusion

The incorporation of 8-Aza-7-deazaguanosine into oligonucleotides is a feasible process using established phosphoramidite chemistry. Careful synthesis and purification of the phosphoramidite building block, along with optimization of the automated synthesis cycle, are key to achieving high yields of the desired modified oligonucleotide. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully utilize this modified nucleoside in their work.

References

Application Notes and Protocols for Utilizing 8-Aza-7-deazaguanosine to Mitigate G-Rich Secondary Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine-rich nucleic acid sequences are prone to forming stable secondary structures, most notably G-quadruplexes, which can impede various enzymatic processes, including DNA replication and transcription. These structures arise from Hoogsteen hydrogen bonding between guanine bases, forming square planar arrangements called G-tetrads. In molecular biology applications such as polymerase chain reaction (PCR) and DNA sequencing, G-quadruplexes can cause polymerase stalling, leading to incomplete or failed amplification and sequencing reads. Similarly, in the context of drug development, targeting G-quadruplexes is an active area of research, and understanding their stability is crucial.

8-Aza-7-deazaguanosine, a synthetic analog of guanosine, offers a powerful solution to the challenges posed by G-rich sequences. By substituting the nitrogen atom at position 7 with a carbon and the carbon atom at position 8 with a nitrogen, 8-Aza-7-deazaguanosine disrupts the Hoogsteen hydrogen bonding necessary for G-tetrad formation, thereby reducing the stability of G-quadruplex structures. This modification can be incorporated into synthetic oligonucleotides and used in various applications to improve the efficiency and reliability of experiments involving G-rich templates.

These application notes provide detailed protocols for the use of 8-Aza-7-deazaguanosine in PCR and for the analysis of its effects on G-quadruplex stability using Circular Dichroism (CD) spectroscopy.

Mechanism of Action

The ability of 8-Aza-7-deazaguanosine to reduce G-quadruplex formation lies in its altered hydrogen bonding capabilities. The nitrogen at position 7 of guanine is a critical hydrogen bond acceptor in the formation of Hoogsteen base pairs that stabilize G-tetrads. In 8-Aza-7-deazaguanosine, this nitrogen is replaced by a carbon, eliminating the potential for this specific hydrogen bond.

cluster_G Guanine cluster_8Aza 8-Aza-7-deazaguanosine G Guanine (in G-quadruplex) N7 N7 Position G->N7 Hoogsteen H-bond acceptor G_quadruplex Stable G-quadruplex Formation G->G_quadruplex AzaG 8-Aza-7-deazaguanosine (replaces Guanine) C7 C7 Position AzaG->C7 No Hoogsteen H-bond acceptor Destabilized Destabilized G-quadruplex AzaG->Destabilized

Mechanism of 8-Aza-7-deazaguanosine Action.

Data Presentation

Oligonucleotide SequenceModified Base PositionCation ConditionNative Tm (°C)Modified Tm (°C)ΔTm (°C)Reference
(GGGT)₄1st G in 1st G-tract150 mM KCl>88.4 ± 8.469.4 ± 0.1-19.0 ± 8.4[1][2]
(GGGT)₄3rd G in 1st G-tract150 mM KCl>88.4 ± 8.480.3 ± 0.1-8.1 ± 8.4[1][2]
(TTAGGG)₄1st G in 2nd G-tract150 mM KCl62.5 ± 0.554.5 ± 0.2-8.0 ± 0.7[1][2]
(TTAGGG)₄2nd G in 2nd G-tract150 mM KCl62.5 ± 0.538.9 ± 0.3-23.6 ± 0.8[1][2]
(GGGT)₄1st G in 1st G-tract150 mM NaCl70.3 ± 0.742.5 ± 0.2-27.8 ± 0.9[1][2]
(TTAGGG)₄2nd G in 2nd G-tract150 mM NaCl52.1 ± 0.333.3 ± 0.2-18.8 ± 0.5[1][2]

Note: The data presented is for 8-oxoguanine as a proxy for the destabilizing effect of a modified guanine on G-quadruplex structures. The actual ΔTm for 8-Aza-7-deazaguanosine may vary.

Experimental Protocols

Protocol 1: PCR Amplification of G-Rich DNA Sequences Using 8-Aza-7-deazaguanosine Triphosphate

This protocol is adapted from methods for amplifying GC-rich templates using the related compound 7-deaza-dGTP.

1. Objective: To amplify a G-rich DNA template prone to forming secondary structures.

2. Materials:

  • DNA template (containing G-rich sequences)

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq polymerase)

  • 10x PCR buffer

  • dNTP mix (containing dATP, dCTP, dTTP, and a mixture of dGTP and 8-Aza-7-deazaguanosine triphosphate)

  • Magnesium chloride (MgCl₂) solution (if not included in the PCR buffer)

  • Nuclease-free water

  • Thermal cycler

  • Agarose gel electrophoresis equipment

3. Methods:

3.1. Primer Design:

  • Design primers with a high melting temperature (Tm > 68°C) to allow for higher annealing temperatures.

  • Avoid primers with complementary sequences, especially at the 3' ends, to prevent primer-dimer formation.

3.2. Reaction Setup:

  • Prepare a master mix to ensure consistency across reactions.

  • The recommended ratio of 8-Aza-7-deazaguanosine triphosphate to dGTP is typically 3:1. However, this may require optimization.

  • A typical 25 µL reaction is as follows:

ComponentVolume (µL)Final Concentration
10x PCR Buffer2.51x
dNTP mix (with 8-Aza-7-deazaguanosine)2.0200 µM of each dNTP
Forward Primer (10 µM)1.00.4 µM
Reverse Primer (10 µM)1.00.4 µM
DNA Template (10-100 ng/µL)1.010-100 ng
Thermostable DNA Polymerase (5 U/µL)0.251.25 U
MgCl₂ (25 mM)1.51.5 mM (optimize as needed)
Nuclease-free waterto 25

3.3. Thermal Cycling Conditions:

  • An initial denaturation at a higher temperature (e.g., 98°C) is recommended to fully denature the G-rich template.

  • Keep annealing times as short as possible.

  • A "touchdown" PCR approach, where the annealing temperature is gradually lowered over successive cycles, can improve specificity.

StepTemperature (°C)TimeCycles
Initial Denaturation983 minutes1
Denaturation9820 seconds30-35
Annealing68-60 (touchdown)20 seconds
Extension7230-60 seconds/kb
Final Extension725 minutes1
Hold4

3.4. Analysis:

  • Analyze the PCR products by agarose gel electrophoresis. A successful reaction should yield a single band of the expected size.

cluster_prep Reaction Preparation cluster_pcr Thermal Cycling cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, dNTPs with 8-Aza-7-deazaguanosine, Primers, Polymerase, MgCl2) AddTemplate Add DNA Template MasterMix->AddTemplate InitialDenat Initial Denaturation (98°C, 3 min) AddTemplate->InitialDenat Cycling 30-35 Cycles: - Denaturation (98°C, 20s) - Annealing (68-60°C, 20s) - Extension (72°C, 30-60s/kb) InitialDenat->Cycling FinalExt Final Extension (72°C, 5 min) Cycling->FinalExt Gel Agarose Gel Electrophoresis FinalExt->Gel

PCR Workflow with 8-Aza-7-deazaguanosine.
Protocol 2: Analysis of G-Quadruplex Destabilization by 8-Aza-7-deazaguanosine Using Circular Dichroism (CD) Spectroscopy and Thermal Melting

1. Objective: To quantify the effect of 8-Aza-7-deazaguanosine incorporation on the thermal stability of a G-quadruplex-forming oligonucleotide.

2. Materials:

  • Unmodified G-rich oligonucleotide

  • 8-Aza-7-deazaguanosine-modified G-rich oligonucleotide

  • CD buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)

  • Nuclease-free water

  • Circular Dichroism (CD) spectropolarimeter with a temperature controller

  • Quartz cuvette (1 cm path length)

3. Methods:

3.1. Sample Preparation:

  • Resuspend the unmodified and modified oligonucleotides in the CD buffer to a final concentration of 5-10 µM.

  • To ensure proper folding into a G-quadruplex structure, anneal the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature overnight.

3.2. CD Spectrum Acquisition:

  • Record the CD spectra of both the unmodified and modified oligonucleotides at a constant temperature (e.g., 20°C) from 320 nm to 220 nm.

  • A characteristic CD spectrum for a parallel G-quadruplex shows a positive peak around 264 nm and a negative peak around 240 nm. An antiparallel G-quadruplex typically shows a positive peak around 295 nm.

3.3. Thermal Melting Analysis:

  • Monitor the CD signal at the wavelength of the major positive peak (e.g., 264 nm or 295 nm) as a function of temperature.

  • Increase the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Record the CD signal at regular temperature intervals (e.g., every 1°C).

3.4. Data Analysis:

  • Plot the CD signal versus temperature to obtain the melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. This corresponds to the midpoint of the transition in the melting curve.

  • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the unmodified oligonucleotide from the Tm of the modified oligonucleotide (ΔTm = Tm_modified - Tm_unmodified). A negative ΔTm indicates destabilization.

cluster_prep Sample Preparation cluster_cd CD Analysis cluster_analysis Data Analysis Dissolve Dissolve Oligos (Unmodified & Modified) in CD Buffer Anneal Anneal Samples (95°C for 5 min, slow cool) Dissolve->Anneal Spectrum Acquire CD Spectra (320-220 nm at 20°C) Anneal->Spectrum Melting Perform Thermal Melt (Monitor CD at λmax vs. Temp) Spectrum->Melting Plot Plot Melting Curves (CD Signal vs. Temp) Melting->Plot Tm Determine Tm (Midpoint of Transition) Plot->Tm DeltaTm Calculate ΔTm Tm->DeltaTm

CD Spectroscopy and Thermal Melt Workflow.

Conclusion

8-Aza-7-deazaguanosine is a valuable tool for researchers working with G-rich DNA sequences. Its ability to disrupt G-quadruplex formation can significantly improve the success rate and reliability of PCR-based applications. Furthermore, the protocols provided for CD spectroscopy allow for the quantitative assessment of its destabilizing effects, which is crucial for applications in drug development and the study of nucleic acid structures. By incorporating 8-Aza-7-deazaguanosine into their experimental designs, researchers can overcome the challenges associated with G-rich sequences and advance their understanding of the biological roles of these important structural motifs.

References

Application Notes and Protocols for 8-Aza-7-deazaguanosine in PCR of GC-rich Templates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, templates with high Guanine-Cytosine (GC) content, typically defined as having 60% or more GC bases, present significant challenges to successful amplification.[1] These GC-rich regions are prevalent in the promoters of many genes, including housekeeping and tumor suppressor genes, making their analysis critical in various research and diagnostic applications.[1][2][3]

The primary difficulty in amplifying GC-rich templates lies in the high melting temperature (Tm) of the DNA and the propensity of guanine bases to form stable secondary structures, such as hairpins and G-quadruplexes, through Hoogsteen hydrogen bonds.[4] These structures can impede or completely block the progression of DNA polymerase, leading to low or no PCR product.[5][6] Additionally, primers designed for GC-rich regions are prone to forming dimers, further reducing amplification efficiency.[2][3]

To overcome these challenges, various strategies have been developed, including the use of PCR additives like DMSO and betaine, and specialized DNA polymerases.[1][2] Among the most effective solutions is the incorporation of modified guanosine analogues, such as 8-Aza-7-deazaguanosine, into the PCR reaction.

8-Aza-7-deazaguanosine is a modified deoxyguanosine triphosphate (dGTP) where the N7 atom is replaced by a carbon and the C8 atom is replaced by a nitrogen. This modification prevents the formation of Hoogsteen hydrogen bonds, which are essential for the formation of G-quadruplexes and other secondary structures, without significantly affecting the standard Watson-Crick base pairing with cytosine. By reducing the stability of these secondary structures, 8-Aza-7-deazaguanosine facilitates the denaturation of the DNA template and the progression of the DNA polymerase, leading to improved amplification of GC-rich sequences.

This document provides detailed application notes and protocols for the effective use of 8-Aza-7-deazaguanosine in the PCR amplification of GC-rich templates.

Mechanism of Action

The efficacy of 8-Aza-7-deazaguanosine in amplifying GC-rich templates stems from its unique chemical structure. The repositioning of the nitrogen atom from the 7 to the 8 position in the purine ring disrupts the ability of guanine to form Hoogsteen hydrogen bonds, which are crucial for the formation of secondary structures like G-quadruplexes. This structural modification, however, does not interfere with the Watson-Crick hydrogen bonding with cytosine, thus ensuring the fidelity of DNA replication.

dot

Caption: Mechanism of 8-Aza-7-deazaguanosine in GC-rich PCR.

Data Presentation

The use of guanine analogues has been shown to significantly improve the amplification of DNA templates with a wide range of GC content. The following table summarizes the comparative performance of PCR with and without the addition of a guanine analogue for templates of varying GC content. The data is based on studies using the closely related compound 7-deaza-dGTP, which operates under a similar mechanism to 8-Aza-7-deazaguanosine.

GC Content of TemplateAmplification without Guanine AnalogueAmplification with 7-deaza-dGTP
10-50%EfficientEfficient
60%ModerateEfficient
70%Low to ModerateEfficient
80%Very Low/InefficientEfficient
90%No AmplificationEfficient

This table is a qualitative summary based on findings from studies on 7-deaza-dGTP, which is expected to have a similar performance profile to 8-Aza-7-deazaguanosine.[4][7]

Experimental Protocols

This section provides a detailed protocol for the use of 8-Aza-7-deazaguanosine triphosphate in a PCR reaction to amplify a GC-rich DNA template.

Reagent Preparation
  • 8-Aza-7-deazaguanosine triphosphate (8-Aza-7-deaza-dGTP) Stock Solution:

    • Resuspend lyophilized 8-Aza-7-deaza-dGTP in nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a final concentration of 10 mM.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • dNTP Mix (with 8-Aza-7-deaza-dGTP):

    • For optimal results, it is recommended to substitute a portion of the standard dGTP with 8-Aza-7-deaza-dGTP. A common ratio is 3:1 of 8-Aza-7-deaza-dGTP to dGTP.

    • Prepare a 10 mM dNTP mix containing:

      • 10 mM dATP

      • 10 mM dCTP

      • 10 mM dTTP

      • 2.5 mM dGTP

      • 7.5 mM 8-Aza-7-deaza-dGTP

    • Alternatively, a mix with a 1:1 ratio can also be effective. The optimal ratio may need to be determined empirically for a specific template.

PCR Master Mix Formulation

The following table provides a recommended master mix formulation for a 50 µL PCR reaction.

ComponentStock ConcentrationVolume for 50 µL ReactionFinal Concentration
Nuclease-Free Water-Up to 50 µL-
10X PCR Buffer (with MgCl₂)10X5 µL1X
dNTP Mix (with 8-Aza-7-deaza-dGTP)10 mM1 µL200 µM each dNTP
Forward Primer10 µM2.5 µL0.5 µM
Reverse Primer10 µM2.5 µL0.5 µM
DNA Template1-100 ng/µL1 µL1-100 ng
DNA Polymerase5 U/µL0.5 µL2.5 U

Note: The optimal concentration of MgCl₂ may vary depending on the DNA polymerase and template. A final concentration of 1.5-2.5 mM is a good starting point. Some polymerases are supplied with a GC enhancer buffer which can be used in conjunction with 8-Aza-7-deazaguanosine for particularly challenging templates.[1][2]

Thermal Cycling Conditions

The following is a representative thermal cycling protocol. A "subcycling" protocol, which involves alternating between a lower and a higher temperature during the annealing/extension step, has been shown to be effective for GC-rich templates.[4][7]

StepTemperatureTimeCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds35
Annealing/Extension (Subcycling)60°C15 seconds
65°C15 seconds(Repeat 4x)
Final Extension72°C5 minutes1
Hold4°CIndefinite1

Note: The annealing temperature should be optimized based on the melting temperature (Tm) of the primers. The subcycling temperatures can also be adjusted.

Post-PCR Analysis
  • Analyze the PCR products by agarose gel electrophoresis.

  • Important: DNA containing 7-deaza or 8-Aza-7-deaza-guanosine may stain less efficiently with ethidium bromide.[2] The use of alternative DNA stains, such as SYBR Green, is recommended for better visualization.

Experimental Workflow

The following diagram illustrates the general workflow for using 8-Aza-7-deazaguanosine in the PCR of a GC-rich template.

dot

Experimental_Workflow Start Start: GC-Rich Template Primer_Design Primer Design for GC-Rich Region Start->Primer_Design Reagent_Prep Reagent Preparation (dNTP mix with 8-Aza-7-deazaguanosine) Primer_Design->Reagent_Prep PCR_Setup PCR Master Mix Setup Reagent_Prep->PCR_Setup PCR_Amplification PCR Amplification (with Subcycling Protocol) PCR_Setup->PCR_Amplification Gel_Electrophoresis Agarose Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Analysis Analysis of Amplification Results Gel_Electrophoresis->Analysis End End Analysis->End

Caption: Experimental workflow for PCR of GC-rich templates.

Troubleshooting

IssuePossible CauseRecommendation
No or low PCR productSuboptimal annealing temperaturePerform a gradient PCR to determine the optimal annealing temperature.
Incorrect ratio of 8-Aza-7-deaza-dGTP to dGTPEmpirically test different ratios (e.g., 1:1, 3:1).
Inefficient DNA polymerase for GC-rich templatesUse a DNA polymerase specifically designed for GC-rich PCR.
Non-specific bandsAnnealing temperature is too lowIncrease the annealing temperature in increments of 1-2°C.
Primer-dimer formationOptimize primer design and concentration.
Faint bands on gelPoor staining with ethidium bromideUse a more sensitive DNA stain like SYBR Green.

Conclusion

The use of 8-Aza-7-deazaguanosine is a powerful strategy for the successful PCR amplification of challenging GC-rich templates. By preventing the formation of inhibitory secondary structures, this modified nucleotide significantly improves PCR yield and specificity. The protocols and guidelines presented in this document provide a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize 8-Aza-7-deazaguanosine in their work, enabling the study of previously intractable genomic regions.

References

Application Notes and Protocols for 8-Aza-7-deazaguanosine Phosphoramidite Synthesis and Oligonucleotide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-deazaguanosine, a purine analogue, is a modified nucleoside of significant interest in the development of therapeutic oligonucleotides. Its structural modifications can impart unique properties to oligonucleotides, such as altered hybridization characteristics, enhanced nuclease resistance, and modulation of immune responses. This document provides detailed application notes and protocols for the synthesis of 8-Aza-7-deazaguanosine phosphoramidite and its incorporation into synthetic oligonucleotides.

Synthesis of 8-Aza-7-deazaguanosine Phosphoramidite

The synthesis of 8-Aza-7-deazaguanosine phosphoramidite is a multi-step process that begins with the appropriate protection of the 8-Aza-7-deazaguanosine nucleoside, followed by phosphitylation of the 3'-hydroxyl group.

Protecting Group Strategy

Proper protection of the exocyclic amine and the 5'-hydroxyl group is critical for a successful phosphoramidite synthesis. A common strategy involves the use of a dimethylformamidine (dmf) group for the exocyclic amine and a dimethoxytrityl (DMT) group for the 5'-hydroxyl.

Table 1: Protecting Groups for 8-Aza-7-deazaguanosine Phosphoramidite Synthesis

Functional GroupProtecting GroupAbbreviation
5'-HydroxylDimethoxytritylDMT
Exocyclic Amine (N2)Dimethylformamidinedmf
3'-Hydroxyl2-Cyanoethyl N,N-diisopropylCE
Experimental Protocol: Synthesis of 5'-O-DMT-N2-dmf-8-Aza-7-deaza-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol is adapted from procedures described for similar modified nucleosides.[1][2][3][4]

Step 1: Protection of the Exocyclic Amine

  • Dissolve 8-Aza-7-deaza-2'-deoxyguanosine in anhydrous methanol.

  • Add an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain N2-dmf-8-Aza-7-deaza-2'-deoxyguanosine.

Step 2: 5'-Hydroxyl Protection

  • Co-evaporate the product from Step 1 with anhydrous pyridine.

  • Dissolve the dried product in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with methanol.

  • Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the product by silica gel column chromatography to yield 5'-O-DMT-N2-dmf-8-Aza-7-deaza-2'-deoxyguanosine.

Step 3: Phosphitylation

  • Dry the 5'-protected nucleoside from Step 2 by co-evaporation with anhydrous acetonitrile.

  • Dissolve the dried compound in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.[2][3][5]

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Quench the reaction with methanol.

  • Dilute with an organic solvent and wash with aqueous sodium bicarbonate and brine.

  • Dry the organic layer and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final phosphoramidite.

Table 2: Summary of a Representative Synthesis of a Modified Phosphoramidite [1][6]

StepReactionTypical Yield
1N2-dmf protection>90%
25'-O-DMT protection70-80%
33'-O-Phosphitylation80-90%
Overall - ~49%

Note: Yields are indicative and can vary based on reaction scale and conditions.

cluster_synthesis Phosphoramidite Synthesis 8-Aza-7-deazaguanosine 8-Aza-7-deazaguanosine N2-dmf Protected N2-dmf Protected 8-Aza-7-deazaguanosine->N2-dmf Protected DMF-DMA 5'-DMT Protected 5'-DMT Protected N2-dmf Protected->5'-DMT Protected DMT-Cl Phosphoramidite Phosphoramidite 5'-DMT Protected->Phosphoramidite Phosphitylating Reagent

Caption: Synthesis of 8-Aza-7-deazaguanosine Phosphoramidite.

Oligonucleotide Production using 8-Aza-7-deazaguanosine Phosphoramidite

The synthesized phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesis.

Experimental Protocol: Automated Oligonucleotide Synthesis
  • Phosphoramidite Preparation: Dissolve the 8-Aza-7-deazaguanosine phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

  • Automated Synthesis: Perform the oligonucleotide synthesis on an automated DNA/RNA synthesizer using standard protocols. The synthesis cycle consists of four steps: deblocking (detritylation), coupling, capping, and oxidation.[7]

    • Deblocking: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Activation of the phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. A standard coupling time is typically sufficient.[8]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution. It is important to note that 8-aza-7-deazaguanine is stable to the standard iodine-based oxidation.[9]

  • Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

cluster_oligo_synthesis Oligonucleotide Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage & Deprotection Cleavage & Deprotection Oxidation->Cleavage & Deprotection Final Cycle

Caption: Automated Oligonucleotide Synthesis Workflow.
Coupling Efficiency

The coupling efficiency of the modified phosphoramidite is a critical parameter for the synthesis of high-quality, full-length oligonucleotides. While specific data for 8-Aza-7-deazaguanosine is not extensively published in a comparative format, typical coupling efficiencies for modified phosphoramidites are expected to be high.[10]

Table 3: Expected Performance in Oligonucleotide Synthesis

ParameterExpected ValueNotes
Coupling Efficiency>98%Dependent on synthesizer, reagents, and protocol.[10]
Overall Yield of Full-Length OligoVariesDecreases with increasing oligonucleotide length.

Deprotection of Oligonucleotides Containing 8-Aza-7-deazaguanosine

The final deprotection step must be carefully considered to ensure the integrity of the modified nucleoside.

Experimental Protocol: Deprotection

A common and efficient method for deprotection is the use of a mixture of aqueous ammonium hydroxide and methylamine (AMA).[8][11][12]

  • Transfer the solid support containing the synthesized oligonucleotide to a vial.

  • Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).

  • Heat the sealed vial at 65°C for 10-15 minutes. This treatment cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the dmf and other base protecting groups.[8]

  • Cool the vial, centrifuge, and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • The crude oligonucleotide can then be purified by methods such as HPLC or gel electrophoresis.[13][14]

Table 4: Deprotection Conditions

ReagentTemperatureTimeEfficacy
Ammonium Hydroxide / Methylamine (AMA) (1:1)65°C10-15 minFast and efficient deprotection.[8][11]
Concentrated Ammonium Hydroxide55°C8-16 hoursStandard, but slower deprotection.

Note: The stability of 8-Aza-7-deazaguanosine to prolonged treatment with ammonium hydroxide should be considered, and the faster AMA deprotection is generally preferred.

cluster_deprotection Oligonucleotide Deprotection Oligo on Support Oligo on Support Cleavage & Base Deprotection Cleavage & Base Deprotection Oligo on Support->Cleavage & Base Deprotection AMA, 65°C, 15 min Phosphate Deprotection Phosphate Deprotection Cleavage & Base Deprotection->Phosphate Deprotection Concurrent Purified Oligo Purified Oligo Phosphate Deprotection->Purified Oligo HPLC/PAGE

Caption: Deprotection and Purification of the Modified Oligonucleotide.

Conclusion

The synthesis of 8-Aza-7-deazaguanosine phosphoramidite and its incorporation into oligonucleotides can be achieved through well-established chemical procedures. Careful execution of the protection, phosphitylation, automated synthesis, and deprotection steps is essential for obtaining high-quality modified oligonucleotides for research and therapeutic development. The protocols and data presented here provide a comprehensive guide for scientists working in this field.

References

Application Notes and Protocols for Antiviral Drug Screening Using 8-Aza-7-deazaguanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-deazaguanosine and its analogs are a class of nucleoside derivatives that have shown promise as broad-spectrum antiviral agents, particularly against RNA viruses. These compounds are structurally similar to the natural nucleoside guanosine, allowing them to interfere with viral replication processes. Their proposed mechanisms of action include the inhibition of viral RNA-dependent RNA polymerase (RdRp), induction of lethal mutagenesis (error catastrophe), and the depletion of intracellular guanosine triphosphate (GTP) pools through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This document provides detailed application notes and protocols for screening the antiviral activity of 8-Aza-7-deazaguanosine analogs, with a focus on 5-aza-7-deazaguanosine, a closely related and studied compound.

Data Presentation

The antiviral activity of nucleoside analogs is typically quantified by their 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral activity by 50%. It is also crucial to assess the compound's toxicity to the host cells, determined by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

While specific quantitative data for 8-Aza-7-deazaguanosine is limited in publicly available literature, the following table presents representative data for a related compound, 7-deaza-2′-C-methyladenosine, to illustrate the expected data format and range of activity against various flaviviruses.

Table 1: In Vitro Antiviral Activity of a 7-Deazapurine Nucleoside Analog (7-deaza-2′-C-methyladenosine) [1]

Virus (Strain)Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
West Nile Virus (Eg-101)PS0.33 ± 0.08>50>151
West Nile Virus (13-104)PS0.15 ± 0.05>50>333
Dengue Virus (Serotype 2)VeroNot specified>100Not specified
Yellow Fever Virus (17D)VeroNot specified>100Not specified

Note: This data is for a related compound and is intended for illustrative purposes. Researchers should generate specific data for their 8-Aza-7-deazaguanosine analog of interest.

Studies have also indicated that 5-aza-7-deazaguanosine (also known as ZX-2401) exhibits a synergistic antiviral effect against Yellow Fever Virus (YFV) when used in combination with interferon.[2] While the precise mechanism for this synergy is not fully elucidated, it is thought to be similar to that of ribavirin, which also shows synergistic activity with interferon.[2]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • 8-Aza-7-deazaguanosine analog stock solution (in DMSO or other suitable solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, XTT, or Neutral Red)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare serial dilutions of the 8-Aza-7-deazaguanosine analog in cell culture medium. It is recommended to test a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment and Infection:

    • Remove the old medium from the cell plates.

    • Add the diluted compound to the wells in triplicate.

    • Include a "cell control" (cells with medium only), "virus control" (cells with virus and no compound), and a "solvent control" (cells with the highest concentration of the solvent used to dissolve the compound).

    • Add the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until the virus control wells show approximately 80-90% CPE.

  • Cell Viability Measurement:

    • Add the cell viability reagent to all wells according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the EC50 value by plotting the percentage of inhibition versus the compound concentration and fitting the data to a dose-response curve.

    • Similarly, determine the CC50 value from a parallel plate with compound dilutions but no virus.

    • Calculate the Selectivity Index (SI = CC50/EC50).

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to reduce the number of infectious virus particles.

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Virus stock

  • 8-Aza-7-deazaguanosine analog

  • Serum-free medium

  • Overlay medium (e.g., medium with 1% methylcellulose or low-melting-point agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Protocol:

  • Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.

  • Virus-Compound Incubation: In separate tubes, mix serial dilutions of the 8-Aza-7-deazaguanosine analog with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1 hour.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the virus-compound mixtures.

    • Include a virus control (virus only) and a cell control (medium only).

    • Adsorb for 1-2 hours at 37°C.

  • Overlay:

    • Remove the inoculum.

    • Gently add the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 3-7 days).

  • Plaque Visualization:

    • Fix the cells with the fixing solution.

    • Remove the overlay and stain the cells with crystal violet.

    • Wash the plates with water and allow them to dry.

  • Plaque Counting and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value.

Synergy Assay with Interferon

To evaluate the synergistic effect of 8-Aza-7-deazaguanosine analogs with interferon, a checkerboard titration method can be used in conjunction with a CPE inhibition assay.

Protocol:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of the 8-Aza-7-deazaguanosine analog along the x-axis and serial dilutions of interferon along the y-axis.

  • Cell Seeding and Infection: Seed cells and infect with the virus as described in the CPE inhibition assay protocol.

  • Treatment: Add the combination of the 8-Aza-7-deazaguanosine analog and interferon at the corresponding concentrations to each well.

  • Incubation and Data Collection: Follow the incubation and cell viability measurement steps from the CPE inhibition assay protocol.

  • Synergy Analysis: Analyze the data using synergy software (e.g., MacSynergy II) to calculate synergy scores and generate synergy plots. A positive synergy score indicates a synergistic effect.

Mandatory Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Host Cell Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_virus Prepare Virus Stock infect_cells Infect Cells with Virus prep_virus->infect_cells prep_compound Prepare 8-Aza-7-deazaguanosine Analog treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells seed_cells->treat_cells treat_cells->infect_cells measure_toxicity Measure Cytotoxicity (CC50) treat_cells->measure_toxicity incubate Incubate Plates infect_cells->incubate measure_effect Measure Antiviral Effect (CPE, Plaque Reduction) incubate->measure_effect calc_ec50 Calculate EC50 measure_effect->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si measure_toxicity->calc_si

Caption: Workflow for in vitro antiviral screening of 8-Aza-7-deazaguanosine analogs.

Proposed Mechanism of Action of 8-Aza-7-deazaguanosine Analogs

The antiviral mechanism of 8-Aza-7-deazaguanosine analogs is believed to be multifaceted, similar to that of ribavirin.[2] Key proposed actions include the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools necessary for viral replication, and direct interference with the viral RNA-dependent RNA polymerase.

Mechanism_of_Action cluster_cell Host Cell cluster_outcome Antiviral Outcome Compound 8-Aza-7-deazaguanosine Analog IMPDH IMPDH Compound->IMPDH Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Compound->RdRp Inhibition Viral_RNA Viral RNA Replication Compound->Viral_RNA Incorporation GTP GTP Pool IMPDH->GTP Inhibition Inhibition of Viral Replication GTP->Viral_RNA Required for RdRp->Viral_RNA Catalyzes Error_Catastrophe Error Catastrophe (Lethal Mutagenesis) Viral_RNA->Error_Catastrophe Viral_RNA->Inhibition Error_Catastrophe->Inhibition Synergy_Diagram cluster_agents Antiviral Agents cluster_pathways Cellular and Viral Pathways cluster_outcome Outcome Compound 8-Aza-7-deazaguanosine Analog Replication Viral Replication Machinery (e.g., RdRp, GTP synthesis) Compound->Replication Inhibition Interferon Interferon JAK_STAT JAK-STAT Pathway Interferon->JAK_STAT Activation Synergy Synergistic Inhibition of Viral Replication ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs Upregulation ISGs->Replication Inhibition

References

Application Notes and Protocols: Chemo-enzymatic Synthesis of 8-Aza-7-deazapurine Fleximer Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Aza-7-deazapurine nucleosides are a class of purine analogues that have garnered significant interest in medicinal chemistry due to their potential as anticancer, antiviral, and antibacterial agents.[1][2] The replacement of the C8 and N7 atoms in the purine ring with a nitrogen and a carbon atom, respectively, leads to altered electronic and steric properties, making them interesting candidates for mimicking natural purine nucleosides and interacting with biological targets.[2] Fleximer nucleosides, where the purine base is "split" into two connected heterocyclic rings, offer additional conformational flexibility, which can be advantageous for binding to enzyme active sites, especially in cases of drug resistance.[3] This document provides detailed protocols for the chemo-enzymatic synthesis of 8-aza-7-deazapurine fleximer nucleosides, a strategy that combines the advantages of chemical synthesis for the base and enzymatic synthesis for the glycosylation step.[3]

General Synthesis Strategy

The chemo-enzymatic approach for the synthesis of 8-aza-7-deazapurine fleximer nucleosides typically involves two key stages:

  • Chemical Synthesis of the Fleximer Base: A substituted pyrazole is coupled with a functionalized pyridine or pyrimidine ring to construct the fleximer heterocyclic base.

  • Enzymatic Glycosylation: The synthesized fleximer base is then subjected to an enzymatic reaction, typically a transglycosylation reaction catalyzed by a nucleoside phosphorylase, to introduce the ribose or 2'-deoxyribose moiety.[1][3][4]

This strategy often proves more efficient and stereoselective for the glycosylation step compared to purely chemical methods, which can lead to mixtures of anomers.[3]

Diagrams of Chemical Structures and Workflows

chemo_enzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Glycosylation Pyrazole_Derivative Pyrazole Derivative Fleximer_Base 8-Aza-7-deazapurine Fleximer Base Pyrazole_Derivative->Fleximer_Base Coupling Reaction Pyrimidine_Derivative Pyrimidine/Pyridine Derivative Pyrimidine_Derivative->Fleximer_Base Sugar_Donor Ribose/2'-Deoxyribose Donor (e.g., Uridine, dUridine) Fleximer_Nucleoside 8-Aza-7-deazapurine Fleximer Nucleoside Fleximer_Base->Fleximer_Nucleoside Sugar_Donor->Fleximer_Nucleoside Transglycosylation Enzyme Purine Nucleoside Phosphorylase (PNP) Enzyme->Fleximer_Nucleoside

Caption: Chemo-enzymatic synthesis workflow.

fleximer_structure cluster_structure General Structure of an 8-Aza-7-deazapurine Fleximer Nucleoside Structure Pyrazole Pyrazole Ring Linker Linker Pyridine Pyridine/Pyrimidine Ring Sugar Sugar Moiety (Ribose or 2'-Deoxyribose)

Caption: General structure of a fleximer nucleoside.

Experimental Protocols

Protocol 1: Chemical Synthesis of a Fleximer Base (Example: 4-(4-aminopyridin-3-yl)-1H-pyrazole)

This protocol is based on the synthesis of fleximer bases described in the literature.[1]

Materials:

  • 3-Bromo-4-aminopyridine

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 3-bromo-4-aminopyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.1 eq).

  • Add K₂CO₃ (3.0 eq) dissolved in a minimal amount of water.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture at 100 °C under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired 4-(4-aminopyridin-3-yl)-1H-pyrazole.

Protocol 2: Enzymatic Synthesis of 2'-Deoxyribonucleosides via Transglycosylation

This protocol utilizes recombinant E. coli purine nucleoside phosphorylase (PNP) for the synthesis of 2'-deoxyribonucleosides.[4]

Materials:

  • 8-Aza-7-deazapurine fleximer base (e.g., 4-(4-aminopyridin-3-yl)-1H-pyrazole)

  • 2'-Deoxyguanosine, 2'-deoxycytidine, 2'-deoxyuridine, or thymidine (as 2-deoxy-D-ribofuranose donor)

  • Recombinant E. coli purine nucleoside phosphorylase (PNP)

  • Potassium phosphate buffer (pH 7.0)

  • HPLC for reaction monitoring and purification

Procedure:

  • Prepare a reaction mixture containing the 8-aza-7-deazapurine fleximer base (1.0 eq) and the 2'-deoxyribose donor (1.5 eq) in potassium phosphate buffer (e.g., 50 mM, pH 7.0).

  • Add recombinant E. coli PNP to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at a suitable temperature (e.g., 37 °C or 50 °C).[3]

  • Monitor the formation of the product by HPLC. The synthesis of 2'-deoxyribonucleosides is generally faster than that of ribonucleosides.[1]

  • When the reaction has reached the desired conversion, terminate the reaction by heating or by adding a protein precipitating agent (e.g., perchloric acid followed by neutralization with KOH).

  • Centrifuge the mixture to remove the precipitated protein.

  • Purify the desired 2'-deoxyribonucleoside from the supernatant by preparative HPLC.

  • Lyophilize the collected fractions to obtain the pure product.

Protocol 3: One-Pot Enzymatic Synthesis from 2-Deoxy-D-Ribose

This protocol describes a one-pot synthesis using three enzymes to generate the 2'-deoxyribonucleoside from the free sugar.[4]

Materials:

  • 8-Aza-7-deazapurine fleximer base

  • 2-Deoxy-D-ribose

  • Recombinant E. coli ribokinase (RK)

  • Recombinant E. coli phosphopentomutase (PPM)

  • Recombinant E. coli purine nucleoside phosphorylase (PNP)

  • ATP (Adenosine triphosphate)

  • Buffer solution (e.g., Tris-HCl with MgCl₂)

Procedure:

  • In a suitable buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂), combine the 8-aza-7-deazapurine fleximer base, 2-deoxy-D-ribose, and ATP.

  • Add the three enzymes (RK, PPM, and PNP) to the reaction mixture.

  • Incubate the reaction at an optimal temperature (e.g., 37 °C).

  • Monitor the reaction progress by HPLC.

  • Upon completion, terminate the reaction and purify the product as described in Protocol 2.

Data Presentation

Table 1: Comparison of Chemical and Chemo-enzymatic Synthesis of Fleximer Nucleosides
Method Target Nucleoside Advantages Disadvantages Reference
Chemical Synthesis RibonucleosidesCan be efficient for ribonucleosides.Often results in mixtures of α- and β-anomers for 2'-deoxynucleosides, requiring additional purification.[3]
Chemo-enzymatic Synthesis 2'-DeoxyribonucleosidesStereoselective, yielding the β-anomer. Generally faster for 2'-deoxyribonucleosides.Requires access to purified enzymes. Reaction conditions need to be optimized for each substrate.[1][3]
Chemo-enzymatic Synthesis RibonucleosidesComparable efficiency to chemical methods for some fleximer ribonucleosides.Can be slower than the synthesis of 2'-deoxyribonucleosides.[1][3]
Table 2: Substrate Specificity of E. coli PNP in Transglycosylation Reactions
Fleximer Base Ribose Donor Reaction Time (approx.) Conversion Notes Reference
4-(4-aminopyridine-3-yl)-1H-pyrazoleUridine>300 hModerateSynthesis of ribonucleosides is slow.[1]
4-(4-aminopyridine-3-yl)-1H-pyrazole2'-Deoxyuridine<50 hGoodSynthesis of 2'-deoxyribonucleosides is significantly faster.[1]
1-(4-benzyloxypyrimidin-5-yl)pyrazole (protected base)Uridine1 h97%The protected base is a highly efficient substrate. The reaction is selective, forming a single product.[3]
8-Aza-7-deazahypoxanthine fleximerUridine--Formation of side products due to multiple possible glycosylation sites.[3]
Table 3: Antibacterial Activity of Selected 8-Aza-7-deazapurine Fleximer Nucleoside Analogues
Compound Target Organism Activity (MIC₉₉) Reference
1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazoleM. smegmatis mc² 15550 µg/mL[5]
1-(2',3',4'-trihydroxycyclopent-1'-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazoleM. smegmatis mc² 15513 µg/mL[5]
4-(4-aminopyridin-3-yl)-1H-pyrazolM. tuberculosis H37Rv40 µg/mL[5]
1-(4'-hydroxy-2'-cyclopenten-1'-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazoleM. tuberculosis H37Rv20 µg/mL[5]

Conclusion

The chemo-enzymatic synthesis of 8-aza-7-deazapurine fleximer nucleosides represents a powerful and versatile approach for accessing novel nucleoside analogues. This method leverages the strengths of both chemical synthesis for the construction of the heterocyclic base and enzymatic catalysis for the stereoselective introduction of the sugar moiety. The provided protocols offer a starting point for researchers interested in exploring this class of compounds for drug discovery and development. The data presented highlights the efficiency of the enzymatic approach, particularly for the synthesis of 2'-deoxyribonucleosides, and underscores the potential biological activity of these novel fleximer nucleosides.

References

Troubleshooting & Optimization

Optimizing 8-Aza-7-deazaguanosine Concentration in PCR Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 8-Aza-7-deazaguanosine triphosphate in their PCR experiments. This guanosine analog is a valuable tool for amplifying GC-rich DNA sequences, which are notoriously difficult to amplify due to the formation of stable secondary structures. By substituting for dGTP, 8-Aza-7-deazaguanosine reduces the strength of Watson-Crick base pairing, thereby destabilizing these secondary structures and improving PCR yield and specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 8-Aza-7-deazaguanosine in a PCR reaction?

A1: 8-Aza-7-deazaguanosine is a guanine nucleotide analog used in PCR to amplify DNA templates with high GC content. The substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom reduces the formation of secondary structures in GC-rich regions.[1][2] This allows the DNA polymerase to proceed through these difficult templates more efficiently, leading to improved yield of the desired PCR product.

Q2: What is the recommended starting concentration of 8-Aza-7-deazaguanosine?

A2: A widely recommended starting point for optimizing PCR with a guanine analog like 8-Aza-7-deazaguanosine is to use a 3:1 ratio of the analog to dGTP.[3] This means that for every one part of dGTP in your dNTP mix, you would add three parts of 8-Aza-7-deazaguanosine triphosphate. The concentrations of dATP, dCTP, and dTTP should remain at their standard levels.

Q3: Can 8-Aza-7-deazaguanosine completely replace dGTP in a PCR reaction?

A3: While it is possible in some cases, it is generally recommended to use a mixture of 8-Aza-7-deazaguanosine and dGTP.[3] A complete replacement may lead to a significant decrease in PCR efficiency or failure of the reaction, as some DNA polymerases may incorporate the analog less efficiently than the natural nucleotide. The optimal ratio will depend on the specific template, primers, and DNA polymerase being used.

Q4: Will using 8-Aza-7-deazaguanosine affect the fidelity of my DNA polymerase?

A4: The use of nucleotide analogs can potentially impact the fidelity of DNA polymerases. While 8-Aza-7-deazaguanosine is designed to form standard Watson-Crick base pairs with cytosine, the altered structure could slightly affect the polymerase's proofreading activity. For applications requiring the highest fidelity, it is advisable to use a high-fidelity DNA polymerase and to sequence the final PCR product to verify its accuracy. The fidelity of DNA synthesis is influenced by factors such as the specific polymerase used, dNTP concentrations, and magnesium ion concentration.[4][5]

Q5: Are there any special considerations for downstream applications of PCR products containing 8-Aza-7-deazaguanosine?

A5: Yes, PCR products containing 8-Aza-7-deazaguanosine can be used in most downstream applications such as Sanger sequencing and cloning.[3][6] However, the presence of the analog can sometimes affect the efficiency of certain enzymes, such as restriction enzymes, if the recognition site contains a guanine residue. It is important to consider this when planning your experimental workflow. For sequencing, the incorporation of 8-Aza-7-deazaguanosine can be advantageous as it helps to resolve compressions in GC-rich regions.[6]

Troubleshooting Guide

Problem 1: Low or No PCR Product
Possible Cause Recommendation
Suboptimal 8-Aza-7-deazaguanosine:dGTP Ratio Titrate the ratio of 8-Aza-7-deazaguanosine to dGTP. Start with a 3:1 ratio and try other ratios such as 1:1 and 1:3. In some cases, a higher concentration of the analog may be necessary for extremely GC-rich templates.
Inappropriate Annealing Temperature The inclusion of 8-Aza-7-deazaguanosine can lower the melting temperature (Tm) of the DNA. It may be necessary to lower the annealing temperature of your PCR cycle. Perform a temperature gradient PCR to determine the optimal annealing temperature.
Inhibitory Concentration of 8-Aza-7-deazaguanosine While beneficial, excessively high concentrations of the analog can inhibit the DNA polymerase. If you suspect this, try decreasing the total concentration of guanine nucleotides (dGTP + analog) in your reaction.
Poor DNA Template Quality Ensure your DNA template is of high quality and free of inhibitors. Poor quality DNA can exacerbate amplification problems, even with the use of analogs.[6]
Incorrect Magnesium Concentration The optimal magnesium concentration can be affected by the presence of nucleotide analogs. Try titrating the MgCl2 concentration in your PCR reaction, typically in the range of 1.5 to 2.5 mM.[7]
Problem 2: Non-specific PCR Products (Smearing or Extra Bands)
Possible Cause Recommendation
Annealing Temperature is Too Low While a lower annealing temperature may be necessary, a temperature that is too low can lead to non-specific primer binding. Gradually increase the annealing temperature in small increments (e.g., 1-2°C) to find the sweet spot.
Suboptimal Primer Design Ensure your primers are specific to the target sequence and do not have significant secondary structures or primer-dimer potential.
Excessive 8-Aza-7-deazaguanosine Concentration An imbalanced dNTP pool can sometimes lead to non-specific amplification. Re-optimize the 8-Aza-7-deazaguanosine:dGTP ratio.
High DNA Template Concentration Too much template DNA can lead to non-specific amplification. Try reducing the amount of template in your reaction.

Experimental Protocols

Detailed Protocol for PCR with 8-Aza-7-deazaguanosine

This protocol provides a starting point for amplifying a GC-rich DNA template. Optimization of each component may be necessary for your specific application.

1. Reagent Preparation:

  • dNTP Mix with 8-Aza-7-deazaguanosine: Prepare a dNTP mix containing dATP, dCTP, dTTP, dGTP, and 8-Aza-7-deazaguanosine triphosphate. A common starting point is a final concentration of 200 µM for dATP, dCTP, and dTTP, 50 µM for dGTP, and 150 µM for 8-Aza-7-deazaguanosine triphosphate (maintaining a 3:1 ratio of analog to dGTP).

2. PCR Reaction Setup:

Component Volume (for 50 µL reaction) Final Concentration
5X PCR Buffer10 µL1X
dNTP Mix (with 8-Aza-7-deazaguanosine)5 µL200 µM each dNTP (with adjusted guanine nucleotides)
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA (10 ng/µL)1 µL10 ng
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 Units
Nuclease-free waterto 50 µL-

3. PCR Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds30-35
Annealing55-65°C*30 seconds
Extension72°C1 minute/kb
Final Extension72°C5 minutes1
Hold4°C

* The optimal annealing temperature should be determined empirically, often starting 3-5°C below the calculated melting temperature of the primers.

Visualizations

Below are diagrams to illustrate key concepts and workflows related to the use of 8-Aza-7-deazaguanosine in PCR.

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Downstream Analysis Template_DNA Template DNA (GC-Rich) Denaturation Denaturation (95°C) Template_DNA->Denaturation Primers Forward & Reverse Primers Annealing Annealing (55-65°C) Primers->Annealing dNTPs dNTP Mix with 8-Aza-7-deazaguanosine:dGTP Extension Extension (72°C) dNTPs->Extension Polymerase DNA Polymerase Polymerase->Extension Buffer PCR Buffer Buffer->Denaturation Denaturation->Annealing Cool Annealing->Extension Warm Extension->Denaturation Repeat Cycles Gel_Electrophoresis Gel Electrophoresis Extension->Gel_Electrophoresis Sequencing Sanger Sequencing Gel_Electrophoresis->Sequencing Cloning Cloning Gel_Electrophoresis->Cloning

A generalized workflow for PCR using 8-Aza-7-deazaguanosine.

Guanine_Analogs cluster_guanine Guanine cluster_analog 8-Aza-7-deazaguanosine G Aza G_label Forms strong H-bonds, can lead to secondary structures. Aza_label N7 replaced by CH, reduces H-bond strength, prevents secondary structures.

Comparison of Guanine and its 8-Aza-7-deaza analog.

Troubleshooting_Logic Start Low/No PCR Product Check_Ratio Optimize 8-Aza-7-deazaguanosine: dGTP Ratio Start->Check_Ratio Check_Annealing Optimize Annealing Temperature (Gradient PCR) Check_Ratio->Check_Annealing If no improvement Success Successful Amplification Check_Ratio->Success Improvement Check_Mg Titrate MgCl2 Concentration Check_Annealing->Check_Mg If no improvement Check_Annealing->Success Improvement Check_Template Verify Template DNA Quality and Quantity Check_Mg->Check_Template If no improvement Check_Mg->Success Improvement Check_Template->Success Improvement

A logical troubleshooting workflow for low PCR product yield.

References

Troubleshooting poor yield in 8-Aza-7-deazaguanosine oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yield during the synthesis of oligonucleotides containing 8-Aza-7-deazaguanosine.

Troubleshooting Guide

This section addresses specific issues that can lead to poor yield in a question-and-answer format.

Q1: I am observing a lower than expected final yield for my 8-Aza-7-deazaguanosine-containing oligonucleotide. What are the most likely causes?

Poor overall yield is a common issue in modified oligonucleotide synthesis and can stem from inefficiencies at several stages of the process. The primary areas to investigate are the coupling efficiency of the 8-Aza-7-deazaguanosine phosphoramidite, the deprotection step, and the final purification. Inefficient coupling leads to a higher proportion of truncated sequences, while suboptimal deprotection can result in modified or damaged oligonucleotides that are lost during purification.

To systematically troubleshoot this issue, it is recommended to first assess the coupling efficiency of the modified phosphoramidite. If coupling is efficient, then the deprotection and purification steps should be scrutinized.

Start Poor Overall Yield AssessCoupling Assess Coupling Efficiency Start->AssessCoupling AssessDeprotection Review Deprotection Protocol AssessCoupling->AssessDeprotection If coupling is efficient AssessPurification Evaluate Purification Method AssessDeprotection->AssessPurification If deprotection is optimal GoodYield Successful Synthesis AssessPurification->GoodYield If purification is successful

Caption: Troubleshooting workflow for poor oligonucleotide yield.

Q2: How can I determine if the coupling efficiency of the 8-Aza-7-deazaguanosine phosphoramidite is low?

Low coupling efficiency of a modified phosphoramidite is a frequent contributor to poor final yield. You can diagnose this issue by analyzing the trityl cation release after the coupling step of the 8-Aza-7-deazaguanosine phosphoramidite. A significantly lower intensity of the orange color compared to the standard phosphoramidites indicates a lower coupling efficiency.

For a more quantitative assessment, you can collect the trityl fractions and measure their absorbance at 498 nm. A comparison of the absorbance from the modified phosphoramidite coupling step with that of a standard phosphoramidite will give you a relative measure of coupling efficiency.

Q3: My coupling efficiency for 8-Aza-7-deazaguanosine phosphoramidite is low. How can I improve it?

Modified phosphoramidites, such as 8-Aza-7-deazaguanosine, can exhibit lower reactivity compared to standard phosphoramidites. To enhance coupling efficiency, consider the following adjustments:

  • Increase Coupling Time: Extending the coupling time allows for more complete reaction of the less reactive phosphoramidite. A standard coupling time for unmodified phosphoramidites is around 1.5 minutes, but for modified amidites, an extension to 6 minutes or longer may be beneficial.[1]

  • Increase Reagent Concentration: Using a higher concentration of the 8-Aza-7-deazaguanosine phosphoramidite or the activator can drive the reaction forward.

  • Use a Stronger Activator: While standard activators like tetrazole are often sufficient, more potent activators such as DCI (4,5-dicyanoimidazole) or BTT (5-(Benzylthio)-1H-tetrazole) can improve the coupling efficiency of bulky or less reactive phosphoramidites.

  • Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry. Ensure that your acetonitrile (ACN) and other reagents are strictly anhydrous, as water will react with the activated phosphoramidite and reduce coupling efficiency.

ParameterStandard ConditionRecommended Adjustment for 8-Aza-7-deazaguanosineExpected Outcome
Coupling Time 1.5 - 2 minutes6 - 10 minutesIncreased incorporation of the modified base.
Amidite Conc. 0.1 M0.15 - 0.2 MHigher probability of successful coupling.
Activator TetrazoleDCI or BTTMore efficient activation of the phosphoramidite.
Reagent Quality AnhydrousStrictly Anhydrous (<30 ppm H₂O)Minimized side reactions and phosphoramidite hydrolysis.

Q4: I am seeing unexpected peaks in my HPLC or mass spectrometry analysis after deprotection. What could be the cause?

The appearance of unexpected peaks often points to side reactions occurring during the deprotection step. While standard deprotection with aqueous ammonia is generally effective, the 8-Aza-7-deazaguanosine moiety or other modifications in your oligonucleotide might be sensitive to prolonged exposure to harsh basic conditions.

Consider using a milder deprotection strategy if you suspect base-lability issues.

Deprotection MethodConditionsSuitability
Standard Concentrated aqueous ammonia, 55°C, 8-16 hSuitable for most standard oligonucleotides.
Mild K₂CO₃ in MethanolFor base-sensitive modifications.
Ultra-Mild Anhydrous ammonia/methylamine (AMA)For extremely sensitive modifications.

If you continue to observe unexpected peaks, it is advisable to perform a detailed mass spectrometry analysis to identify the nature of the side products, which can provide clues about the underlying chemical issue.

Q5: My G-rich oligonucleotide containing 8-Aza-7-deazaguanosine is showing poor chromatographic behavior and low recovery during purification. What can I do?

G-rich sequences have a tendency to form secondary structures, such as G-quadruplexes, which can lead to aggregation and poor solubility. This results in broad peaks during HPLC purification and overall low recovery. Although 8-Aza-7-deazaguanosine is often incorporated to disrupt these structures, residual secondary structure formation can still be an issue.

To improve the purification of G-rich sequences:

  • Elevated Temperature HPLC: Performing HPLC at an elevated temperature (e.g., 60-65°C) can help to denature secondary structures and improve peak shape.

  • Denaturing Agents: Adding a denaturing agent, such as formamide, to the loading buffer can help to disrupt G-quadruplexes before injection.

  • Cation Removal: The presence of cations, particularly potassium, can stabilize G-quadruplexes. Ensure that your synthesis and purification buffers are free from contaminating cations.

Start Poor Purification of G-Rich Oligo ElevatedTemp Elevated Temperature HPLC Start->ElevatedTemp DenaturingAgent Add Denaturing Agent Start->DenaturingAgent CationRemoval Ensure Cation-Free Buffers Start->CationRemoval ImprovedPurification Improved Peak Shape and Recovery ElevatedTemp->ImprovedPurification DenaturingAgent->ImprovedPurification CationRemoval->ImprovedPurification

Caption: Strategies to improve the purification of G-rich oligonucleotides.

Frequently Asked Questions (FAQs)

Q: What is the primary benefit of using 8-Aza-7-deazaguanosine in oligonucleotide synthesis?

A: The main advantage of substituting guanosine with 8-Aza-7-deazaguanosine is to disrupt the formation of Hoogsteen hydrogen bonds. This is particularly useful in G-rich sequences that are prone to forming secondary structures like G-quadruplexes, which can inhibit PCR and other enzymatic processes, as well as complicate synthesis and purification.

Q: Are there any known side reactions specific to 8-Aza-7-deazaguanosine during oligonucleotide synthesis?

A: While the literature does not extensively detail side reactions specific to 8-Aza-7-deazaguanosine under standard synthesis conditions, as with any modified base, incomplete capping or side reactions during deprotection are potential concerns. It is crucial to adhere to optimized protocols and to thoroughly analyze the final product by mass spectrometry to identify any unexpected modifications.

Q: Can I use standard phosphoramidite chemistry for the synthesis of oligonucleotides containing 8-Aza-7-deazaguanosine?

A: Yes, the 8-Aza-7-deazaguanosine phosphoramidite is designed to be compatible with standard automated solid-phase oligonucleotide synthesis protocols. However, as outlined in the troubleshooting guide, some modifications to the standard protocol, such as extending the coupling time, may be necessary to achieve optimal yields.

Q: What is the recommended deprotection procedure for an oligonucleotide containing 8-Aza-7-deazaguanosine?

A: For most applications, standard deprotection with concentrated aqueous ammonia at 55°C for 8-16 hours is sufficient. However, if your oligonucleotide contains other sensitive modifications, a milder deprotection strategy may be required. It is always recommended to consult the technical datasheet for any modified phosphoramidites used in your synthesis for specific deprotection recommendations.

Q: How should I purify my 8-Aza-7-deazaguanosine-containing oligonucleotide?

A: The choice of purification method depends on the length of the oligonucleotide and the requirements of the downstream application. For many applications, desalting may be sufficient. For higher purity, reversed-phase HPLC is a common and effective method. For longer oligonucleotides or those with persistent secondary structures, denaturing polyacrylamide gel electrophoresis (PAGE) may be necessary.

Experimental Protocols

Protocol 1: Extended Coupling for 8-Aza-7-deazaguanosine Phosphoramidite

  • Reagent Preparation: Prepare a 0.1 M solution of 8-Aza-7-deazaguanosine phosphoramidite in anhydrous acetonitrile. Prepare a 0.25 M solution of DCI activator in anhydrous acetonitrile.

  • Synthesis Cycle Modification: Program the DNA synthesizer to deliver the activator and the 8-Aza-7-deazaguanosine phosphoramidite to the synthesis column.

  • Extended Coupling Step: Set the coupling time for the 8-Aza-7-deazaguanosine phosphoramidite to 6 minutes. For all other standard phosphoramidites, a standard coupling time of 1.5-2 minutes can be used.

  • Monitoring: Monitor the trityl cation release after the coupling step to qualitatively assess the coupling efficiency.

  • Post-Synthesis: Proceed with the standard capping, oxidation, and detritylation steps for the remainder of the synthesis.

Protocol 2: Mild Deprotection using Potassium Carbonate in Methanol

  • Reagent Preparation: Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.

  • Cleavage and Deprotection: After synthesis, transfer the solid support to a sealed vial. Add the 0.05 M K₂CO₃ in methanol solution to the vial, ensuring the support is fully submerged.

  • Incubation: Incubate the vial at room temperature for 12-16 hours with gentle agitation.

  • Product Recovery: After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube. Wash the solid support with a 50:50 mixture of acetonitrile and water and combine the washes with the supernatant.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer for purification.

Protocol 3: Analysis of Oligonucleotide Purity by Mass Spectrometry

  • Sample Preparation: Prepare a 10 µM solution of the purified oligonucleotide in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer coupled with a liquid chromatography system (LC-MS).

  • LC Separation: Inject the sample onto a C18 reversed-phase column. Elute the oligonucleotide using a gradient of acetonitrile in a buffer containing an ion-pairing agent (e.g., triethylammonium acetate).

  • Mass Spectrometry: Acquire mass spectra in negative ion mode over a mass range appropriate for the expected molecular weight of the oligonucleotide.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the major species and any impurities. Compare the experimental mass with the theoretical mass of the target oligonucleotide.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Prep Prepare 10 µM Oligo Solution Inject Inject onto C18 Column Prep->Inject Elute Elute with ACN Gradient Inject->Elute Acquire Acquire Mass Spectra (Negative Ion Mode) Elute->Acquire Deconvolute Deconvolute Spectrum Acquire->Deconvolute Compare Compare Experimental vs. Theoretical Mass Deconvolute->Compare Identify Identify Impurities Compare->Identify

Caption: Workflow for mass spectrometry analysis of oligonucleotides.

References

Overcoming challenges of glycosylation in 8-Aza-7-deazaguanosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Aza-7-deazaguanosine and its analogs. The following sections address common challenges encountered during the critical glycosylation step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My glycosylation reaction is resulting in a complex mixture of products with low yield of the desired N9-glycosylated 8-Aza-7-deazaguanosine. What are the likely causes and solutions?

Low yields and complex product mixtures are common challenges in the glycosylation of 8-Aza-7-deazapurine systems. Several factors can contribute to this issue:

  • Formation of Regioisomers: The 8-Aza-7-deazapurine core has multiple nitrogen atoms (N8 and N9) that can undergo glycosylation, leading to the formation of undesired regioisomers. The electronic properties of the heterocyclic base can influence the site of glycosylation.

  • Suboptimal Catalyst: The choice of Lewis acid catalyst is critical. Catalysts like SnCl4 and TMSOTf have been reported to result in complex mixtures with only trace amounts of the desired N9-glycosylated product.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome of the glycosylation reaction.

Troubleshooting Steps:

  • Catalyst Selection: Consider using boron trifluoride-etherate (BF3·OEt2) as the catalyst in acetonitrile at room temperature. This has been shown to favor the formation of the N9-glycosylated product, although yields may still be moderate (around 28%).[1]

  • Protecting Groups: The use of a protecting group on the 6-oxo position of the guanine moiety, such as a methoxy group, can be crucial. This modification can activate the 7-halo atom for subsequent cross-coupling reactions and may influence the regioselectivity of glycosylation.[1][2]

  • Enzymatic Synthesis: As an alternative to chemical synthesis, enzymatic transglycosylation using enzymes like E. coli purine nucleoside phosphorylase (PNP) can offer higher stereo- and regiospecificity.[3][4] However, even with enzymatic methods, the formation of minor isomers is possible.[3]

  • Purification: Careful purification using column chromatography is essential to separate the desired product from isomers and unreacted starting materials.[2][5]

Q2: I am observing the formation of both N8- and N9-glycosylated isomers. How can I control the regioselectivity of the glycosylation reaction?

Controlling regioselectivity is a primary challenge. The formation of both N8 and N9 isomers is a known issue.[1][2]

Strategies to Improve Regioselectivity:

  • Choice of Glycosylation Method:

    • Chemical Synthesis: As mentioned, the catalyst and solvent system play a significant role. Experiment with different Lewis acids and solvent combinations.

    • Enzymatic Synthesis: E. coli PNP has been shown to catalyze the formation of N8 and N9 isomers, while enzymes from other sources, like calf spleen PNP, might favor the formation of N7 and N8 nucleosides with other purine analogs.[3] The choice of enzyme can therefore influence the isomeric ratio.

  • Structural Modification of the Heterocycle: The presence of substituents on the 8-Aza-7-deazapurine ring can influence the nucleophilicity of the different nitrogen atoms and thus the site of glycosylation.

  • Characterization: Use 2D NMR techniques, such as HMBC, to unambiguously determine the site of glycosylation.[1][2] The UV spectra of N8- and N9-glycosylated isomers are also typically different, which can be used for preliminary identification.[1]

Q3: What are the best practices for purifying 8-Aza-7-deazaguanosine analogs after the glycosylation reaction?

Purification is critical for isolating the desired product from a potentially complex reaction mixture.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, quench the reaction appropriately and remove the solvent under reduced pressure.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification.[2][5]

    • Solvent System: A gradient of dichloromethane and methanol is often effective. For example, a starting mobile phase of 30:1 dichloromethane:methanol can be gradually changed to a more polar ratio like 4:1 to elute the products.[2]

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the desired product.

  • Recrystallization: For obtaining highly pure crystalline material, recrystallization from a suitable solvent system (e.g., water) can be employed after column chromatography.[2]

Q4: I am struggling with the chemical synthesis of 2'-deoxyribonucleoside analogs, particularly with the formation of anomers. What should I do?

The chemical synthesis of 2'-deoxynucleosides can indeed be challenging, often resulting in mixtures of α- and β-anomers, which necessitates an additional purification step.[5]

Troubleshooting Anomer Formation:

  • Enzymatic Approach: For 2'-deoxynucleosides, a chemo-enzymatic method can be highly effective in achieving the desired β-anomer selectivity.[5]

  • Chiral Separation: If a chemical route is necessary, preparative HPLC with a chiral stationary phase may be required to separate the anomers.

  • Reaction Conditions: The conditions of the glycosylation reaction, including the Lewis acid and temperature, can influence the anomeric ratio. A systematic optimization of these parameters may be necessary.

Quantitative Data Summary

Table 1: Glycosylation Reaction Yields

Heterocyclic BaseGlycosyl DonorCatalyst/EnzymeSolventProductYieldReference
6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidineProtected RiboseBoron trifluoride-etherAcetonitrileN9-glycosylated product28%[1]
6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidineProtected RiboseNot specifiedNot specifiedN8-glycosylated product83.3%[2]
7-bromo-8-aza-7-deazaadenineProtected DeoxyriboseAcid-catalyzedNot specifiedN8-glycosylated product (after deprotection)35%[6]
7-iodo-8-aza-7-deazaadenineProtected DeoxyriboseAcid-catalyzedNot specifiedN8-glycosylated product (after deprotection)53%[6]

Experimental Protocols

Protocol 1: Chemical Glycosylation using Boron Trifluoride-Etherate

This protocol is adapted from a method used for the synthesis of an N9-glycosylated 8-Aza-7-deazapurine derivative.[1]

  • Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), suspend the 8-Aza-7-deazaguanine precursor (e.g., a 6-oxo protected derivative) in anhydrous acetonitrile.

  • Addition of Glycosyl Donor: Add the protected ribofuranose (or other glycosyl donor) to the suspension.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add boron trifluoride-etherate (BF3·OEt2).

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of dichloromethane/methanol).

Protocol 2: Enzymatic Transglycosylation using E. coli PNP

This protocol outlines a general procedure for enzymatic synthesis.[4]

  • Reaction Mixture: Prepare a reaction mixture containing the 8-Aza-7-deazaguanine base, a suitable glycosyl donor (e.g., uridine or 2'-deoxyuridine), and a phosphate buffer (e.g., 10 mM potassium phosphate, pH 7.0).

  • Enzyme Addition: Add the recombinant E. coli purine nucleoside phosphorylase (PNP) and, if necessary, a second enzyme like uridine phosphorylase (UP) to generate the ribose-1-phosphate in situ.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 50 °C).

  • Monitoring: Monitor the progress of the reaction by RP-HPLC.

  • Purification: Once the reaction has reached the desired conversion, isolate the product by column chromatography.[4]

Visualizations

experimental_workflow start Start: 8-Aza-7-deazaguanine Precursor glycosylation Glycosylation Step (Chemical or Enzymatic) start->glycosylation workup Reaction Work-up & Quenching glycosylation->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, UV) purification->characterization final_product Final Product: 8-Aza-7-deazaguanosine Analog characterization->final_product

Caption: General experimental workflow for the synthesis of 8-Aza-7-deazaguanosine analogs.

troubleshooting_tree start Low Yield / Complex Mixture cause1 Suboptimal Catalyst? start->cause1 cause2 Regioisomer Formation? start->cause2 cause3 Anomer Formation? (2'-deoxy) start->cause3 solution1 Use BF3.OEt2 or Enzymatic Method cause1->solution1 solution2 Optimize Catalyst/Solvent Use 2D NMR for analysis cause2->solution2 solution3 Consider Enzymatic Synthesis or Chiral HPLC cause3->solution3

Caption: Troubleshooting decision tree for common glycosylation issues.

References

Improving PCR amplification of GC-rich templates with 7-deaza-dGTP and subcycling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for improving the Polymerase Chain Reaction (PCR) amplification of challenging GC-rich templates using 7-deaza-dGTP and subcycling protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing targeted solutions to overcome common hurdles in GC-rich PCR.

IssuePotential Cause(s)Recommended Solution(s)
No or Low PCR Product Yield - Secondary structures in the GC-rich template are inhibiting polymerase activity.- Suboptimal annealing temperature.- Inefficient denaturation of the GC-rich template.- Incorporate 7-deaza-dGTP in the PCR master mix. A 3:1 ratio of 7-deaza-dGTP to dGTP is often effective.[1]- Implement a subcycling protocol to help resolve secondary structures.[2][3]- Optimize the annealing temperature using a gradient PCR.- Increase the initial denaturation time and/or temperature.
Non-Specific PCR Products (Multiple Bands) - Primers are annealing to non-target sites.- Primer-dimer formation.- Suboptimal MgCl₂ concentration.- Increase the annealing temperature in increments of 1-2°C.- Redesign primers to have a higher melting temperature (Tm) and avoid complementary 3' ends.- Optimize the MgCl₂ concentration; typically between 1.5 and 2.5 mM.- Consider using a hot-start Taq polymerase to minimize non-specific amplification at lower temperatures.[4]
Smearing of PCR Product on an Agarose Gel - Too much template DNA.- Excessive number of PCR cycles.- High concentration of primers leading to primer-dimers and non-specific products.- Reduce the amount of template DNA in the reaction.- Decrease the total number of PCR cycles.- Lower the primer concentration.
PCR Product Cannot be Sequenced or Cloned - 7-deaza-dGTP can interfere with some downstream applications like Sanger sequencing by causing premature termination.[5]- If direct sequencing is problematic, consider using a mix of dGTP and 7-deaza-dGTP in the PCR.[1]- Purify the PCR product thoroughly before sequencing to remove unincorporated nucleotides.- Some sequencing enzymes and kits are more tolerant to 7-deaza-dGTP; consult your sequencing provider's recommendations.

Frequently Asked Questions (FAQs)

What is 7-deaza-dGTP and how does it improve GC-rich PCR?

7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) is an analog of dGTP. It lacks the nitrogen at the 7-position of the purine ring, which prevents the formation of Hoogsteen base pairing. This modification reduces the stability of secondary structures, such as hairpins and G-quadruplexes, that are common in GC-rich regions and can impede the DNA polymerase.[6] By incorporating 7-deaza-dGTP, the DNA template becomes more accessible to the polymerase, leading to improved amplification efficiency and yield.[5][7]

What is subcycling and how does it help in amplifying GC-rich templates?

Subcycling is a modification of the standard PCR cycling protocol where the annealing/extension step is replaced by a series of short, alternating temperature cycles (subcycles).[3][8] For example, instead of a single 60-second step at 68°C, a subcycling protocol might alternate between 15 seconds at 60°C and 15 seconds at 65°C for four repetitions within each main cycle.[3] This rapid shuttling between temperatures helps to "melt" or destabilize transient secondary structures that can form in the template, allowing for more efficient primer annealing and extension.[2][3]

Can I use both 7-deaza-dGTP and subcycling in the same reaction?

Yes, the combination of 7-deaza-dGTP and a subcycling protocol is often synergistic and provides the most robust amplification of highly GC-rich templates.[2][3] 7-deaza-dGTP works by reducing the intrinsic stability of GC-rich secondary structures, while subcycling actively disrupts their formation during the PCR process. This dual approach can significantly improve the yield and specificity of amplification for templates that are otherwise difficult to amplify.[2][3]

What is the optimal concentration of 7-deaza-dGTP to use?

A common starting point is to replace a portion of the dGTP with 7-deaza-dGTP. A frequently recommended ratio is 3:1 of 7-deaza-dGTP to dGTP.[1] In some studies, a 60% replacement of dGTP with 7-deaza-dGTP has been shown to be effective.[2][3] However, the optimal ratio can be template-dependent, and it may be necessary to titrate the ratio to achieve the best results for your specific target.

Are there any alternatives to 7-deaza-dGTP?

Yes, other additives can be used to improve the amplification of GC-rich templates, often in combination with or as an alternative to 7-deaza-dGTP. These include:

  • Betaine: An isostabilizing agent that reduces the melting temperature of GC pairs more than AT pairs.

  • Dimethyl sulfoxide (DMSO): A solvent that helps to disrupt secondary structures.[9]

  • Formamide: Another denaturing agent that can aid in strand separation.[10]

The combination of betaine, DMSO, and 7-deaza-dGTP has been shown to be a powerful mixture for amplifying GC-rich DNA.[11]

Experimental Protocols

Protocol 1: PCR with 7-deaza-dGTP

This protocol is a general guideline for setting up a PCR reaction with the inclusion of 7-deaza-dGTP.

Reaction Mixture:

ComponentFinal Concentration
10x PCR Buffer1x
dNTP mix (dATP, dCTP, dTTP)200 µM each
dGTP50 µM
7-deaza-dGTP150 µM
Forward Primer0.2-0.5 µM
Reverse Primer0.2-0.5 µM
Taq DNA Polymerase1.25 units
Template DNA1-100 ng
Nuclease-free waterto final volume of 25-50 µL

Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec30-35
Annealing55-65°C30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C
Protocol 2: Subcycling PCR

This protocol outlines a subcycling approach that can be combined with the 7-deaza-dGTP reaction mixture above for enhanced performance.

Cycling Conditions with Subcycling:

StepTemperatureTimeCycles
Initial Denaturation95°C5 min1
Denaturation98°C20 sec29
Subcycle (x4) 60°C 15 sec
65°C 15 sec
Final Extension65°C5 min1
Hold12°C

Note: The subcycling temperatures and times may need to be optimized for your specific primer-template system.

Quantitative Data Summary

The following tables summarize the impact of 7-deaza-dGTP and subcycling on the amplification of templates with varying GC content.

Table 1: Effect of Additives and Subcycling on Amplification of High GC-Content DNA

PCR ConditionAdditiveSubcyclingAmplification Result (90% GC Template)
Standard PCRNoneNoLow to no yield
Standard PCR0.2M BetaineNoModerate yield, potential for yield loss at higher concentrations[2][3]
Standard PCR60% 7-deaza-dGTPNoStrong PCR product[3]
Subcycling PCRNoneYesImproved yield over standard PCR
Subcycling PCR60% 7-deaza-dGTPYesStrongest and most consistent amplification [2][3]

Table 2: Comparison of Polymerases with Subcycling for Low GC-Content Templates

PolymeraseSubcyclingAmplification of Low GC Templates (12-45%)
PhusionNoAmplified all templates
KAPA HiFiNoPoor amplification for most templates
PhusionYesSignificantly improved amplification [3]
KAPA HiFiYesSignificantly improved amplification

Visualizations

GC_Rich_PCR_Troubleshooting cluster_problem Problem cluster_strategy Initial Strategies cluster_advanced Advanced Strategies cluster_solution Solution Start GC-Rich PCR Failure (Low/No Yield or Non-Specific Products) Optimize_Annealing Optimize Annealing Temperature (Gradient PCR) Start->Optimize_Annealing Add_7_deaza_dGTP Incorporate 7-deaza-dGTP Start->Add_7_deaza_dGTP Use_Subcycling Implement Subcycling Protocol Start->Use_Subcycling Combine_Methods Combine 7-deaza-dGTP and Subcycling Optimize_Annealing->Combine_Methods Add_7_deaza_dGTP->Combine_Methods Use_Subcycling->Combine_Methods Additives Test Other Additives (Betaine, DMSO) Combine_Methods->Additives Success Successful Amplification Combine_Methods->Success Often Sufficient Redesign_Primers Redesign Primers Additives->Redesign_Primers Redesign_Primers->Success

Caption: A troubleshooting flowchart for GC-rich PCR.

Subcycling_Workflow Denaturation Denaturation (e.g., 98°C, 20s) Sub_Anneal_1 Sub-Anneal (e.g., 60°C, 15s) Denaturation->Sub_Anneal_1 Denaturation->Sub_Anneal_1 Sub_Extend_1 Sub-Extend (e.g., 65°C, 15s) Sub_Anneal_1->Sub_Extend_1 Sub_Anneal_2 Sub-Anneal Sub_Extend_1->Sub_Anneal_2 Sub_Extend_2 Sub-Extend Sub_Anneal_2->Sub_Extend_2 Sub_Anneal_3 Sub-Anneal Sub_Extend_2->Sub_Anneal_3 Sub_Extend_3 Sub-Extend Sub_Anneal_3->Sub_Extend_3 Sub_Anneal_4 Sub-Anneal Sub_Extend_3->Sub_Anneal_4 Sub_Extend_4 Sub-Extend Sub_Anneal_4->Sub_Extend_4 Final_Extension Final Extension (e.g., 65°C, 5 min) cluster_subcycle cluster_subcycle Deaza_dGTP_Mechanism cluster_normal Standard dGTP cluster_deaza 7-deaza-dGTP cluster_outcome PCR Outcome dGTP dGTP Hoogsteen Hoogsteen Base Pairing dGTP->Hoogsteen Secondary_Structure Stable Secondary Structures (Hairpins) Hoogsteen->Secondary_Structure Blocked_Polymerase Blocked Polymerase Secondary_Structure->Blocked_Polymerase Deaza_dGTP 7-deaza-dGTP No_Hoogsteen No Hoogsteen Base Pairing Deaza_dGTP->No_Hoogsteen Reduced_Structure Reduced Stability of Secondary Structures No_Hoogsteen->Reduced_Structure Efficient_Amplification Efficient Amplification Reduced_Structure->Efficient_Amplification

References

How to prevent secondary structure formation in G-rich oligos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and manage secondary structure formation in G-rich oligonucleotides, commonly known as G-quadruplexes.

Troubleshooting Guide: Preventing G-Quadruplex Formation

Guanine-rich sequences have a tendency to form stable four-stranded structures called G-quadruplexes, which can impede enzymatic processes like PCR and sequencing.[1][2] These structures are stabilized by Hoogsteen hydrogen bonds between guanine bases.[3][4] This guide provides a systematic approach to troubleshooting issues arising from G-quadruplex formation.

Logical Flow for Troubleshooting

Here is a decision-making workflow to address problems with G-rich oligos.

G_Quadruplex_Troubleshooting cluster_start cluster_step1 Initial Optimization cluster_step2 Chemical Additives cluster_step3 Nucleotide Modification cluster_step4 Oligo Design cluster_end start Experiment with G-rich Oligo Fails (e.g., Low PCR Yield, Sequencing Drop-off) step1 Modify PCR Conditions start->step1 step1_options Increase Denaturation Temp (up to 98°C) Optimize Annealing Temp (Gradient PCR) step1->step1_options step2 Incorporate Additives step1->step2 If problem persists end Successful Experiment step1->end If successful step2_options 1. Add Betaine (0.5-2 M) 2. Add DMSO (2-10%) 3. Combine Betaine and DMSO step2->step2_options step3 Use Modified Nucleotides step2->step3 If problem persists step2->end If successful step3_options Substitute dGTP with 7-deaza-dGTP (3:1 ratio with dGTP) step3->step3_options step4 Redesign Oligonucleotides step3->step4 If problem persists step3->end If successful step4_options Incorporate Locked Nucleic Acids (LNAs) Introduce base substitutions to disrupt G-tracts step4->step4_options step4->end If successful

Caption: Troubleshooting workflow for G-rich oligos.

Frequently Asked Questions (FAQs)

Q1: My PCR with a G-rich template is failing or has very low yield. What should I try first?

A1: The first step is to optimize your PCR cycling conditions. G-quadruplexes are thermally stable, so increasing the denaturation temperature can help melt these secondary structures.

  • Increase Denaturation Temperature: Try increasing the initial and per-cycle denaturation temperature to 98°C.[5] For templates with very high GC content, a denaturation time of up to 3 minutes may be necessary in the initial step.[6]

  • Optimize Annealing Temperature: Use a gradient PCR to determine the optimal annealing temperature. A higher annealing temperature can prevent non-specific binding and may help destabilize weaker secondary structures.[7][8]

Q2: I've optimized my PCR cycling conditions, but I'm still not getting a good product. What's the next step?

A2: Incorporating chemical additives into your PCR reaction can significantly improve the amplification of GC-rich templates by disrupting secondary structures.[2][9] The most common and effective additives are Betaine and Dimethyl Sulfoxide (DMSO).

AdditiveRecommended ConcentrationMechanism of Action
Betaine 0.5 - 2 M[10]Equalizes the melting temperatures of GC and AT base pairs, reducing the stability of G-quadruplexes.[1]
DMSO 2 - 10%[10]A denaturant that helps to disrupt secondary structures.[1] Note: Concentrations above 10% can inhibit Taq polymerase.[11]
Formamide 1 - 5%[10]A denaturant that lowers the melting temperature of DNA.

It is often beneficial to try these additives individually and in combination. For example, a combination of 1 M betaine and 5% DMSO has been shown to be effective.[12]

Q3: Are there any nucleotide modifications that can prevent G-quadruplex formation?

A3: Yes, substituting dGTP with a modified nucleotide analog is a highly effective strategy.

  • 7-deaza-dGTP: This analog lacks the nitrogen at the 7th position of the purine ring, which is involved in Hoogsteen bond formation.[13] This prevents the formation of G-tetrads, the building blocks of G-quadruplexes, without affecting standard Watson-Crick base pairing.[13][14] A common strategy is to substitute 75% of the dGTP with 7-deaza-dGTP (a 3:1 ratio of 7-deaza-dGTP to dGTP).[14][15] Hot-start versions of 7-deaza-dGTP are also available and can improve specificity.[13][16]

Q4: Can I modify my oligonucleotide design to prevent G-quadruplexes?

A4: Absolutely. Strategic oligo design can be a powerful preventative measure.

  • Locked Nucleic Acids (LNAs): Incorporating LNA-modified nucleotides into your oligos can disrupt G-quadruplex formation.[17][18] LNAs have a modified ribose moiety that "locks" the structure into a conformation that can favor duplex formation over G-quadruplexes.[17][19] Short LNA probes have been shown to effectively disrupt pre-formed G-quadruplexes.[17][18]

  • Base Substitutions: If the exact sequence is not critical (e.g., for some probes or primers), you can disrupt the G-tracts (stretches of consecutive guanines) by substituting a guanine with another base.

  • 8-Amino-2'-deoxyguanosine: The incorporation of 8-amino-2'-deoxyguanosine has been shown to destabilize G-quadruplex structures.[20]

Q5: How do I know if a G-quadruplex has formed?

A5: Several biophysical techniques can be used to detect and characterize G-quadruplex formation.

  • Circular Dichroism (CD) Spectroscopy: This is a widely used method to identify G-quadruplex structures and their topologies.

  • UV-melting Analysis: Monitoring the change in UV absorbance at 295 nm with increasing temperature can determine the melting temperature (Tm) of a G-quadruplex, which is an indicator of its stability.[21][22]

  • Polymerase Stop Assays: The formation of a G-quadruplex can stall DNA polymerase. This principle is used in polymerase stop assays to detect the presence and location of these structures.[23][24]

Experimental Protocols

Protocol 1: PCR Amplification of a GC-Rich Template Using Betaine and DMSO

This protocol is adapted for a 25 µL reaction volume.

1. Reaction Setup:

ComponentFinal ConcentrationVolume
5x PCR Buffer1x5 µL
dNTPs (10 mM each)200 µM0.5 µL
Forward Primer (10 µM)0.4 µM1 µL
Reverse Primer (10 µM)0.4 µM1 µL
Template DNA1-100 ng1 µL
Betaine (5 M)1 M5 µL
DMSO5%1.25 µL
Taq DNA Polymerase (5 U/µL)1.25 U0.25 µL
Nuclease-free Water-to 25 µL

2. Thermal Cycling:

StepTemperatureTimeCycles
Initial Denaturation98°C3 min1
Denaturation98°C30 sec30-35
Annealing55-65°C*30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C

*Optimize the annealing temperature using a gradient PCR.

Protocol 2: PCR with 7-deaza-dGTP Substitution

This protocol is for a 50 µL reaction.

1. Prepare dNTP/7-deaza-dGTP Mix:

  • Combine dATP, dCTP, dTTP (10 mM each), dGTP (2.5 mM), and 7-deaza-dGTP (7.5 mM).

2. Reaction Setup:

ComponentFinal ConcentrationVolume
10x PCR Buffer1x5 µL
dNTP/7-deaza-dGTP Mix200 µM total1 µL
Forward Primer (10 µM)0.4 µM2 µL
Reverse Primer (10 µM)0.4 µM2 µL
Template DNA1-100 ng1 µL
Taq DNA Polymerase (5 U/µL)2.5 U0.5 µL
Nuclease-free Water-to 50 µL

3. Thermal Cycling:

  • Follow the thermal cycling conditions outlined in Protocol 1, adjusting the extension time based on the amplicon length.

Signaling Pathway of G-Quadruplex Inhibition in PCR

The following diagram illustrates how a G-quadruplex can stall PCR and how various interventions can overcome this inhibition.

Caption: Overcoming G-quadruplex-mediated PCR inhibition.

References

Optimizing annealing temperature for primers containing 8-Aza-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the annealing temperature for primers containing the modified base 8-Aza-7-deazaguanosine.

Frequently Asked Questions (FAQs)

Q1: What is 8-Aza-7-deazaguanosine and why is it used in primers?

8-Aza-7-deazaguanosine is a modified form of deoxyguanosine where the nitrogen at position 7 and the carbon at position 8 of the purine ring are interchanged. This modification is primarily used to disrupt the formation of secondary structures, such as G-quadruplexes, that can occur in G-rich sequences. By preventing Hoogsteen base pairing, which involves the N7 position of guanine, primers containing 8-Aza-7-deazaguanosine can improve the efficiency and specificity of PCR amplification for GC-rich templates.[1]

Q2: How does 8-Aza-7-deazaguanosine affect the melting temperature (T_m_) of a primer?

The inclusion of 8-Aza-7-deazaguanosine in a primer increases the thermal stability of the DNA duplex. The 7-deaza-8-aza-G:C base pair has been shown to increase the duplex T_m_ by approximately 1°C per modification compared to a standard G:C base pair.[1] This is a critical factor to consider when calculating the annealing temperature for your PCR.

Q3: How do I calculate the annealing temperature (T_a_) for a primer containing 8-Aza-7-deazaguanosine?

Currently, most standard T_m_ calculators do not have a specific parameter for 8-Aza-7-deazaguanosine. Therefore, a two-step approach is recommended:

  • Initial Estimation: Calculate the T_m_ of your primer using a standard T_m_ calculator as if the modified base were a regular guanine. Then, add 1°C to the calculated T_m_ for each 8-Aza-7-deazaguanosine base in your primer. The initial recommended T_a_ would then be 3-5°C below this adjusted T_m_.

  • Empirical Optimization: Due to the limitations of theoretical calculations, it is highly recommended to empirically determine the optimal T_a_ using a gradient PCR.

Q4: Can I use primers with multiple 8-Aza-7-deazaguanosine modifications?

Yes, and it is often recommended over multiple insertions of 7-deaza-dG. 8-Aza-7-deazaguanosine is more stable to the iodine-based oxidizer solution used during standard phosphoramidite-based DNA synthesis.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No PCR Product or Low Yield The annealing temperature (T_a_) is too high due to the increased stability from 8-Aza-7-deazaguanosine.Decrease the annealing temperature in 2°C increments. It is highly recommended to perform a gradient PCR to determine the optimal T_a_ empirically.
The primer is forming secondary structures despite the modification.While 8-Aza-7-deazaguanosine helps, it may not eliminate all secondary structures. Try redesigning the primer to avoid other problematic sequences. Consider using a PCR enhancer solution designed for GC-rich templates.
Non-specific PCR Products The annealing temperature (T_a_) is too low.Increase the annealing temperature in 2°C increments. A gradient PCR is the most effective way to find the optimal balance between specificity and yield.
Primer-dimer formation.Ensure your primer sequences are not complementary, especially at the 3' ends. Maintain the recommended primer concentration (typically 0.1-0.5 µM).
Smearing on an Agarose Gel Too much template DNA was used.Reduce the amount of template DNA in your reaction.
The DNA polymerase has low fidelity or is not suitable for GC-rich templates.Use a high-fidelity DNA polymerase specifically recommended for GC-rich PCR.

Experimental Protocols

Protocol for Optimizing Annealing Temperature using Gradient PCR

This protocol outlines the steps to empirically determine the optimal annealing temperature (T_a_) for primers containing 8-Aza-7-deazaguanosine.

1. Initial T_a_ Range Selection:

  • Calculate the theoretical T_m_ of your forward and reverse primers using a standard online T_m_ calculator (assuming standard guanine).

  • Add 1°C to the T_m_ for each 8-Aza-7-deazaguanosine modification in each primer.

  • Set the center of your gradient range to be 3-5°C below the lower of the two adjusted T_m_ values.

  • Establish a gradient of at least 10-12°C around this central temperature (e.g., 5°C above and 5°C below).

2. Reaction Setup:

Prepare a PCR master mix to ensure consistency across all reactions. For a single 25 µL reaction, the components are as follows:

ComponentVolumeFinal Concentration
Nuclease-free waterUp to 25 µL-
5X PCR Buffer for GC-rich templates5 µL1X
dNTPs (10 mM each)0.5 µL200 µM
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
Template DNAVariable1 ng - 1 µg
High-Fidelity DNA Polymerase0.25 µL1.25 units

3. Thermal Cycler Program:

StepTemperature (°C)Duration
Initial Denaturation9830 seconds
30-35 Cycles
Denaturation9810 seconds
AnnealingGradient (e.g., 55-67)30 seconds
Extension7230 seconds/kb
Final Extension725 minutes
Hold4

4. Analysis:

  • Run the PCR products on a 1-2% agarose gel.

  • Identify the lane with the highest yield of the specific product and minimal non-specific bands. This corresponds to your optimal annealing temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis tm_calc Calculate theoretical Tm tm_adjust Adjust Tm for 8-Aza-7-deazaguanosine (+1°C per modification) tm_calc->tm_adjust gradient_setup Set up gradient PCR (e.g., Ta ± 5°C) tm_adjust->gradient_setup pcr_run Run Gradient PCR gradient_setup->pcr_run gel Agarose Gel Electrophoresis pcr_run->gel optimal_ta Identify Optimal Ta (Strongest specific band) gel->optimal_ta

Caption: Workflow for optimizing annealing temperature.

troubleshooting_logic start PCR Result no_product No/Low Product start->no_product non_specific Non-Specific Bands start->non_specific smear Smear start->smear decrease_ta Decrease Ta (Gradient PCR) no_product->decrease_ta Is Ta too high? check_template Check Template Quality and Quantity no_product->check_template Is template okay? increase_ta Increase Ta (Gradient PCR) non_specific->increase_ta Is Ta too low? check_primers Check for Primer-Dimers non_specific->check_primers Primer issues? reduce_template Reduce Template Amount smear->reduce_template Too much template? change_polymerase Use High-Fidelity GC-Rich Polymerase smear->change_polymerase Enzyme issue?

Caption: Troubleshooting logic for PCR with modified primers.

References

Refinement of protocols for Sonogashira cross-coupling of 8-Aza-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Cross-Coupling of 8-Aza-7-deazaguanosine

Welcome to the technical support center for the Sonogashira cross-coupling of 8-Aza-7-deazaguanosine and its derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in successfully implementing this crucial synthetic transformation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Sonogashira cross-coupling with complex N-heterocyclic nucleosides like 8-Aza-7-deazaguanosine.

Frequently Asked Questions

Q1: My Sonogashira reaction is not proceeding, or the yield is extremely low. What are the most common causes?

A1: A stalled reaction or low yield with a complex substrate like 8-Aza-7-deazaguanosine can stem from several factors:

  • Halide Reactivity: The reactivity of the halide on your nucleoside is critical. The general trend is I > Br > OTf >> Cl.[1] If you are using a chloro- or bromo-derivative, the oxidative addition step may be too slow. Consider switching to the iodo-derivative for significantly higher reactivity.[1][2]

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and impurities. Ensure all solvents and reagents are rigorously degassed and dried.[1] Using fresh, high-quality catalysts and ligands is essential.

  • Catalyst Sequestration: N-heterocycles, particularly guanosine analogs, can coordinate with the palladium and copper catalysts.[3] This binding can inhibit catalytic activity. Using a solid-phase amine base, such as Amberlite® IRA-67, can mitigate this issue and result in a purer product compared to reactions using soluble bases like triethylamine.[3]

  • Inefficient Base: The base is crucial for deprotonating the terminal alkyne. If using a soluble amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), ensure it is fresh and dry. For sensitive substrates, a weaker inorganic base like Cs₂CO₃ might be a better alternative.[2]

Q2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. How can I prevent this?

A2: The formation of alkyne dimers is a result of the Glaser-Hay homocoupling reaction, a common side reaction in Sonogashira couplings.[4] This is promoted by the presence of the copper(I) co-catalyst and oxygen.[1] To minimize this:

  • Maintain Strict Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Keep the reaction vessel under a positive pressure of an inert gas throughout the experiment.[1]

  • Consider a Copper-Free Protocol: While the copper co-catalyst increases the reaction rate, it is the primary cause of homocoupling.[4][5] Numerous copper-free Sonogashira protocols have been developed. These typically require specific ligands or slightly higher catalyst loading but can eliminate the homocoupling side product.[1]

Q3: The reaction works, but purification is difficult due to residual catalyst and other impurities. What can I do?

A3: Purification challenges are common with polar, UV-active compounds like nucleoside derivatives.

  • Catalyst Choice: Using a heterogeneous catalyst or a solid-supported base (like Amberlite®) can simplify purification, as the catalyst species can be filtered off.[1][3]

  • Chromatography: Employ appropriate column chromatography techniques. A gradient elution might be necessary to separate the product from starting materials and byproducts.

  • Aqueous Wash: If your product is sufficiently soluble in an organic solvent, performing an aqueous wash can help remove amine salts (e.g., triethylammonium halide) formed during the reaction.

Q4: My starting material seems to be decomposing under the reaction conditions. How can I make the conditions milder?

A4: Nucleosides can be sensitive to heat and strong bases.

  • Lower the Temperature: Sonogashira reactions can often be run at room temperature, especially when using a highly reactive aryl iodide.[2][6] If you are heating the reaction, try reducing the temperature and extending the reaction time.[1]

  • Choice of Base: An aggressive base can cause degradation. If you suspect this is the issue, switch from a strong amine base to a milder inorganic base like K₂CO₃ or Cs₂CO₃.[7]

  • Ligand Selection: The choice of phosphine ligand can influence catalyst stability and activity. Bulky, electron-rich ligands can sometimes allow for lower reaction temperatures.[8][9]

Experimental Protocols & Data

Representative Protocol: Sonogashira Coupling of 7-Iodo-8-Aza-7-deazaguanosine Derivative

This protocol is adapted from methodologies reported for similar 8-aza-7-deazapurine nucleosides.[2]

Reagents & Materials:

  • 7-Iodo-8-Aza-7-deazaguanosine derivative (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)

  • Copper(I) Iodide (CuI) (0.10 - 0.20 eq)

  • Triethylamine (Et₃N) (3.0 - 4.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 7-Iodo-8-Aza-7-deazaguanosine derivative.

  • Add anhydrous, degassed DMF to dissolve or suspend the starting material.

  • To the resulting solution/suspension, add the terminal alkyne, followed by triethylamine.

  • In a separate, small flask, weigh the Pd(PPh₃)₄ and CuI catalysts. Add them to the main reaction flask under a positive flow of argon.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Comparative Reaction Conditions

The following table summarizes different conditions used for Sonogashira couplings of 8-Aza-7-deazapurine nucleosides and related compounds, highlighting the impact of different reagents on the outcome.

SubstratePd CatalystCo-CatalystBaseSolventTemp.YieldReference
7-Iodo-8-aza-7-deaza-2-amino-2'-deoxyadenosinePd(PPh₃)₄CuIEt₃NDMFRT73%[2]
7-Iodo-8-aza-7-deazapurine derivativePdCl₂(PPh₃)₄CuIEt₃NTHFRT80%[2]
8-BromoguanosinePdCl₂(PPh₃)₂CuIEt₃NDMFRTPoor[3]
8-BromoguanosinePdCl₂(PPh₃)₂CuIAmberlite® IRA-67DMFRTGood[3]
5-Iodouridine derivativesᵗBuPcPdCuICs₂CO₃DMFRT73-81%[2]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Prepare Reagents (Substrate, Alkyne, Base) solvent 2. Degas & Dry Solvent (e.g., DMF, THF) reagents->solvent setup 3. Assemble Glassware (Under Inert Atmosphere) solvent->setup addition 4. Add Reagents & Catalysts (Pd/Cu) setup->addition run 5. Run Reaction (RT, Monitor by TLC/LCMS) addition->run quench 6. Quench & Concentrate run->quench purify 7. Column Chromatography quench->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: Standard experimental workflow for the Sonogashira cross-coupling reaction.

Troubleshooting_Logic start Low or No Yield? cause_halide Is the halide reactive? (I > Br >> Cl) start->cause_halide Check Reactivity cause_catalyst Is the catalyst active? start->cause_catalyst Check Catalyst cause_homocoupling Is homocoupling observed? start->cause_homocoupling Check Side Products sol_halide Solution: Use Iodo-derivative cause_halide->sol_halide If No sol_catalyst Solution: 1. Use fresh catalyst. 2. Ensure inert conditions. 3. Consider solid-phase base. cause_catalyst->sol_catalyst If No cause_conditions Are conditions too harsh? cause_homocoupling->cause_conditions If No (Decomposition?) sol_homocoupling Solution: 1. Rigorously degas. 2. Use a copper-free protocol. cause_homocoupling->sol_homocoupling If Yes sol_conditions Solution: 1. Lower temperature. 2. Use milder base (e.g., Cs₂CO₃). cause_conditions->sol_conditions

Caption: A logical flowchart for troubleshooting common Sonogashira coupling issues.

References

Addressing mis-priming in PCR of GC-rich sequences using modified nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the PCR amplification of GC-rich DNA sequences, specifically focusing on mis-priming and the use of modified nucleosides and additives.

Frequently Asked Questions (FAQs)

Q1: Why is PCR of GC-rich DNA sequences so challenging?

A1: GC-rich DNA sequences, typically defined as having a GC content of 60% or greater, present significant challenges during PCR amplification.[1][2] The high number of guanine (G) and cytosine (C) bases leads to a greater number of hydrogen bonds (three between G-C pairs versus two between adenine-thymine pairs), making the DNA more thermostable.[1][2] This increased stability can lead to several problems:

  • Incomplete Denaturation: The high melting temperature (Tm) of GC-rich regions can prevent the complete separation of the two DNA strands during the denaturation step of PCR.[3]

  • Formation of Secondary Structures: GC-rich sequences are prone to forming stable secondary structures, such as hairpins and G-quadruplexes.[1][2][3] These structures can block the DNA polymerase, leading to incomplete or failed amplification.[1]

  • Primer-Dimer Formation and Mis-priming: Primers designed for GC-rich templates also have a high GC content, increasing the likelihood of self-dimerization, cross-dimerization, and non-specific binding to other GC-rich regions of the template, resulting in mis-priming and off-target amplification.[1][4]

Q2: What are modified nucleosides and how do they help in GC-rich PCR?

A2: Modified nucleosides are analogs of the standard deoxynucleoside triphosphates (dNTPs) that are incorporated into the newly synthesized DNA strand during PCR. For GC-rich PCR, the most commonly used modified nucleoside is 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP).[1][5] This analog of dGTP has a carbon atom instead of a nitrogen at the 7-position of the guanine base. This modification prevents the formation of Hoogsteen base pairing, which is involved in the formation of G-quadruplexes and other secondary structures, without affecting the standard Watson-Crick base pairing required for DNA synthesis.[5] By reducing the stability of these secondary structures, 7-deaza-dGTP facilitates the progression of the DNA polymerase through GC-rich regions, leading to improved yield and specificity of the desired PCR product.[5]

Q3: What are PCR additives and how do they improve the amplification of GC-rich templates?

A3: PCR additives are chemical compounds added to the PCR reaction mixture to enhance the amplification of difficult templates, such as those with high GC content. Common additives include:

  • Betaine: This is an isostabilizing agent that reduces the melting temperature (Tm) of DNA, thereby facilitating the denaturation of GC-rich regions.[6][7] It is thought to work by equalizing the melting temperatures of GC and AT base pairs.[6]

  • Dimethyl Sulfoxide (DMSO): DMSO is a solvent that helps to disrupt the secondary structures of DNA, making the template more accessible to the primers and DNA polymerase.

  • Formamide: Similar to DMSO, formamide is a denaturant that lowers the melting temperature of DNA and helps to prevent the formation of secondary structures.[8]

The combination of these additives can often have a synergistic effect, leading to a significant improvement in the amplification of challenging GC-rich sequences.[9]

Q4: What are Locked Nucleic Acids (LNAs) and how can they be used in primers for GC-rich PCR?

A4: Locked Nucleic Acids (LNAs) are modified RNA nucleotides that contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[10] This "locked" conformation increases the thermal stability of the primer-template duplex, allowing for the use of shorter primers with higher melting temperatures.[10][11] For GC-rich PCR, incorporating LNAs into primers can enhance their specificity and binding affinity, even at the high annealing temperatures required for these templates.[10] This increased specificity can help to reduce non-specific binding and mis-priming.[12]

Q5: What is PNA clamping and how can it be used to address mis-priming?

A5: Peptide Nucleic Acid (PNA) clamping is a technique that utilizes PNA oligomers to selectively inhibit the amplification of specific DNA sequences.[13][14] PNAs are synthetic DNA analogs with a neutral peptide-like backbone, which allows them to bind to complementary DNA sequences with very high affinity and specificity.[15] In PNA clamping for mutation detection, a PNA probe is designed to be perfectly complementary to the wild-type sequence.[13] This PNA-DNA duplex is very stable and blocks the DNA polymerase from amplifying the wild-type allele, while allowing the amplification of mutant alleles with which the PNA has a lower affinity.[13][15] This technique can be adapted to suppress the amplification of repetitive GC-rich sequences that may cause mis-priming.

Troubleshooting Guides

Problem 1: No or low yield of the desired PCR product
Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Incomplete denaturation of the GC-rich template.Increase the denaturation temperature and/or duration.Increase the initial denaturation to 98°C for 2-3 minutes and the per-cycle denaturation to 98°C for 20-30 seconds. Be aware that prolonged high temperatures can decrease the half-life of some DNA polymerases.
Formation of stable secondary structures in the template.Add PCR enhancers to the reaction mix.Betaine: Add to a final concentration of 0.5-2.0 M. Start with 1.0 M and optimize.[16] DMSO: Add to a final concentration of 2-8%. Start with 5% and optimize. Higher concentrations can inhibit Taq polymerase.
Suboptimal annealing temperature.Optimize the annealing temperature using a gradient PCR.Perform a gradient PCR with a range of annealing temperatures, typically from 55°C to 70°C. For GC-rich templates, a higher annealing temperature is often required to ensure specific primer binding.[2]
Inefficient DNA polymerase for GC-rich templates.Use a DNA polymerase specifically designed for GC-rich PCR.Select a polymerase with high processivity and strand-displacement activity. Many commercially available polymerases are supplied with a dedicated "GC-rich" buffer or enhancer solution.[1]
Problem 2: Non-specific amplification (multiple bands on the gel)
Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Primers are annealing to non-target sites.Increase the annealing temperature.A higher annealing temperature increases the stringency of primer binding, reducing the likelihood of non-specific annealing.[2] Use a temperature 3-5°C above the calculated primer Tm as a starting point.
Mis-priming due to GC-rich primer sequences.Redesign primers with optimal GC content and avoid 3' GC clamps.Aim for a GC content of 40-60% in your primers.[16] Avoid having more than two G/C bases in the last five nucleotides at the 3' end of the primer.[16]
Excessive MgCl2 concentration.Optimize the MgCl2 concentration.While MgCl2 is essential for polymerase activity, excess Mg2+ can stabilize non-specific primer-template interactions.[2] Try a titration of MgCl2 from 1.5 mM to 3.0 mM.
Primer-dimer formation.Reduce the primer concentration.High primer concentrations can favor the formation of primer-dimers. Try reducing the final primer concentration to 0.1-0.2 µM.
Problem 3: Smearing of PCR products on the gel
Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Polymerase stalling due to secondary structures.Incorporate 7-deaza-dGTP into the reaction mix.Replace 25-75% of the dGTP with 7-deaza-dGTP. A common starting ratio is 3:1 (7-deaza-dGTP:dGTP).[5]
Too many PCR cycles.Reduce the number of PCR cycles.Excessive cycling can lead to the accumulation of non-specific products and smears. Try reducing the cycle number to 25-30.
Degraded template DNA.Use high-quality, intact template DNA.Assess the integrity of your template DNA on an agarose gel before setting up the PCR.

Data Presentation

Table 1: Effect of Additives on PCR of GC-Rich Templates
AdditiveRecommended ConcentrationReported Effect on GC-Rich PCRReference
Betaine 0.5 - 2.0 MReduces the melting temperature of DNA, facilitating denaturation and reducing secondary structures. Improves yield and specificity.[7][16]
DMSO 2 - 8% (v/v)Disrupts secondary structures in the DNA template. Improves amplification of very high GC content templates.[17]
7-deaza-dGTP 3:1 ratio with dGTPReduces the formation of G-quadruplexes and other secondary structures, leading to improved yield and specificity.[5]
Formamide 1.25 - 10% (v/v)Lowers the DNA melting temperature and helps to denature secondary structures.[8]
Table 2: Comparison of Modified Nucleosides and Primer Modifications
ModificationMechanism of ActionAdvantagesDisadvantages
7-deaza-dGTP Prevents Hoogsteen base pairing, reducing G-quadruplex formation.Improves amplification of sequences prone to strong secondary structures.May require optimization of the dGTP/7-deaza-dGTP ratio.
Locked Nucleic Acids (LNAs) Increases the thermal stability and binding affinity of primers.Allows for shorter, more specific primers at high annealing temperatures.Higher cost of primer synthesis.
Peptide Nucleic Acids (PNAs) Binds to complementary DNA with high affinity, blocking polymerase extension.Highly specific for clamping and suppressing amplification of unwanted sequences.Requires careful design of the PNA probe and optimization of the clamping step.

Experimental Protocols

Protocol 1: PCR with 7-deaza-dGTP for GC-Rich Templates
  • Prepare the dNTP/7-deaza-dGTP Mix:

    • For a final concentration of 200 µM total dNTPs with a 3:1 ratio of 7-deaza-dGTP to dGTP, mix the following:

      • dATP, dCTP, dTTP: 200 µM each

      • dGTP: 50 µM

      • 7-deaza-dGTP: 150 µM

  • Set up the PCR Reaction:

    • Assemble the following components on ice:

      Component Final Concentration
      10X PCR Buffer 1X
      dNTP/7-deaza-dGTP Mix 200 µM total
      Forward Primer 0.2 - 0.5 µM
      Reverse Primer 0.2 - 0.5 µM
      Template DNA 1-100 ng
      Taq DNA Polymerase 1.25 units/50 µL

      | Nuclease-free water | to final volume |

  • Perform Thermal Cycling:

    • Use the following cycling conditions as a starting point and optimize the annealing temperature:

      Step Temperature Duration Cycles
      Initial Denaturation 95-98°C 2-3 min 1
      Denaturation 95-98°C 20-30 sec 30-35
      Annealing 55-70°C 30 sec
      Extension 72°C 1 min/kb

      | Final Extension | 72°C | 5-10 min | 1 |

  • Analyze the PCR Product:

    • Run the PCR product on an agarose gel to check for the correct size and yield.

Protocol 2: Touchdown PCR for Enhancing Specificity with GC-Rich Templates
  • Set up the PCR Reaction:

    • Assemble the reaction components as described in Protocol 1 (with or without 7-deaza-dGTP).

  • Perform Touchdown Thermal Cycling:

    • The annealing temperature is gradually decreased over the initial cycles.

      Step Temperature Duration Cycles
      Initial Denaturation 95°C 3 min 1
      Denaturation 95°C 30 sec 10-15
      Annealing 70°C (-1°C/cycle) 30 sec
      Extension 72°C 1 min/kb
      Denaturation 95°C 30 sec 20-25
      Annealing 60°C 30 sec
      Extension 72°C 1 min/kb

      | Final Extension | 72°C | 7 min | 1 |

  • Analyze the PCR Product:

    • Visualize the amplified product on an agarose gel.

Mandatory Visualization

Mispriming_in_GC_Rich_PCR cluster_template GC-Rich DNA Template cluster_primers Primers cluster_outcomes PCR Outcomes Template 5'-...GGCGCGG...CCGCGCC...-3' 3'-...CCGCGCC...GGCGCGG...-5' Correct_Amplicon Desired PCR Product Template->Correct_Amplicon Successful Amplification Misprimed_Product Non-specific Product Template->Misprimed_Product Secondary_Structure Hairpin Loop (Stable Secondary Structure) No_Amplification No/Low Yield Secondary_Structure->No_Amplification Polymerase Stalling Fwd_Primer Forward Primer 5'-GGCGCGG-3' Fwd_Primer->Template Correct Annealing Fwd_Primer->Template Mis-priming at non-target GC-rich site Rev_Primer Reverse Primer 5'-GGCGCGG-3'

Caption: Causes of problematic PCR in GC-rich sequences.

Modified_Nucleoside_Workflow Start Start: PCR Failure with GC-Rich Template Decision Incorporate Modified Nucleoside? (e.g., 7-deaza-dGTP) Start->Decision Setup_Standard Standard PCR Setup Decision->Setup_Standard No Setup_Modified Prepare dNTP mix with 7-deaza-dGTP (e.g., 3:1 ratio) Decision->Setup_Modified Yes Run_PCR Perform PCR Setup_Standard->Run_PCR Setup_Modified->Run_PCR Analysis Analyze results on gel Run_PCR->Analysis Success Successful Amplification Analysis->Success Clean, single band Failure No/Poor Amplification Analysis->Failure No band/smear Troubleshoot Further Troubleshooting (e.g., optimize annealing temp, add enhancers) Failure->Troubleshoot

Caption: Workflow for using modified nucleosides in GC-rich PCR.

Additives_Signaling_Pathway cluster_additives PCR Additives GC_Rich_Template GC-Rich DNA Template (High Tm, Secondary Structures) Betaine Betaine GC_Rich_Template->Betaine DMSO DMSO GC_Rich_Template->DMSO Reduced_Tm Reduced Melting Temperature (Tm) Betaine->Reduced_Tm Isostabilizing Effect Disrupted_Secondary Disrupted Secondary Structures DMSO->Disrupted_Secondary Solvent Effect Improved_Denaturation Improved Strand Denaturation Reduced_Tm->Improved_Denaturation Increased_Accessibility Increased Template Accessibility Disrupted_Secondary->Increased_Accessibility Successful_Amplification Successful PCR Amplification Improved_Denaturation->Successful_Amplification Enhanced Polymerase Processivity Increased_Accessibility->Successful_Amplification Efficient Primer Annealing

Caption: Mechanism of action of common PCR additives.

References

Validation & Comparative

Resolving G-Quadruplexes: A Comparative Guide to 8-Aza-7-deazaguanosine and 7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanine-rich nucleic acid sequences can fold into four-stranded secondary structures known as G-quadruplexes (G4s), which play crucial roles in various biological processes, including telomere maintenance, gene regulation, and DNA replication. The unique structure of G-quadruplexes, stabilized by Hoogsteen hydrogen bonds between guanine bases in a tetrad arrangement, can also present challenges for processes like DNA replication and transcription. Consequently, guanosine analogs that can modulate the stability of G-quadruplexes are valuable tools in research and potential therapeutic agents.

This guide provides a detailed comparison of two such analogs, 8-Aza-7-deazaguanosine and 7-deazaguanosine, in their ability to resolve G-quadruplex structures. This comparison is based on their structural differences and existing experimental evidence.

Structural Basis for G-Quadruplex Destabilization

The stability of a G-quadruplex is highly dependent on the formation of Hoogsteen hydrogen bonds between four guanine bases to form a G-tetrad. The N7 atom of the guanine base acts as a crucial hydrogen bond acceptor in this arrangement. Both 8-Aza-7-deazaguanosine and 7-deazaguanosine are modified guanosine analogs that interfere with this critical interaction.

  • 7-Deazaguanosine: In this analog, the nitrogen atom at the 7th position (N7) of the purine ring is replaced by a carbon atom. This seemingly minor change has a profound impact, as it eliminates the Hoogsteen hydrogen bonding capability at this position, thereby preventing the formation of stable G-tetrads and disrupting the G-quadruplex structure.

  • 8-Aza-7-deazaguanosine: This analog features two modifications to the guanine base. Similar to 7-deazaguanosine, the N7 is replaced by a carbon. Additionally, the carbon atom at the 8th position (C8) is replaced by a nitrogen atom. The primary mechanism of G-quadruplex disruption is the same as for 7-deazaguanosine – the inability to form Hoogsteen bonds due to the absence of the N7 atom. The introduction of a nitrogen atom at the 8th position can further influence the electronic properties and stacking interactions of the nucleobase.

The structural differences between guanosine and its analogs are illustrated in the diagram below.

G_structures cluster_G Guanosine cluster_7DG 7-Deazaguanosine cluster_8A7DG 8-Aza-7-deazaguanosine G Guanosine (Forms G-quadruplex) DG7 7-Deazaguanosine (Disrupts G-quadruplex) G->DG7 N7 replaced by CH (Prevents Hoogsteen bonding) ADG87 8-Aza-7-deazaguanosine (Disrupts G-quadruplex) G->ADG87 N7 replaced by CH C8 replaced by N (Prevents Hoogsteen bonding)

Figure 1. Structural modifications of guanosine analogs.

Comparative Performance in G-Quadruplex Resolution

While direct, head-to-head quantitative comparisons of 8-Aza-7-deazaguanosine and 7-deazaguanosine for resolving G-quadruplexes are not extensively documented in a single study, their efficacy can be inferred from their mechanism of action and data from individual studies. Both analogs are potent disruptors of G-quadruplexes due to the modification at the N7 position.

Substitution of guanosine with either analog within a G-quadruplex-forming sequence leads to a significant decrease in the thermal stability of the structure, ultimately leading to its resolution. It has been noted that 7-deaza-8-aza-deoxyguanosine is more stable to certain chemical reagents used in oligonucleotide synthesis, which can be an advantage in experimental design[1].

The following table summarizes the expected impact of these analogs on G-quadruplex stability based on common experimental assays.

ParameterUnmodified G-QuadruplexWith 7-DeazaguanosineWith 8-Aza-7-deazaguanosine
Melting Temperature (Tm) HighSignificantly DecreasedSignificantly Decreased
Polymerase Read-through StalledIncreasedIncreased
Circular Dichroism Signal Characteristic G4 signatureLoss of G4 signatureLoss of G4 signature

Experimental Data Summary

The following tables present a hypothetical but representative summary of quantitative data from key experiments used to assess G-quadruplex resolution.

Table 1: Thermal Stability Analysis by FRET Melting Assay

OligonucleotideMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °C
G4-forming sequence65-
G4 sequence with 7-deazaguanosine40-25
G4 sequence with 8-aza-7-deazaguanosine38-27

Table 2: Polymerase Stop Assay Results

Template DNAFull-Length Product (%)
G4-forming template15
G4 template with 7-deazaguanosine85
G4 template with 8-aza-7-deazaguanosine90

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FRET (Förster Resonance Energy Transfer) Melting Assay

This assay measures the change in fluorescence as a G-quadruplex unfolds with increasing temperature. A G4-forming oligonucleotide is dual-labeled with a fluorophore and a quencher. In the folded state, they are in close proximity, resulting in low fluorescence. Upon unfolding, the distance increases, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

Protocol:

  • Synthesize the G-quadruplex-forming oligonucleotide with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., TAMRA).

  • Prepare solutions of the labeled oligonucleotide (typically 0.2 µM) in a buffer containing a G4-stabilizing cation (e.g., 100 mM KCl, 10 mM Tris-HCl, pH 7.4).

  • To test the analogs, synthesize oligonucleotides where specific guanines are replaced with 7-deazaguanosine or 8-aza-7-deazaguanosine.

  • Place the samples in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.

  • Heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min).

  • Record the fluorescence intensity at each temperature increment.

  • Plot the normalized fluorescence versus temperature. The Tm is determined from the midpoint of the transition in the melting curve.

FRET_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo Labeled Oligo (Fluorophore + Quencher) Mix Mix Oligo and Buffer Oligo->Mix Buffer Buffer with KCl Buffer->Mix qPCR Real-Time PCR Machine Mix->qPCR Heat Heat from 25°C to 95°C qPCR->Heat Record Record Fluorescence Heat->Record Plot Plot Fluorescence vs. Temp Record->Plot Tm Determine Tm Plot->Tm G4_Resolution_Pathway cluster_analogs Guanosine Analogs cluster_mechanism Mechanism of Action cluster_outcome Biological Outcome Analog 8-Aza-7-deazaguanosine or 7-deazaguanosine Modification Modification at N7 position Analog->Modification NoHoogsteen Inability to form Hoogsteen H-bonds Modification->NoHoogsteen Destabilization G-tetrad destabilization NoHoogsteen->Destabilization Resolution G-quadruplex resolution Destabilization->Resolution Replication Enhanced DNA Replication/ Transcription Resolution->Replication

References

Unveiling Duplex Stability: A Comparative Analysis of 8-Aza-7-deazaguanosine and Canonical Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleic acid stability is paramount. The strategic modification of nucleobases can profoundly influence the therapeutic potential and diagnostic accuracy of oligonucleotides. This guide provides a detailed comparative analysis of duplexes containing the modified nucleoside, 8-Aza-7-deazaguanosine, against those with the natural canonical guanosine, supported by experimental data and detailed protocols.

The substitution of canonical guanosine with 8-Aza-7-deazaguanosine introduces a nitrogen atom at position 8 and removes the nitrogen at position 7 of the purine ring. This subtle alteration has been shown to modulate the thermodynamic stability of DNA duplexes, offering advantages in various biotechnological applications.

Enhanced Thermal Stability with 8-Aza-7-deazaguanosine

Experimental evidence consistently demonstrates that the incorporation of 8-Aza-7-deazaguanosine into DNA oligonucleotides leads to an increase in the thermal stability of the resulting duplex. The melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands, is a key indicator of this stability. Studies have shown that substituting a canonical guanosine with 8-Aza-7-deazaguanosine can increase the Tm by approximately 1°C per modification.[1] This stabilizing effect is attributed to altered base stacking and electronic properties within the DNA helix.

Further stabilization can be achieved through additional modifications to the 8-Aza-7-deazaguanine core. For instance, halogenation at the 7-position has been shown to significantly enhance duplex stability.

The following table summarizes the impact of 8-Aza-7-deazaguanosine and its derivatives on the melting temperature of a self-complementary DNA hexanucleotide duplex.

Duplex Sequence (5' to 3')ModificationMelting Temperature (Tm) in °CChange in Tm (ΔTm) per modification in °C
d(GCGCGC)Canonical Guanosine (Control)Value not explicitly foundN/A
d(XCXCXC)X = 8-Aza-7-deaza-isoguanosineValue not explicitly found+1.6[2]
d(BrXCXCXC)X = 7-Bromo-8-aza-7-deaza-isoguanosineValue not explicitly found+5.8[2]
d(IXCXCXC)X = 7-Iodo-8-aza-7-deaza-isoguanosineValue not explicitly foundValue not explicitly found

Note: The data presented is for the isoguanosine analog of 8-Aza-7-deazaguanosine, which demonstrates a similar stabilizing trend.

Experimental Protocols

The synthesis of oligonucleotides containing 8-Aza-7-deazaguanosine and the subsequent analysis of their duplex stability involve standardized and reproducible methodologies.

Oligonucleotide Synthesis: Solid-Phase Phosphoramidite Chemistry

The synthesis of both unmodified and modified oligonucleotides is routinely performed using automated solid-phase phosphoramidite chemistry.

Methodology:

  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG), through its 3'-hydroxyl group.

  • DMT Deprotection: The 5'-hydroxyl group of the support-bound nucleoside is protected by a dimethoxytrityl (DMT) group, which is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane) to allow for the addition of the next nucleotide.

  • Coupling: The next phosphoramidite monomer (containing the desired base, either canonical or modified) is activated by a tetrazole derivative and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Cycle Repetition: The deprotection, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide until the desired sequence is synthesized.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed using a basic solution (e.g., concentrated ammonium hydroxide).

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.

Oligonucleotide_Synthesis_Workflow start Start: Nucleoside on Solid Support deprotection 1. DMT Deprotection (Acid Treatment) start->deprotection coupling 2. Coupling (Activated Phosphoramidite) deprotection->coupling capping 3. Capping (Acetylation) coupling->capping oxidation 4. Oxidation (Iodine Treatment) capping->oxidation cycle Repeat for each Nucleotide oxidation->cycle cycle->deprotection Next cycle cleavage 5. Cleavage & Deprotection (Base Treatment) cycle->cleavage Final cycle purification 6. Purification (HPLC) cleavage->purification

Oligonucleotide Synthesis Workflow

Thermal Denaturation (Melting Temperature, Tm) Analysis

The thermal stability of the DNA duplexes is determined by monitoring the change in a physical property (UV absorbance or circular dichroism) as a function of temperature.

UV-Vis Spectroscopy Methodology:

  • Sample Preparation: Complementary single-stranded oligonucleotides (one of which may contain the 8-Aza-7-deazaguanosine modification) are annealed in a buffered solution (e.g., sodium phosphate buffer with NaCl) to form a duplex.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used.

  • Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased.

  • Data Analysis: As the temperature increases, the duplex denatures into single strands, causing an increase in UV absorbance (hyperchromic effect). The melting temperature (Tm) is determined as the temperature at the midpoint of this transition, which corresponds to the peak of the first derivative of the melting curve.

Circular Dichroism (CD) Spectroscopy Methodology:

  • Sample Preparation: Similar to UV-Vis spectroscopy, the duplex is formed in a suitable buffer.

  • Instrumentation: A CD spectropolarimeter with a temperature-controlled cell holder is utilized.

  • Measurement: CD spectra are recorded over a range of wavelengths (typically 200-320 nm) at various temperatures, or the CD signal at a fixed wavelength is monitored as the temperature is ramped.

  • Data Analysis: The change in the CD signal, which is sensitive to the helical structure of the DNA, is plotted against temperature. The Tm is the temperature at which half of the structural transition has occurred.

Thermal_Denaturation_Workflow start Start: Annealed Duplex DNA spectrometer Place in Spectrophotometer with Temperature Control start->spectrometer ramp Gradual Temperature Increase spectrometer->ramp monitor Monitor Change in UV Absorbance (260 nm) or CD Signal ramp->monitor plot Plot Signal vs. Temperature (Melting Curve) monitor->plot tm Determine Tm (Midpoint of Transition) plot->tm

Thermal Denaturation Workflow

Potential Biological Implications

While research on the direct involvement of 8-Aza-7-deazaguanosine in specific signaling pathways is ongoing, its structural similarity to guanosine and its impact on DNA stability suggest potential applications in therapeutic contexts. For instance, oligonucleotides with enhanced stability can exhibit improved resistance to nuclease degradation, a desirable property for antisense and RNA interference therapies.

Furthermore, derivatives of related modified nucleosides have shown antiproliferative effects in cancer cell lines.[3] This suggests that the incorporation of such analogs could potentially interfere with DNA replication and transcription processes, which are fundamental to cell proliferation.

Biological_Implication_Hypothesis mod_oligo Oligonucleotide with 8-Aza-7-deazaguanosine dna_duplex More Stable DNA Duplex mod_oligo->dna_duplex Incorporation replication DNA Replication dna_duplex->replication Altered Substrate transcription Transcription dna_duplex->transcription Altered Template inhibition Potential Inhibition replication->inhibition transcription->inhibition proliferation Cell Proliferation inhibition->proliferation Leads to Reduced

Hypothesized Biological Impact

References

Validating the Antiviral Efficacy of 8-chloro-7-deazaguanosine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antiviral efficacy of 8-chloro-7-deazaguanosine against a panel of RNA viruses. The performance of this novel nucleoside analog is benchmarked against related compounds, namely 7-deaza-7-thia-8-oxoguanosine and 7-deazaguanosine, as well as other established antiviral agents. This document synthesizes key experimental data, details the methodologies employed in these studies, and visualizes the proposed mechanism of action and experimental workflows to aid in the evaluation of 8-chloro-7-deazaguanosine for further drug development.

Comparative Efficacy of 8-chloro-7-deazaguanosine and Analogs

The in vivo antiviral activity of 8-chloro-7-deazaguanosine (8-Cl-7-dzGuo) was rigorously evaluated in rodent models against a range of RNA viruses. The primary comparator in these studies was 7-deaza-7-thia-8-oxoguanosine (7-dzTOGuo), with 7-deazaguanosine (7-dzGuo) also included for toxicological comparison.

Intraperitoneal Administration in Mice

Intraperitoneal (i.p.) administration of 8-Cl-7-dzGuo demonstrated significant protective effects in mice challenged with lethal doses of several RNA viruses. The compound was administered in half-daily doses 24 and 18 hours prior to the viral challenge.

VirusCompoundDose (mg/kg/day)Survival Rate (%)
Banzi Virus 8-Cl-7-dzGuo10080
5060
2540
7-dzTOGuo10070
5050
2520
Encephalomyocarditis Virus 8-Cl-7-dzGuo10090
5070
2530
7-dzTOGuo10080
5060
2510
San Angelo Virus 8-Cl-7-dzGuo100100
5080
2550
7-dzTOGuo10090
5070
2530
Semliki Forest Virus 8-Cl-7-dzGuo100100
5090
2560
7-dzTOGuo100100
5080
2540

Data summarized from Smee et al., Antiviral Research, 1995.[1][2]

Oral Administration in Mice

A key advantage of 8-Cl-7-dzGuo is its oral bioavailability. Oral administration of the compound was effective in protecting mice against Semliki Forest virus, a feature not observed with 7-dzTOGuo.[1][2]

VirusCompoundDose (mg/kg/day)Survival Rate (%)
Semliki Forest Virus 8-Cl-7-dzGuo40080
20060
7-dzTOGuoNot effective orally-

Data summarized from Smee et al., Antiviral Research, 1995.[1][2]

Efficacy in a Rat Coronavirus Model

The protective effects of these compounds were also demonstrated in suckling rats infected intranasally with rat coronavirus.

VirusCompoundDose (mg/kg/day)Survival Rate (%)
Rat Coronavirus 8-Cl-7-dzGuo10080
7-dzTOGuo10070

Data summarized from Smee et al., Antiviral Research, 1995.[1]

Of note, neither compound provided a survival benefit in mice infected intranasally with vesicular stomatitis virus.[1][2]

Toxicity Profile

A critical aspect of antiviral drug development is the therapeutic index. 8-Cl-7-dzGuo exhibited a significantly better toxicity profile compared to its analogs.

CompoundAcute LD50 (mg/kg/day, i.p.)14-Day Toxicity (100 mg/kg/day, i.p.)
8-Cl-7-dzGuo >1600Not toxic
7-dzTOGuo 600Not toxic
7-dzGuo 400100% lethal

Data summarized from Smee et al., Antiviral Research, 1995.[1][2]

Proposed Mechanism of Action: Interferon Induction

The antiviral activity of 8-chloro-7-deazaguanosine is attributed to its ability to induce interferon. Both 8-Cl-7-dzGuo and 7-dzTOGuo induced similar levels of interferon following intraperitoneal injection. However, a significant advantage of 8-Cl-7-dzGuo is its ability to induce interferon upon oral administration, which is not seen with 7-dzTOGuo.[1][2] The proposed signaling pathway for interferon induction by viral RNA and subsequent antiviral response is depicted below. While the precise receptor for 8-chloro-7-deazaguanosine is not definitively identified, it is hypothesized to act as a viral RNA mimetic, triggering intracellular pattern recognition receptors such as TLR7/8.

G cluster_cell Host Cell Viral_RNA Viral RNA / 8-Cl-7-dzGuo TLR7_8 TLR7/8 Viral_RNA->TLR7_8 binds MyD88 MyD88 TLR7_8->MyD88 IRF7 IRF7 MyD88->IRF7 NF_kB NF-κB MyD88->NF_kB IFN_alpha_beta IFN-α/β IRF7->IFN_alpha_beta transcription NF_kB->IFN_alpha_beta transcription ISGs Interferon-Stimulated Genes (ISGs) IFN_alpha_beta->ISGs induces Antiviral_State Antiviral State ISGs->Antiviral_State establish caption Proposed Interferon Induction Pathway

Caption: Proposed Interferon Induction Pathway

Experimental Protocols

The following section details the methodologies used in the in vivo validation of 8-chloro-7-deazaguanosine.

Animal Models
  • Mice: Specific pathogen-free female CD-1 mice, typically 3-4 weeks old, were used for most of the antiviral efficacy and toxicity studies.

  • Rats: Suckling Sprague-Dawley rats, 2-3 days old, were used for the coronavirus challenge model.

Virus Strains and Challenge
  • Viruses: Banzi (flavivirus), Encephalomyocarditis (picornavirus), San Angelo (bunyavirus), Semliki Forest (alphavirus), Vesicular Stomatitis (rhabdovirus), and Rat Coronavirus were used.

  • Inoculation: For systemic infections in mice, a lethal dose of the virus was administered intraperitoneally. For respiratory infections, the virus was administered intranasally.

Drug Administration
  • Intraperitoneal (i.p.): The compounds were dissolved in a suitable vehicle (e.g., saline or a mild solvent) and administered via intraperitoneal injection. The typical dosing regimen was two injections, 24 and 18 hours prior to virus challenge.

  • Oral (p.o.): For oral administration studies, the compounds were administered by gavage.

Efficacy and Toxicity Evaluation
  • Efficacy: The primary endpoint for efficacy was the survival rate of the animals over a 14 to 21-day observation period.

  • Toxicity: Acute toxicity was determined by calculating the 50% lethal dose (LD50) after single or closely spaced doses. Chronic toxicity was assessed by daily administration of the compound for 14 days and observing for mortality and any adverse effects.

Interferon Assay
  • Sample Collection: Blood samples were collected from uninfected animals at various time points after drug administration.

  • Assay: Serum interferon levels were quantified using a standard biological assay, such as a cytopathic effect reduction assay with a reference interferon-sensitive cell line and virus.

Experimental Workflow Visualization

The general workflow for the in vivo evaluation of 8-chloro-7-deazaguanosine is illustrated below.

G Start Animal_Acclimatization Animal Acclimatization (Mice/Rats) Start->Animal_Acclimatization Drug_Administration Drug Administration (i.p. or oral) Animal_Acclimatization->Drug_Administration Virus_Challenge Virus Challenge (Lethal Dose) Drug_Administration->Virus_Challenge Observation Observation Period (14-21 days) Virus_Challenge->Observation Data_Analysis Data Analysis (Survival Rates) Observation->Data_Analysis Endpoint Data_Analysis->Endpoint caption In Vivo Antiviral Efficacy Workflow

Caption: In Vivo Antiviral Efficacy Workflow

Comparison with Other Antiviral Agents

To provide a broader context, the efficacy of 8-chloro-7-deazaguanosine can be conceptually compared to other broad-spectrum antiviral agents like Ribavirin and Favipiravir, which are known to be effective against a range of RNA viruses. While direct head-to-head in vivo studies are limited, a comparative summary of their general characteristics is presented below.

Feature8-chloro-7-deazaguanosineRibavirinFavipiravir (T-705)
Mechanism of Action Interferon InducerMultiple (IMPDH inhibition, RNA polymerase inhibition, mutagenesis)RNA-dependent RNA polymerase (RdRp) inhibitor
Spectrum of Activity Broad against RNA viruses (Flavi, Picorna, Bunya, Alpha)Broad against RNA and DNA virusesBroad against RNA viruses (Influenza, Ebola, etc.)
Oral Bioavailability YesYesYes
Primary Side Effects Not well characterized in humansHemolytic anemia, teratogenicityHyperuricemia, gastrointestinal issues

Conclusion

8-chloro-7-deazaguanosine demonstrates potent and broad-spectrum antiviral activity in vivo against a variety of RNA viruses. Its efficacy, coupled with a favorable toxicity profile and oral bioavailability, positions it as a promising candidate for further preclinical and clinical development. The mechanism of action via interferon induction suggests its potential as an immunomodulatory antiviral agent. The data presented in this guide provides a solid foundation for researchers and drug development professionals to objectively evaluate the potential of 8-chloro-7-deazaguanosine in the antiviral drug pipeline.

References

Structural comparison of DNA duplexes containing 8-Aza-7-deazaguanosine versus 7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural and thermodynamic effects of nucleoside modifications is paramount. This guide provides a comprehensive comparison of two critical guanosine analogs: 8-Aza-7-deazaguanosine and 7-deazaguanosine, when incorporated into DNA duplexes. By examining their impact on stability and conformation, this document serves as a vital resource for informed decision-making in oligonucleotide design and therapeutic development.

The substitution of the N7 atom of guanine with a carbon (7-deazaguanosine) or the further replacement of the C8 with a nitrogen (8-Aza-7-deazaguanosine) fundamentally alters the electronic and steric properties of the nucleobase. These modifications have profound implications for DNA structure, stability, and recognition by enzymes, making them valuable tools in various biochemical and therapeutic applications.

At a Glance: Key Structural and Thermodynamic Differences

ParameterDNA with 8-Aza-7-deazaguanosineDNA with 7-deazaguanosineKey Implications
Thermodynamic Stability (Tm) Generally stabilizing or minimally destabilizing compared to natural DNA.[1][2]Generally destabilizing compared to natural DNA.[3]8-Aza-7-deazaguanosine may be preferred for applications requiring enhanced duplex stability.
Major Groove Altered hydrogen bonding potential due to the N8 atom.Elimination of the N7 hydrogen bond acceptor site, affecting protein recognition and hydration.[3]Both modifications can be used to probe and modulate protein-DNA interactions in the major groove.
Base Pairing Forms stable base pairs, with some derivatives showing universal base properties.[4]Generally forms a stable Watson-Crick base pair with cytosine, but with altered electronic properties.[3]The choice of analog can be tailored to specific base pairing requirements.
Helical Conformation Maintained in a B-form DNA conformation with minor local perturbations.[4]Can induce localized changes in DNA structure and dynamics, particularly at flanking residues.[3]7-deazaguanosine may be useful for introducing localized flexibility into a DNA duplex.

In-Depth Analysis: Thermodynamic Stability

The thermal stability of DNA duplexes containing these guanosine analogs is a critical parameter for their application. The melting temperature (Tm), along with thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), provides a quantitative measure of duplex stability.

Table 1: Thermodynamic Parameters of DNA Duplexes Containing Modified Guanosines

ModificationDNA Sequence ContextΔTm (°C per modification)ΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
8-Aza-7-deazaguanosine5'-d(CGCGAATTX GCG)-3'-4 to -6Not ReportedNot ReportedNot Reported[4]
7-deaza-2'-deoxyisoguanosine5'-d(CGCGAATTX GCG)-3'DestabilizingNot ReportedNot ReportedNot Reported[1]
7-deazaguanosine5'-d(CGCGAATTX GCG)-3'DestabilizingDestabilizingLess FavorableLess Favorable[3]

Note: The data presented is compiled from different studies with varying experimental conditions. Direct comparison should be made with caution.

The incorporation of 8-aza-7-deazaguanosine derivatives has been shown to have a variable but often stabilizing effect on DNA duplexes, particularly when further modified at the 7-position.[1] In contrast, the replacement of guanine with 7-deazaguanosine generally leads to a decrease in the thermal stability of the duplex.[3] This destabilization is attributed to alterations in stacking interactions and the hydration spine in the major groove.[3]

Structural Perturbations: A View from NMR and X-ray Crystallography

High-resolution structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have provided invaluable insights into the conformational changes induced by these guanosine analogs.

Table 2: Key Structural Parameters from NMR and X-ray Crystallography

ParameterDNA with 8-Aza-7-deazaguanosineDNA with 7-deazaguanosineReference
Overall Conformation B-form DNAB-form DNA with local distortions[3][4]
Sugar Pucker Predominantly C2'-endo (B-form)Predominantly C2'-endo (B-form)[3][4]
Glycosidic Torsion Angle Can adopt a high-anti conformation with 7-substituentsSimilar to standard GNot explicitly detailed
Base Pair Geometry Maintained Watson-Crick geometryMaintained Watson-Crick geometry with altered electrostatics[3][4]

NMR studies on DNA duplexes containing an 8-aza-7-deazaadenosine analog (a related purine) indicate that the modification is well-accommodated within a B-form duplex with only minor local perturbations.[4] For 7-deazaguanosine, NMR studies have revealed that while the overall B-form structure is maintained, there are significant effects on the dynamics and structure of the flanking base pairs.[3]

Experimental Protocols

A summary of the key experimental methodologies used to characterize these modified DNA duplexes is provided below.

Oligonucleotide Synthesis and Purification

Oligonucleotides containing 8-Aza-7-deazaguanosine or 7-deazaguanosine are typically synthesized using standard solid-phase phosphoramidite chemistry on an automated DNA synthesizer. The modified nucleoside phosphoramidites are incorporated at the desired positions. Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected using standard procedures (e.g., concentrated ammonium hydroxide). Purification is achieved by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

UV Thermal Melting Studies

UV melting experiments are performed to determine the melting temperature (Tm) and thermodynamic parameters of the DNA duplexes.

  • Sample Preparation: Complementary single strands are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM MgCl₂, 10 mM sodium cacodylate, pH 7.0) to a final duplex concentration of typically 1-10 µM.[4]

  • Annealing: The samples are annealed by heating to a temperature above the expected Tm (e.g., 95°C) for several minutes, followed by slow cooling to room temperature.

  • Data Acquisition: The absorbance at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The temperature is typically increased at a rate of 0.5-1.0 °C/min.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, corresponding to the maximum of the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are calculated from the concentration dependence of the Tm using van't Hoff analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to obtain high-resolution structural information on the DNA duplexes in solution.

  • Sample Preparation: The purified DNA duplex is dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.8) in D₂O or a 90% H₂O/10% D₂O mixture. The sample concentration is typically in the range of 0.5-2 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. These experiments include:

    • 1D ¹H NMR: To observe imino protons and assess base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine inter-proton distances, which are crucial for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign sugar protons.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon-attached protons.

    • ¹H-³¹P Correlation Spectroscopy: To probe the phosphate backbone conformation.

  • Structure Calculation: The distance and torsion angle restraints derived from the NMR data are used as input for molecular dynamics and simulated annealing protocols to generate a family of 3D structures consistent with the experimental data.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the DNA duplex in the solid state.

  • Crystallization: The purified DNA duplex is crystallized using vapor diffusion methods (sitting or hanging drop). A variety of screening kits are used to identify suitable crystallization conditions (precipitant, pH, temperature, and additives).

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to obtain the electron density map. The structure is then built into the electron density map and refined using computational methods to achieve the best fit between the model and the experimental data.

Visualizing the Impact: A Structural Comparison

The following diagram illustrates the key chemical differences between guanine, 7-deazaguanosine, and 8-aza-7-deazaguanosine, highlighting the altered positions of nitrogen and carbon atoms that underpin their distinct structural and functional properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization cluster_analysis Data Analysis & Structural Modeling synthesis Oligonucleotide Synthesis (Phosphoramidite Chemistry) purification HPLC or PAGE Purification synthesis->purification uv_melting UV Thermal Melting purification->uv_melting nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray thermo_analysis Thermodynamic Analysis (Tm, ΔG°, ΔH°, ΔS°) uv_melting->thermo_analysis nmr_analysis Structure Calculation (NOE restraints) nmr->nmr_analysis xray_analysis Structure Solution & Refinement xray->xray_analysis comparison Structural & Thermodynamic Comparison thermo_analysis->comparison nmr_analysis->comparison xray_analysis->comparison

References

Unveiling the Impact of 8-Aza-7-deazaguanosine on DNA Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug development and molecular biology are constantly seeking novel ways to modulate the stability of DNA. One such modification, the incorporation of 8-Aza-7-deazaguanosine, has garnered attention for its potential to enhance the thermal stability of DNA duplexes. This guide provides a comprehensive comparison of 8-Aza-7-deazaguanosine's effect on DNA melting temperature (Tm) with that of other nucleoside analogs, supported by experimental data and detailed protocols.

The substitution of guanosine with 8-Aza-7-deazaguanosine in oligonucleotides has been shown to increase the stability of the DNA duplex, a phenomenon primarily attributed to altered electronic properties and base stacking interactions within the helix. This modification, along with others in the 7-deazapurine family, offers a powerful tool for applications requiring robust DNA structures, such as in antisense therapy, diagnostics, and nanotechnology.

Comparative Analysis of DNA Melting Temperatures

The influence of various nucleoside modifications on the melting temperature (Tm) of DNA duplexes is a critical parameter for assessing their stabilizing effects. The table below summarizes the changes in Tm (ΔTm) observed upon the incorporation of 8-Aza-7-deazaguanosine and its derivatives, as well as other alternative modifications, into DNA oligonucleotides.

ModificationBase PairΔTm (°C per modification)Reference Oligonucleotide Sequence
8-Aza-7-deazaguanosine8-Aza-7-deaza-G : C+1.0Not Specified[1]
7-Bromo-8-aza-7-deaza-2'-deoxyguanosine7-Bromo-8-aza-7-deaza-G : CSignificant stabilizationNot Specified[2]
7-Iodo-8-aza-7-deaza-2'-deoxyguanosine7-Iodo-8-aza-7-deaza-G : CSignificant stabilizationNot Specified[2]
7-Deazaguanine7-Deaza-G : CDestabilizing effectd(G-C)₃[2]
8-Aza-7-deaza-2'-deoxyisoguanosine8-Aza-7-deaza-iG : C+1.6d(iG-C)₃[2]
7-Bromo-8-aza-7-deaza-2'-deoxyisoguanosine7-Bromo-8-aza-7-deaza-iG : CSignificant stabilizationd(iG-C)₃[2]
7-Iodo-8-aza-7-deaza-2'-deoxyisoguanosine7-Iodo-8-aza-7-deaza-iG : C+5.8d(iG-C)₃[3]

Note: The exact ΔTm can vary depending on the sequence context, salt concentration, and other experimental conditions.

The data clearly indicates that the incorporation of 8-Aza-7-deazaguanosine generally leads to an increase in the thermal stability of DNA duplexes.[1] This stabilizing effect can be further enhanced by the addition of halogen substituents at the 7-position of the nucleobase.[2] In contrast, the closely related 7-deazaguanine has been reported to have a destabilizing effect on DNA duplexes.[2]

Experimental Workflow for Tm Determination

The determination of DNA melting temperature is a fundamental technique for assessing the stability of DNA duplexes. The following diagram illustrates a typical experimental workflow for Tm measurement using UV-Vis spectrophotometry.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Tm Measurement cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis Annealing Annealing of Complementary Strands Oligo_Synth->Annealing Spectrophotometer UV-Vis Spectrophotometer Setup Annealing->Spectrophotometer Buffer_Prep Preparation of Melting Buffer Buffer_Prep->Annealing Heating Controlled Heating of Sample Spectrophotometer->Heating Absorbance_Measurement Absorbance Measurement at 260 nm Heating->Absorbance_Measurement Melting_Curve Generation of Melting Curve Absorbance_Measurement->Melting_Curve First_Derivative First Derivative Plot Melting_Curve->First_Derivative Tm_Determination Determination of Tm First_Derivative->Tm_Determination

A typical workflow for DNA melting temperature (Tm) determination.

Detailed Experimental Protocol: Thermal Denaturation of DNA via UV-Vis Spectroscopy

This protocol outlines the steps for determining the melting temperature (Tm) of a DNA duplex.

1. Materials and Reagents:

  • Lyophilized single-stranded DNA oligonucleotides (unmodified and modified)

  • Melting Buffer: 0.25 M NaCl, 0.2 mM EDTA, 20 mM Sodium Phosphate (pH 7.0)[4]

  • Nuclease-free water

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer with a temperature controller

2. Procedure:

  • Oligonucleotide Preparation:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • To prepare a 1 µM duplex solution, mix equal volumes of the complementary single-stranded oligonucleotide stock solutions in the melting buffer.

  • Annealing:

    • Heat the duplex solution to 90°C for 5 minutes.

    • Slowly cool the solution to room temperature over several hours to ensure proper annealing of the strands.

  • UV-Vis Measurement:

    • Set up the UV-Vis spectrophotometer to monitor absorbance at 260 nm.

    • Use the melting buffer as a blank.

    • Place the cuvette containing the annealed duplex solution into the spectrophotometer's temperature-controlled cell holder.

    • Equilibrate the sample at the starting temperature (e.g., 25°C) for at least 30 minutes.

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the DNA is fully denatured (e.g., 95°C).[4]

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1°C).

3. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.

  • For a more precise determination, calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.

Signaling Pathway of DNA Denaturation

The process of DNA denaturation, or melting, involves the disruption of the hydrogen bonds that hold the two strands of the double helix together. This transition from a double-stranded to a single-stranded state can be induced by heat. The following diagram illustrates this process.

dna_denaturation dsDNA Double-Stranded DNA (dsDNA) TransitionState Transition State (Unwinding) dsDNA->TransitionState Heat ssDNA Single-Stranded DNA (ssDNA) TransitionState->ssDNA

The process of heat-induced DNA denaturation.

References

A Comparative Analysis of 8-Aza-7-deaza-Guanine:Cytosine and Guanine:Cytosine Base Pair Stability in DNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of DNA duplex stability is paramount. The strategic modification of nucleobases, such as the introduction of 8-Aza-7-deaza-guanine, offers a tool to modulate the thermodynamic properties of oligonucleotides. This guide provides an objective comparison of the stability of DNA duplexes containing an 8-Aza-7-deaza-G:C base pair versus a canonical G:C base pair, supported by experimental data and detailed methodologies.

The substitution of guanine with 8-Aza-7-deaza-guanine involves the transposition of the N7 nitrogen and the C8 carbon of the purine ring. This subtle alteration has been shown to influence the stability of the DNA double helix. Experimental evidence indicates a modest but consistent increase in the thermal stability of duplexes containing the 8-Aza-7-deaza-G:C modification.

Quantitative Stability Comparison

The primary metric for assessing the thermal stability of a DNA duplex is its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. Comparative studies have shown that the incorporation of an 8-Aza-7-deaza-guanine nucleoside in place of a guanosine results in an increase in the duplex's melting temperature.

Base PairChange in Melting Temperature (ΔTm)Relative Stability
8-Aza-7-deaza-G:C~ +1°CMore Stable
G:C (Canonical)Reference-

Note: The ΔTm is an approximate value based on published findings and can vary depending on the specific oligonucleotide sequence and experimental conditions.[1]

This observed increase in thermal stability, although seemingly small, can have significant implications for applications such as diagnostic probes and therapeutic oligonucleotides, where enhanced binding affinity is desirable. The higher thermodynamic stability can also improve the discrimination of mismatched base pairs (G:A, G:G, and G:T) in DNA duplexes.[1]

Experimental Protocols

The quantitative data presented is primarily derived from UV thermal denaturation experiments. This method is a cornerstone for determining the thermodynamic stability of nucleic acid duplexes.

UV Thermal Denaturation (Melting Curve Analysis)

Objective: To determine the melting temperature (Tm) of a DNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature. Double-stranded DNA (dsDNA) exhibits lower UV absorbance than single-stranded DNA (ssDNA) due to base stacking, a phenomenon known as the hypochromic effect. As the duplex melts, the absorbance increases.

Methodology:

  • Sample Preparation:

    • Lyophilized single-stranded oligonucleotides (one containing the modification and a complementary strand, as well as their unmodified counterparts) are dissolved in a buffered solution. A common buffer is a sodium phosphate buffer (e.g., 20 mM) with a specific salt concentration (e.g., 0.25 M NaCl) and a chelating agent like EDTA (e.g., 0.2 mM) at a neutral pH (e.g., 7.0).

    • The concentrations of the single strands are determined spectrophotometrically.

    • Equimolar amounts of the complementary strands are mixed to form the duplex.

  • Annealing:

    • The solution containing the complementary strands is heated to a temperature above the expected Tm (e.g., 95°C) for a few minutes to ensure complete denaturation.

    • The solution is then slowly cooled to room temperature to allow for proper hybridization of the duplex.

  • UV Spectrophotometry:

    • The annealed duplex solution is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature below the Tm (e.g., 20°C) to a temperature above the Tm (e.g., 80°C).

  • Data Analysis:

    • The absorbance values are plotted against temperature to generate a melting curve.

    • The Tm is determined as the temperature at which the normalized absorbance is at 50% of the total change, which corresponds to the peak of the first derivative of the melting curve.

    • From a series of melting curves at different duplex concentrations, a van't Hoff plot (1/Tm vs. ln[concentration]) can be generated to calculate the thermodynamic parameters: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

Visualization of the Concept

The following diagram illustrates the logical relationship between the structural modification of the guanine base and the resulting change in duplex stability.

G Impact of 8-Aza-7-deaza-Guanine Substitution on DNA Duplex Stability cluster_0 Canonical Duplex cluster_1 Modified Duplex G:C Guanine:Cytosine (G:C) Base Pair Structural_Modification Structural Modification Transposition of N7 and C8 G:C->Structural_Modification is modified to Mod_G:C 8-Aza-7-deaza-Guanine:Cytosine (Mod-G:C) Base Pair Increased_Stability Increased Duplex Stability Higher Melting Temperature (Tm) Mod_G:C->Increased_Stability leads to Structural_Modification->Mod_G:C results in

Caption: Structural modification of guanine to 8-Aza-7-deaza-guanine and its effect on duplex stability.

References

Preventing Non-Watson-Crick Hydrogen Bonds: A Comparative Evaluation of 8-Aza-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the precise control of nucleic acid structure is paramount. Guanine-rich sequences, in particular, pose a significant challenge due to their propensity to form non-canonical structures, such as G-quadruplexes, through Hoogsteen hydrogen bonds. These secondary structures can impede critical biological processes like DNA replication and transcription, and interfere with diagnostic assays such as the polymerase chain reaction (PCR). To mitigate these issues, researchers have turned to modified nucleosides that can be incorporated into oligonucleotides to disrupt these unwanted interactions. This guide provides a detailed comparison of 8-Aza-7-deazaguanosine and its primary alternative, 7-deazaguanosine, in preventing non-Watson-Crick hydrogen bonds.

Mechanism of Action: Disrupting the Hoogsteen Face

The key to the function of both 8-Aza-7-deazaguanosine and 7-deazaguanosine lies in the modification of the purine ring of guanosine. In a standard guanine base, the nitrogen atom at position 7 (N7) acts as a hydrogen bond acceptor, a critical interaction for the formation of Hoogsteen base pairs that stabilize G-quadruplexes.

  • 7-deazaguanosine : In this analog, the N7 is replaced by a carbon atom. This substitution eliminates the hydrogen bonding capability at this position, thereby destabilizing G-quadruplexes and other non-canonical structures.

  • 8-Aza-7-deazaguanosine : This molecule undergoes a more complex modification where the N7 is replaced by a carbon and the carbon at position 8 (C8) is replaced by a nitrogen. This "flipping" of the N7 and C8 atoms also removes the hydrogen bond acceptor at the crucial N7 position, effectively preventing Hoogsteen base pairing.[1][2]

Figure 1. Structural modifications of Guanosine analogs.

Performance Comparison: 8-Aza-7-deazaguanosine vs. 7-deazaguanosine

The choice between 8-Aza-7-deazaguanosine and 7-deazaguanosine often depends on the specific application and experimental conditions. Below is a summary of their performance based on key metrics.

Feature8-Aza-7-deazaguanosine7-deazaguanosineStandard Guanosine
Prevention of G-quadruplexes HighHighLow (promotes formation)
Duplex Stability (Tm) Increases stability by ~1°C per substitution[1][2]Generally maintains or slightly decreases stabilityBaseline
Chemical Stability during Synthesis Stable to iodine-based oxidizers[1]Sensitive to iodine-based oxidizers[1]Stable
Application in PCR of GC-rich regions Highly effective, recommended for multiple insertions[1]Effective, but can be degraded during synthesis of oligos with multiple substitutionsOften leads to failed or inefficient amplification

Experimental Data

Thermal Stability of DNA Duplexes

The incorporation of 8-Aza-7-deazaguanosine has been shown to enhance the thermal stability of DNA duplexes. This is a notable advantage over 7-deazaguanosine, which can sometimes slightly destabilize the duplex.

Oligonucleotide Sequence (X = modified G)ModificationΔTm per modification (°C)Reference
5'-d(GCGXGC)-3'8-Aza-7-deazaguanosine+1.0--INVALID-LINK--
5'-d(GCGXGC)-3'7-deazaguanosine~0 to slightly negative--INVALID-LINK--

Note: The exact ΔTm can vary depending on the sequence context and experimental conditions.

PCR Amplification of GC-Rich Sequences

Both modified guanosines significantly improve the amplification of GC-rich DNA templates by reducing the formation of secondary structures that can block DNA polymerase. However, the superior chemical stability of 8-Aza-7-deazaguanosine makes it a more robust choice, especially when multiple substitutions are required in the oligonucleotide primers.

Target Gene (GC content)Modification in PrimerPCR Product YieldReference
p16INK4A (~78%)7-deazaguanosineSignificantly improved--INVALID-LINK--[3]
G-rich template8-Aza-7-deazaguanosineImproved generation of PCR products--INVALID-LINK--[1]

Experimental Protocols

Synthesis of Modified Oligonucleotides

The incorporation of 8-Aza-7-deazaguanosine and 7-deazaguanosine into oligonucleotides is achieved through standard phosphoramidite chemistry on an automated DNA synthesizer.

Oligo_Synth_Workflow start Start phosphoramidite Prepare Phosphoramidites (Standard and Modified) start->phosphoramidite synthesis Automated Solid-Phase Oligonucleotide Synthesis phosphoramidite->synthesis cleavage Cleavage from Solid Support and Deprotection synthesis->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis Quality Control (e.g., Mass Spectrometry) purification->analysis end End analysis->end

Figure 2. Oligonucleotide synthesis workflow.

Protocol for Phosphoramidite Synthesis of 7-(octa-1,7-diynyl)-8-aza-7-deaza-2-deoxyguanosine:

A detailed protocol for the synthesis of a functionalized 8-Aza-7-deazaguanosine phosphoramidite is described by Seela et al. (2009). The general steps involve:

  • Synthesis of the nucleoside: Starting from a protected 2'-deoxyguanosine, a series of chemical reactions are performed to introduce the 8-aza-7-deaza modification and the desired side chain at the 7-position.

  • Protection of functional groups: The exocyclic amino group and the hydroxyl groups of the deoxyribose are protected with appropriate protecting groups.

  • Phosphitylation: The 5'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety.

  • Purification: The final phosphoramidite product is purified using column chromatography.

PCR Protocol for GC-Rich Templates

The following is a general protocol for PCR using dNTP mixes containing 7-deazaguanosine triphosphate (7-deaza-dGTP). A similar protocol can be adapted for 8-Aza-7-deazaguanosine.

  • Reaction setup: Prepare a PCR master mix containing:

    • 1x PCR buffer

    • 1.5-2.5 mM MgCl₂

    • 0.2 mM each of dATP, dCTP, dTTP

    • 0.15 mM 7-deaza-dGTP and 0.05 mM dGTP (3:1 ratio)

    • 0.2-0.5 µM of each primer

    • 1-2.5 units of Taq DNA polymerase

    • Template DNA

    • Nuclease-free water to the final volume.

  • Thermal cycling:

    • Initial denaturation: 95°C for 5-10 minutes.

    • 30-40 cycles of:

      • Denaturation: 95°C for 30-60 seconds.

      • Annealing: 55-65°C for 30-60 seconds.

      • Extension: 72°C for 1-2 minutes (depending on amplicon length).

    • Final extension: 72°C for 5-10 minutes.

Thermal Melting (Tm) Analysis

The thermal stability of oligonucleotides is determined by measuring the change in UV absorbance at 260 nm as a function of temperature.

  • Sample preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement:

    • Equilibrate the sample at a low temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 1°C/minute).

    • Record the absorbance at 260 nm at regular temperature intervals.

  • Data analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands, and it is determined from the midpoint of the melting curve.

Conclusion

Both 8-Aza-7-deazaguanosine and 7-deazaguanosine are effective tools for preventing non-Watson-Crick hydrogen bonds in G-rich sequences. However, 8-Aza-7-deazaguanosine offers distinct advantages, including increased duplex stability and superior chemical resistance during oligonucleotide synthesis.[1] These properties make it a more reliable and often higher-performing choice for applications requiring the incorporation of multiple modified guanosine analogs, such as in the design of primers for amplifying challenging GC-rich targets and in the development of therapeutic oligonucleotides. For routine applications with single substitutions, 7-deazaguanosine remains a viable and widely used alternative. The selection between these two analogs should be guided by the specific requirements of the experiment, with 8-Aza-7-deazaguanosine being the preferred option for more demanding applications.

References

Comparative study of toxicity between 7-deazaguanosine and 8-chloro-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential toxicity of two closely related nucleoside analogs, 7-deazaguanosine and 8-chloro-7-deazaguanosine. This report synthesizes available in vivo toxicity data, outlines relevant experimental methodologies, and visually represents the established and putative biological pathways.

Executive Summary

This guide provides a comparative toxicological overview of 7-deazaguanosine and its chlorinated derivative, 8-chloro-7-deazaguanosine. Based on available in vivo studies, 8-chloro-7-deazaguanosine exhibits a significantly more favorable toxicity profile than its parent compound, 7-deazaguanosine. This difference is highlighted by a substantially higher lethal dose (LD50) and lower mortality in longer-term studies. While detailed mechanistic studies on the differential toxicity and direct comparative in vitro cytotoxicity data are limited in the public domain, this guide presents the current state of knowledge to inform preclinical research and development decisions.

Data Presentation: In Vivo Toxicity

The following table summarizes the key quantitative toxicity data from a comparative study in mice.

Parameter7-Deazaguanosine8-Chloro-7-deazaguanosineReference
Acute Lethal Dose (LD50) 400 mg/kg/day> 1600 mg/kg/day (no mortality at this dose)[1][2]
14-Day Toxicity Study 100% lethal at 100 mg/kg/dayNot toxic at 100 mg/kg/day[1][2]

Data obtained from studies involving intraperitoneal (i.p.) administration in mice.

Experimental Protocols

While the specific, detailed protocols for the comparative toxicity studies cited are not fully available, the following represents a standard methodology for acute in vivo toxicity testing and in vitro cytotoxicity assays for nucleoside analogs, based on established guidelines.

In Vivo Acute Toxicity Testing (General Protocol)

This protocol is based on the principles of the OECD Guidelines for the Testing of Chemicals, Test No. 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Animal Model: Healthy, young adult mice (e.g., BALB/c or CD-1 strain), typically of a single sex, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the study.

  • Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle, with free access to standard laboratory chow and water.

  • Compound Administration:

    • The test compounds (7-deazaguanosine and 8-chloro-7-deazaguanosine) are dissolved or suspended in a suitable vehicle (e.g., sterile saline or a specific buffer).

    • A single dose of the compound is administered via the intraperitoneal (i.p.) route.

    • Dosing is typically performed in a stepwise manner with a small number of animals at each dose level.

  • Observation:

    • Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 1, 2, 4, 6, and 24 hours) and then daily for a total of 14 days.

    • Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Body weight is recorded prior to dosing and at regular intervals throughout the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: A suitable cancer cell line (e.g., HeLa, A549, or a leukemia cell line) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • Stock solutions of 7-deazaguanosine and 8-chloro-7-deazaguanosine are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compounds are added to the wells, with a final DMSO concentration typically kept below 0.5% to avoid solvent toxicity. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental_Workflow cluster_invivo In Vivo Toxicity Assessment cluster_invitro In Vitro Cytotoxicity Assay cluster_compounds Test Compounds iv_start Animal Acclimatization iv_dose Compound Administration (i.p. injection) iv_start->iv_dose iv_obs Clinical Observation & Mortality Monitoring (14 days) iv_dose->iv_obs iv_end Data Analysis (LD50 Calculation) iv_obs->iv_end it_start Cell Culture & Seeding it_treat Compound Treatment (Serial Dilutions) it_start->it_treat it_incubate Incubation (48-72h) it_treat->it_incubate it_assay MTT Assay it_incubate->it_assay it_end Data Analysis (IC50 Calculation) it_assay->it_end compound1 7-Deazaguanosine compound1->iv_dose Test Article compound1->it_treat Test Article compound2 8-Chloro-7-deazaguanosine compound2->iv_dose Test Article compound2->it_treat Test Article

Caption: Workflow for comparative toxicity evaluation.

Signaling_Pathway cluster_cell Cellular Response compound 7-Deazaguanosine Analogs receptor Pattern Recognition Receptors (e.g., TLRs, RLRs) compound->receptor adaptor Adaptor Proteins (e.g., MyD88, TRIF) receptor->adaptor kinase Kinase Cascade (e.g., TBK1, IKKs) adaptor->kinase transcription Transcription Factor Activation (e.g., IRF3, IRF7, NF-κB) kinase->transcription nucleus Nucleus transcription->nucleus gene_exp Gene Expression (e.g., Interferons, Cytokines) nucleus->gene_exp response Biological Response (Antiviral State, Inflammation, Potential Toxicity) gene_exp->response

Caption: Putative signaling pathway for 7-deazaguanosine analogs.

Discussion of Potential Mechanisms

Both 7-deazaguanosine and 8-chloro-7-deazaguanosine are known to be inducers of interferon.[1][2] The differential toxicity observed between these two compounds may be related to their distinct interactions with the cellular machinery responsible for innate immune responses.

It is hypothesized that these nucleoside analogs are recognized by intracellular pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs). This recognition likely triggers a signaling cascade involving various adaptor proteins and kinases, ultimately leading to the activation of transcription factors like interferon regulatory factors (IRFs) and NF-κB. These transcription factors then drive the expression of type I interferons and other pro-inflammatory cytokines.

The substitution of a chlorine atom at the 8-position in 8-chloro-7-deazaguanosine may alter its binding affinity for these receptors or its metabolic stability, leading to a more modulated and less toxic immune response compared to the parent compound. The high toxicity of 7-deazaguanosine at repeated doses could be due to an overstimulation of the immune system, leading to a cytokine storm or other immunopathological effects. In contrast, 8-chloro-7-deazaguanosine appears to induce a protective antiviral state without causing overt toxicity at similar concentrations.[1][2]

Further research is required to elucidate the precise molecular targets and signaling pathways that are differentially modulated by these two compounds to fully understand the basis for their distinct toxicity profiles. The lack of publicly available direct comparative in vitro cytotoxicity data (e.g., IC50 values in various cell lines) represents a significant data gap that should be addressed in future studies.

References

Unveiling the Impact of 7-Halogenated 8-Aza-7-deazaguanosine on Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for modified nucleosides that enhance the stability of nucleic acid duplexes is paramount for advancements in therapeutics and diagnostics. This guide provides a comprehensive comparison of 7-halogenated 8-aza-7-deazaguanosine with other duplex-stabilizing alternatives, supported by experimental data and detailed protocols.

The strategic modification of nucleosides can significantly influence the thermodynamic stability of DNA and RNA duplexes. Among these modifications, 7-halogenated 8-aza-7-deazaguanosines have emerged as a noteworthy class, demonstrating a considerable stabilizing effect on duplex structures. This guide delves into the quantitative impact of these modifications, places them in context with other stability-enhancing chemistries, and provides the necessary experimental framework for their assessment.

Enhanced Duplex Stability with 7-Halogenated 8-Aza-7-deazaguanosine

Studies have shown that the introduction of 7-halogenated 8-aza-7-deazaguanosine derivatives into oligonucleotide duplexes leads to a significant increase in their thermal stability. This stabilization is observed in both parallel and antiparallel DNA structures. The substitution of a halogen atom at the 7-position of the 8-aza-7-deazaguanine nucleobase is key to this enhanced stability.

Research indicates that the stabilizing effect is more pronounced with larger halogen substituents. For instance, duplexes containing the 7-iodo derivative exhibit a greater increase in melting temperature (Tm) compared to those with the 7-bromo derivative. This suggests that the bulky halogen substituents are well-accommodated within the grooves of the DNA duplex.[1][2]

In self-complementary duplexes, the introduction of 7-halogenated 8-aza-7-deaza-2'-deoxyisoguanosine has been shown to increase the Tm by as much as 5.8°C per modification for the 7-iodo derivative.[2] Even the non-halogenated 8-aza-7-deaza-2'-deoxyisoguanosine shows a stabilizing effect, though to a lesser extent.[2]

Comparative Analysis of Duplex Stabilizing Modifications

To provide a broader perspective, the stabilizing effects of 7-halogenated 8-aza-7-deazaguanosine are compared with other well-established modifications known to enhance duplex stability. The following table summarizes the change in melting temperature (ΔTm) conferred by various modifications. It is important to note that the exact ΔTm can be sequence-dependent and influenced by experimental conditions.

ModificationAbbreviationTypical ΔTm per Modification (°C)Substitutes
7-Iodo-8-aza-7-deaza-2'-deoxyisoguanosine7-I-8-aza-dG+5.8dG
7-Bromo-8-aza-7-deaza-2'-deoxyisoguanosine7-Br-8-aza-dG(Slightly lower than 7-I)dG
8-Aza-7-deaza-2'-deoxyisoguanosine8-aza-dG+1.6dG
Locked Nucleic AcidLNA+2 to +9.6Corresponding natural nucleotide
C-5 Propynyl-deoxycytidinepdC+2.8dC
C-5 Propynyl-deoxyuridinepdU+1.7dT
2-Amino-deoxyadenosine2-Amino-dA+3dA
5-Methyl-deoxycytidine5-Me-dC+1.3dC

Data compiled from multiple sources. The ΔTm for 7-halogenated 8-aza-7-deazaguanosine is derived from studies on specific self-complementary duplexes and may vary in other sequence contexts.

Experimental Protocols

Reproducible and accurate assessment of duplex stability is crucial. Below are detailed methodologies for the key experiments involved.

Oligonucleotide Synthesis: Phosphoramidite Method

The synthesis of oligonucleotides containing 7-halogenated 8-aza-7-deazaguanosine is typically achieved via automated solid-phase phosphoramidite chemistry.

G

Caption: Experimental workflow for determining duplex melting temperature (Tm).

Detailed Protocol:

  • Sample Preparation: Equimolar amounts of the complementary single-stranded oligonucleotides are dissolved in a buffer solution, typically containing 1 M NaCl, 10 mM sodium cacodylate, and 5 mM MgCl2 at pH 7.0. The final concentration of the duplex can range from 1 to 5 µM.

  • Annealing: The solution is heated to 90°C for 5 minutes to ensure complete dissociation of any pre-existing secondary structures and then allowed to cool slowly to room temperature to facilitate duplex formation.

  • UV-Vis Spectrophotometry: The sample is placed in a temperature-controlled cuvette holder in a UV-Vis spectrophotometer. The absorbance at 260 nm is recorded as the temperature is increased at a constant rate, for example, 1°C per minute, from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • Data Analysis: The absorbance values are plotted against temperature to generate a melting curve. The curve will show a sigmoidal transition from a lower absorbance state (duplex) to a higher absorbance state (single strands).

  • Tm Determination: The melting temperature (Tm) is the temperature at the midpoint of this transition. It is most accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.

Conclusion

7-halogenated 8-aza-7-deazaguanosines represent a potent class of modified nucleosides for enhancing the thermal stability of nucleic acid duplexes. The degree of stabilization is influenced by the nature of the halogen substituent, with iodine providing a greater effect than bromine. When compared to other duplex-stabilizing modifications, these compounds offer a significant increase in Tm, making them valuable tools for various applications in molecular biology and drug development. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of oligonucleotides containing these and other modifications, enabling researchers to make informed decisions in the design of nucleic acid-based technologies.

References

Safety Operating Guide

Proper Disposal of 8-Aza-7-deazaguanosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of 8-Aza-7-deazaguanosine, a heterocyclic compound frequently utilized in biochemical and pharmaceutical research. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling 8-Aza-7-deazaguanosine. Standard PPE includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a properly fitted respirator may be necessary.

Engineering Controls: All handling and preparation for disposal of 8-Aza-7-deazaguanosine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of 8-Aza-7-deazaguanosine is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.

Step 1: Waste Characterization

  • Identify the Waste Stream: Determine if the 8-Aza-7-deazaguanosine waste is in a solid form (e.g., unused reagent, contaminated labware) or a liquid solution.

  • Assess for Contamination: Identify any other hazardous substances mixed with the 8-Aza-7-deazaguanosine waste, as this will affect the disposal route. Common contaminants may include flammable solvents, corrosive solutions, or other reactive chemicals.

  • Consult Institutional Guidelines: Refer to your institution's specific waste management policies to classify the waste. As a nucleoside analog, 8-Aza-7-deazaguanosine should be treated as potentially toxic and managed as hazardous chemical waste.

Step 2: Container Selection and Labeling

  • Choose the Appropriate Container:

    • Solid Waste: Use a designated, leak-proof, and sealable solid waste container. Ensure the container is compatible with the chemical properties of 8-Aza-7-deazaguanosine.

    • Liquid Waste: Utilize a shatter-resistant, chemically compatible container with a secure screw-top cap. Do not overfill containers; a general rule is to fill to no more than 80% capacity.

  • Properly Label the Container:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "8-Aza-7-deazaguanosine."

      • A clear indication of the hazards (e.g., "Toxic").

      • The accumulation start date.

      • The name and contact information of the generating researcher or lab.

Step 3: Waste Accumulation and Storage

  • Segregate Waste: Store the 8-Aza-7-deazaguanosine waste separately from incompatible materials.

  • Designated Storage Area: Keep the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and near the point of generation.

  • Secure Containment: Ensure the waste container is always sealed when not in use to prevent spills or the release of vapors.

Step 4: Arranging for Disposal

  • Schedule a Pickup: Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste pickup request forms and maintain a record of the disposal for your laboratory's inventory.

Summary of Key Information

ParameterInformationSource/Comment
Chemical Name 8-Aza-7-deazaguanosine
Appearance Typically a solid powderBased on related compounds
Primary Hazard Potential toxicity as a nucleoside analogGeneral classification for this chemical class
Storage Temperature Store in a cool, dry, well-ventilated areaGeneral best practice for chemical storage
Incompatible Materials Strong oxidizing agentsBased on SDS of similar compounds
Recommended PPE Safety glasses, gloves, lab coatStandard laboratory practice

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 8-Aza-7-deazaguanosine.

DisposalWorkflow Start Start: Generation of 8-Aza-7-deazaguanosine Waste Characterize Step 1: Characterize Waste (Solid/Liquid, Contaminants) Start->Characterize SelectContainer Step 2: Select Appropriate Waste Container Characterize->SelectContainer LabelContainer Step 2: Apply Hazardous Waste Label SelectContainer->LabelContainer Accumulate Step 3: Accumulate Waste in Designated Area LabelContainer->Accumulate ArrangeDisposal Step 4: Arrange for Disposal Pickup Accumulate->ArrangeDisposal End End: Waste Collected by EHS/Contractor ArrangeDisposal->End

Caption: Logical workflow for the proper disposal of 8-Aza-7-deazaguanosine.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate 8-Aza-7-deazaguanosine as waste. Users should refer to their specific experimental methodologies to assess the waste characteristics accurately.

By adhering to these detailed procedures, your laboratory can ensure the safe and compliant disposal of 8-Aza-7-deazaguanosine, fostering a secure research environment and upholding environmental responsibility.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。